molecular formula C19H16O7 B15129853 Populigenin

Populigenin

Cat. No.: B15129853
M. Wt: 356.3 g/mol
InChI Key: JHHPBJCBJRYFGP-UHFFFAOYSA-N
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Description

Populigenin is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPBJCBJRYFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Bioactive Compounds of Populus nigra Buds: From Phytochemistry to Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactive compounds isolated from the buds of Populus nigra (black poplar), their demonstrated pharmacological activities, and the experimental methodologies employed for their study. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Phytochemical Composition of Populus nigra Bud Extracts

Extracts from Populus nigra buds are a rich source of a diverse array of bioactive compounds, primarily belonging to the classes of phenolics and flavonoids. These compounds are responsible for the well-documented antioxidant, anti-inflammatory, and antimicrobial properties of the extracts.[1][2] The specific composition can vary depending on the geographical origin of the plant material and the extraction solvent used.[3]

Phenolic Acids and Their Derivatives

Phenolic acids are a significant group of compounds found in black poplar buds. High-Performance Liquid Chromatography (HPLC) is a common technique for their separation and quantification.[4] Key identified phenolic acids include:

  • Caffeic acid[5]

  • p-Coumaric acid

  • Ferulic acid

  • Isoferulic acid

  • Cinnamic acid

  • Chlorogenic acid

  • Gallic acid

  • Vanillic acid

  • Di-O-methylcaffeic acid

  • Ellagic acid

  • Rosmarinic acid

Caffeic acid and p-coumaric acid have been identified as major contributors to the antioxidant activity of aqueous extracts of poplar buds. In some analyses, caffeic acid constituted the largest proportion of total active compounds in certain extracts.

Flavonoids

Flavonoids, including flavanones, flavonols, and flavones, are another prominent class of bioactive molecules in Populus nigra buds. Their presence is strongly associated with the anti-inflammatory and antimicrobial effects of the extracts. Notable flavonoids identified are:

  • Flavanones:

    • Pinocembrin

    • Pinostrobin

    • Naringenin

  • Flavonols:

    • Galangin

    • Pinobanksin

    • Pinobanksin 5-methyl ether

    • Kaempferol

    • Quercetin

    • Myricetin

    • Isalpinin

    • Isorhamnetin

    • Rhamnetin

    • Taxifolin

  • Flavones:

    • Chrysin

    • Tectochrysin

    • Apigenin

Pinocembrin and galangin are often the main flavonoids found in these extracts.

Other Compounds

In addition to phenolic acids and flavonoids, other compounds of interest have been identified in Populus nigra buds, including:

  • Salicylates: Salicin is a characteristic compound of the Salicaceae family and is found in poplar bud extracts.

  • Terpenoids: Mono- and sesquiterpenoids are also present.

  • Tannins

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Populus nigra bud extracts is a critical determinant of their biological efficacy. The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic and Flavonoid Content in Populus nigra Bud Extracts

Extract TypeTotal Phenolic ContentTotal Flavonoid ContentReference
Aqueous Extract~180 mg Caffeic Acid Equivalent/gNot Reported
Hydroethanolic Macerates496 - 1200 mg Gallic Acid Equivalent/100 g d.w.Not Reported
Ethanolic Extract (Algerian)89.5 ± 7.7 mg Caffeic Acid Equivalent/gNot Reported
Ethanolic Extract (Lithuanian)Not Reported~24.76 mg Rutin Equivalent/g

Table 2: Concentration of Individual Bioactive Compounds in a Water-Extracted Populus nigra Bud Sample

CompoundClassConcentration (% of Dry Weight of Extract)
Caffeic acidPhenolic Acid>1.75
p-Coumaric acidPhenolic Acid>1.75
SalicinSalicylate1.8
PinocembrinFlavanone<1.5
PinobanksinFlavanol<1.5
Pinobanksin 5-methyl etherFlavanol<1.5
Ferulic acidPhenolic Acid<1.7
Isoferulic acidPhenolic Acid<1.7
Di-O-methylcaffeic acidPhenolic Acid<1.7
Cinnamic acidPhenolic Acid<1.7
Data adapted from Dudonne et al. (2011). Note: The sum of phenolic acids was 5.2% and the sum of flavonoid aglycons was 1.5%.

Table 3: Bioactivity Data for Populus nigra Bud Extracts

AssayActivityReference
Oxygen Radical Absorbance Capacity (ORAC)~2700 µmol of Trolox/g (Aqueous Extract)
Cellular Antioxidant Activity (CAA)50% inhibition of radical production at 200 µg/mL (Aqueous Extract)
DPPH Radical ScavengingIC50 = 220 µg/mL (Hydroethanolic Extract)
Carrageenan-Induced Paw Edema49.9% inhibition (Ethanolic Extract)
Lipoxygenase Inhibition52.80 ± 0.2%
Cyclooxygenase Inhibition53.88 ± 2.55%
Antimicrobial (MIC vs. Candida albicans)45.16 µg/mL
Antimicrobial (MIC vs. various bacteria)90.33 µg/mL

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of bioactive compounds from Populus nigra buds.

Extraction of Bioactive Compounds

Aqueous Extraction

  • Plant Material: 100 kg of Populus nigra buds.

  • Solvent: Water.

  • Procedure:

    • Extract the plant material with water at 50°C under agitation.

    • Filter the resulting solution.

    • Concentrate the filtrate at 50°C under vacuum.

    • Dry the concentrated extract by spray drying.

Ethanolic and Butanolic Fractionation

  • Plant Material: Dried Populus nigra buds.

  • Solvents: 50% Ethyl alcohol, 20% Ethyl alcohol, n-butyl alcohol.

  • Procedure:

    • Extract the plant material twice under reflux with 50% and then 20% ethyl alcohol.

    • Combine the extractive solutions and subject them to a liquid-liquid extraction with n-butyl alcohol.

    • Combine the butanolic fractions and evaporate to dryness to obtain the "P fraction".

Supercritical CO₂ Extraction

  • Apparatus: Supercritical fluid extraction system.

  • Parameters:

    • Pressure: Varied (e.g., up to 30 MPa).

    • Temperature: Varied (e.g., up to 60°C).

  • Procedure:

    • Place ground poplar buds into the extraction vessel.

    • Pump supercritical CO₂ through the vessel at the desired pressure and temperature.

    • Collect the extract in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.

    • Optimize pressure and temperature for the highest yield of specific phenolic compounds using response surface methodology.

Quantification of Bioactive Compounds

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

  • System: Waters 2695 with a Waters 996 diode array detector.

  • Column: ACE 5C18, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile and trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: Diode array detector monitoring at various wavelengths suitable for phenolics (e.g., 280 nm, 320 nm).

  • Quantification: Use external standards of known concentrations for each compound to create calibration curves. Process data using software such as Empower 2.

Biological Activity Assays

Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored.

  • Procedure:

    • In a 96-well plate, add the poplar bud extract or standard (Trolox).

    • Add a solution of fluorescein.

    • Initiate the reaction by adding AAPH.

    • Monitor the fluorescence decay kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the area under the curve (AUC) and compare it to the AUC of the Trolox standard to determine the ORAC value.

Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a probe (DCFH-DA) to a fluorescent compound (DCF) within cells.

  • Cell Line: Human dermal fibroblasts or other suitable cell lines.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Load the cells with DCFH-DA.

    • Treat the cells with the poplar bud extract or individual compounds.

    • Induce oxidative stress by adding a peroxyl radical generator (e.g., AAPH).

    • Measure the fluorescence intensity over time.

    • Calculate the percentage inhibition of radical production compared to control cells.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)

  • Animals: Male mice.

  • Procedure:

    • Administer the poplar bud extract orally or via another appropriate route.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated group to the control group.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

  • Principle: To determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a serial dilution of the poplar bud extract in a suitable broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

    • Include positive (microorganism with no extract) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the microorganism.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Populus nigra buds exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling

The anti-inflammatory properties of poplar bud extracts are largely attributed to the inhibition of pro-inflammatory pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

NF_kB_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->ProInflammatory_Genes Induces Poplar_Bud_Compounds Poplar Bud Bioactives (Flavonoids, Phenolic Acids) Poplar_Bud_Compounds->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Populus nigra bud compounds.

Antioxidant Defense Mechanisms

The antioxidant effects of poplar bud compounds involve both direct radical scavenging and the upregulation of endogenous antioxidant defense systems. This can be visualized as a multi-level defense against reactive oxygen species (ROS).

Antioxidant_Defense cluster_0 ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Direct_Scavenging Direct Radical Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS Detoxifies Poplar_Bud_Phenolics Poplar Bud Phenolics Poplar_Bud_Phenolics->ROS Neutralizes Poplar_Bud_Phenolics->Antioxidant_Enzymes Upregulates Expression

Caption: Dual antioxidant mechanism of Populus nigra bud phenolics.

Experimental Workflow

The following diagram outlines a typical workflow for the investigation of bioactive compounds from Populus nigra buds.

Experimental_Workflow Plant_Material Populus nigra Buds Extraction Extraction (Aqueous, Ethanolic, etc.) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Phytochemical_Analysis Phytochemical Analysis (HPLC-DAD, LC-MS) Crude_Extract->Phytochemical_Analysis Bioactivity_Screening Bioactivity Screening (Antioxidant, Anti-inflammatory, Antimicrobial Assays) Crude_Extract->Bioactivity_Screening Isolation Bioassay-Guided Fractionation & Isolation Bioactivity_Screening->Isolation Pure_Compounds Pure Compounds Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies (Cell-based assays, In vivo models) Pure_Compounds->Mechanism_Studies

Caption: General workflow for natural product research on Populus nigra buds.

Conclusion

Populus nigra buds represent a valuable natural source of a wide range of bioactive phenolic and flavonoid compounds. The scientific literature robustly supports their significant antioxidant, anti-inflammatory, and antimicrobial properties. The data and protocols summarized in this guide offer a solid foundation for further research and development of novel therapeutic agents derived from this plant. Future investigations should focus on the synergistic effects of these compounds, their bioavailability, and their efficacy in more complex preclinical and clinical models.

References

The Expanding Chemical Arsenal of Poplar: A Technical Guide to the Discovery of Novel Salicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of novel salicin derivatives from Populus species (poplar). Poplar trees are a rich source of bioactive phenolic glycosides, known as salicinoids, which play a crucial role in the plant's defense mechanisms and have significant pharmacological potential.[1][2] This document details the latest findings on newly identified salicin derivatives, presents quantitative data, outlines the experimental protocols for their isolation and characterization, and visualizes key biological and experimental pathways.

Newly Discovered Salicin Derivatives in Populus

Recent phytochemical investigations of various Populus species have led to the identification of several novel salicin derivatives. These discoveries have expanded our understanding of the chemical diversity of salicinoids and opened new avenues for pharmacological research. A summary of these novel compounds is presented in Table 1.

Table 1: Novel Salicin Derivatives Isolated from Populus Species

Compound NamePopulus SpeciesPlant PartReference
6'-O-cis-cinnamoylsalicinP. euphraticaLeaves[3][4]
6'-O-benzoylsalicortinolP. euphraticaLeaves[3]
DavidianosideP. davidianaStem Bark
Salicin-7-sulfateP. trichocarpa, P. × canescensLeaves, Petioles, Stems
Salirepin-7-sulfateP. trichocarpa, P. × canescensLeaves, Petioles, Stems

Quantitative Analysis of Novel Salicin Derivatives

The accumulation of salicin derivatives can vary significantly between different Populus species and even within different tissues of the same plant. Quantitative analysis is crucial for understanding their ecological roles and for potential pharmaceutical applications. Table 2 summarizes the available quantitative data on the accumulation of recently discovered sulfated salicinoids.

Table 2: Accumulation of Sulfated Salicinoids in Populus Species

CompoundPopulus SpeciesTissueConcentration (µg/g dry weight)Reference
Salicin-7-sulfateP. trichocarpaYoung Leaves~1500
Mature Leaves~1000
Petioles~800
Stems~500
Roots<100
Salirepin-7-sulfateP. trichocarpaYoung Leaves~500
Mature Leaves~300
Petioles~200
Stems~100
Roots<50

Experimental Protocols

The discovery of novel salicin derivatives relies on a series of meticulous experimental procedures, from extraction to structural elucidation. The following sections provide a detailed overview of the key methodologies employed.

General Experimental Workflow

The process of discovering and characterizing novel salicin derivatives typically follows a systematic workflow, as illustrated in the diagram below.

G General Workflow for Novel Salicin Derivative Discovery A Plant Material Collection & Preparation (e.g., Poplar Leaves, Bark) B Extraction (e.g., Methanol, Ethanol) A->B C Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolation of Pure Compounds D->E F Structural Elucidation (e.g., NMR, MS) E->F G Identification of Novel Derivative F->G H Biological Activity Screening (e.g., Anti-inflammatory, Anti-herbivore assays) G->H

Workflow for discovering new salicin derivatives.
Extraction and Isolation

Objective: To extract and isolate pure salicin derivatives from poplar plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (BuOH), n-hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Extraction:

    • Macerate the dried, powdered plant material with an appropriate solvent (e.g., 80% MeOH) at room temperature for an extended period (e.g., 24-48 hours), often with agitation.

    • Repeat the extraction process multiple times (typically 3 times) to ensure exhaustive extraction of the compounds.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, EtOAc, and n-BuOH).

    • This step separates compounds based on their polarity, with salicin derivatives typically concentrating in the more polar fractions (EtOAc and BuOH).

  • Chromatographic Separation:

    • Subject the bioactive fraction (e.g., BuOH-soluble fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity to separate the different components.

    • Further purify the collected fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

    • Perform final purification of the isolated compounds using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Structural Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

Biosynthesis of Salicinoids in Poplar

The biosynthesis of salicinoids is a complex process that originates from the phenylpropanoid pathway. While the entire pathway is not yet fully elucidated, key steps have been identified. The discovery of novel derivatives, such as sulfated salicinoids, adds new branches to this pathway.

G Simplified Salicinoid Biosynthetic Pathway in Poplar cluster_phenylpropanoid Phenylpropanoid Pathway A L-Phenylalanine B Cinnamic Acid A->B C Benzoic Acid / Benzaldehyde B->C D Salicyl Alcohol C->D E Salicin D->E Glucosylation F Complex Salicinoids (e.g., Salicortin, Tremulacin) E->F Acylation / Other Modifications G Sulfated Salicinoids (e.g., Salicin-7-sulfate) E->G Sulfation (SOT1 enzyme) H Other Novel Derivatives (e.g., Acylated Salicins) E->H Acylation

Biosynthesis of salicin and its derivatives.

Recent research has identified a sulfotransferase, SOT1, as the enzyme responsible for the formation of salicin-7-sulfate and salirepin-7-sulfate in poplar. This discovery highlights the enzymatic machinery that contributes to the diversification of salicinoids. Furthermore, studies involving CRISPR/Cas9-mediated disruption of the UGT71L1 gene, a UDP-dependent glycosyltransferase, have confirmed its central role in salicinoid biosynthesis and revealed a connection to salicylic acid metabolism.

Biological Activities and Future Perspectives

Salicinoids are well-known for their anti-herbivore properties. The discovery of novel derivatives raises questions about their specific biological roles. For instance, while sulfated salicinoids accumulate in significant amounts, initial studies suggest they may not directly affect the feeding preferences of generalist caterpillars, indicating a potentially different or more specialized ecological function. Some salicin derivatives have also shown inhibitory activity against PGE2 release, suggesting anti-inflammatory potential.

The continued exploration of the chemical diversity of salicinoids in Populus holds significant promise for drug discovery and development. Future research should focus on:

  • Screening novel derivatives for a broader range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

  • Elucidating the complete biosynthetic pathways to enable biotechnological production of these compounds.

  • Investigating the specific signaling pathways in humans and other organisms that are modulated by these novel salicin derivatives.

This guide provides a snapshot of a rapidly evolving field. The application of advanced analytical techniques and molecular biology tools will undoubtedly lead to the discovery of more novel salicin derivatives in poplar, further enriching our understanding of plant secondary metabolism and providing new leads for therapeutic agents.

References

A Technical Guide to the Preliminary Phytochemical Screening of Populus tremuloides (Quaking Aspen)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary phytochemical screening of Populus tremuloides, commonly known as quaking aspen. This species, the most widely distributed tree in North America, has a history of use in traditional medicine by Native American tribes for its antiseptic and analgesic properties.[1][2] Modern phytochemical analysis reveals that P. tremuloides is a rich source of bioactive compounds, particularly polyphenols, making it a person of interest for pharmaceutical and cosmeceutical applications.[3][4][5] The bark, in particular, is rich in salicylates, which are known for their medicinal properties and serve as a natural defense mechanism for the plant.

This document details the experimental protocols for extraction and analysis, presents quantitative data in a structured format, and illustrates key workflows and compound relationships through diagrams.

Experimental Protocols

The following sections describe the detailed methodologies for the collection, preparation, extraction, and analysis of phytochemicals from Populus tremuloides.

Plant Material Collection and Preparation
  • Collection: Bark and leaves are the primary tissues of interest. Bark should be collected from mature trees, taking care not to girdle the tree to ensure its survival. For comparative studies, material should be collected from the same location and at the same time of year.

  • Drying: The collected plant material is air-dried or oven-dried at a low temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Fractionation (Optional): The powdered bark can be sorted into different granulometric fractions (e.g., <3 mm, 3–7 mm, 7–45 mm) to determine which particle size yields the highest concentration of extractives. Research indicates the 7–45 mm fraction often yields a greater proportion of extractive materials.

Solvent Extraction

Solvent extraction is a crucial step for isolating phytochemicals. The choice of solvent is critical as it determines the polarity and, consequently, the types of compounds that will be extracted. Polar solvents like water, methanol, and ethanol have been shown to provide the best extraction yields for P. tremuloides.

General Protocol:

  • Maceration/Soxhlet: A known quantity of the powdered plant material is soaked in a selected solvent (e.g., water, methanol, ethanol, acetone) for a specified period (e.g., 24-72 hours) with periodic agitation. Alternatively, a Soxhlet apparatus can be used for continuous extraction.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.

  • Storage: The dried extract is stored in an airtight container at low temperature (e.g., -20°C) for future analysis.

G A Plant Material Collection (Populus tremuloides Bark) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Filtration & Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Qualitative Screening (Chemical Tests, TLC) E->F G Quantitative Analysis (e.g., Total Phenolics) E->G H Compound Identification (UPLC-QTOF-MS) E->H I Data Analysis & Reporting F->I G->I H->I

Caption: General workflow for phytochemical screening of Populus tremuloides.
Qualitative Phytochemical Analysis

Qualitative tests are performed to detect the presence of major classes of phytochemicals in the crude extract.

  • Test for Tannins: To 0.5 ml of the extract, 10 ml of distilled water is added and boiled. A few drops of 0.1% ferric chloride are then added. The formation of a blue or greenish-black color indicates the presence of tannins.

  • Test for Saponins (Froth Test): 0.5 ml of the extract is diluted with 5 ml of distilled water in a test tube. The solution is shaken vigorously. The formation of a stable, persistent froth indicates the presence of saponins.

  • Test for Flavonoids (Alkaline Reagent Test): A few drops of sodium hydroxide solution are added to the extract. The formation of an intense yellow color that becomes colorless upon the addition of dilute acid indicates the presence of flavonoids.

  • Test for Terpenoids (Salkowski Test): 2 ml of chloroform is added to 0.5 ml of the extract. 3 ml of concentrated sulfuric acid is carefully added to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.

  • Test for Alkaloids (Wagner's Test): 2 ml of Wagner's reagent is added to 0.5 ml of the extract. The formation of a reddish-brown precipitate suggests the presence of alkaloids.

Chromatographic and Spectrometric Analysis

1.4.1 Thin Layer Chromatography (TLC)

TLC is used for a preliminary separation and visualization of the compounds within an extract.

  • Procedure: Extracts are spotted on a TLC plate (e.g., silica gel). The plate is developed in a suitable solvent system. After development, the plate is visualized under UV light (254 nm and 366 nm) and by using spray reagents like p-anisaldehyde or iron chloride (FeCl₃) to reveal different compound classes. Polyconjugated compounds are typically visible under UV light.

1.4.2 Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This powerful hyphenated technique is used for the comprehensive identification and characterization of individual compounds in the extract.

  • Procedure: The extract is dissolved in a suitable solvent (e.g., methanol/water) and injected into the UPLC system. Compounds are separated based on their retention time on a chromatographic column. The separated compounds are then introduced into the mass spectrometer, which provides high-resolution mass data, allowing for the determination of elemental composition and identification by comparison with compound databases. Studies have successfully used this method to identify over 90 different compounds in P. tremuloides extracts.

Data Presentation

The following tables summarize quantitative data derived from phytochemical studies on Populus tremuloides.

Table 1: Extraction Yields with Polar Solvents

SolventExtraction Yield (%)Reference
Water>15.07
Ethanol>15.07
Methanol>15.07

Note: Polar solvents provide the best extraction yields from quaking aspen bark.

Table 2: General Chemical Composition of P. tremuloides Bark

ComponentProportion (%)Reference
Cellulose16 - 40
Hemicellulose~13
Lignin~25
Extractive Compounds2 - 25
Ash Content2.97 - 4.67

Table 3: Major Antimicrobial Compounds Identified by UPLC-QTOF-MS

CompoundExtractRelative Abundance (%)Compound ClassReference
4-HydroxybenzaldehydeMethanol5.44Phenolic Aldehyde
PhloridzinMethanol4.76Dihydrochalcone
HydroxyanthraquinoneMethanol4.05Anthraquinone
KaempferolWater5.03Flavonoid (Flavonol)
Kaempferol 3-O-rutinosideWater3.15Flavonoid Glycoside
OleamideWater9.61Fatty Acid Amide
4-PrenylresveratrolWater7.26Stilbenoid

Note: A total of 92 compounds were identified, with 22 known for antimicrobial properties. Nine of these belonged to the flavonoid family.

Visualization of Phytochemical Profile

The phytochemical complexity of P. tremuloides can be visualized by grouping the identified compounds into their respective chemical classes.

G cluster_main Phytochemicals in Populus tremuloides center_node Crude Extract Polyphenols Polyphenols center_node->Polyphenols Terpenoids Terpenoids center_node->Terpenoids Alkaloids Alkaloids center_node->Alkaloids Salicylates Salicylates center_node->Salicylates Flavonoids Flavonoids (Kaempferol, Quercetin) Polyphenols->Flavonoids PhenolicAcids Phenolic Acids & Aldehydes (4-Hydroxybenzaldehyde) Polyphenols->PhenolicAcids Stilbenoids Stilbenoids (4-Prenylresveratrol) Polyphenols->Stilbenoids Tannins Tannins Polyphenols->Tannins Salicin Salicin & Derivatives (Salicortin) Salicylates->Salicin

Caption: Logical relationship of major phytochemical classes in P. tremuloides.

Conclusion

The preliminary phytochemical screening of Populus tremuloides confirms its status as a valuable source of diverse bioactive compounds. The bark and leaves are particularly rich in polyphenols, including flavonoids, phenolic acids, and tannins, as well as salicylates. The use of polar solvents for extraction proves most effective for maximizing the yield of these compounds. Advanced analytical techniques like UPLC-QTOF-MS have enabled the identification of numerous specific molecules, such as kaempferol and 4-hydroxybenzaldehyde, which are noted for their antimicrobial activity. The data presented herein provides a solid foundation for further research into the isolation, purification, and pharmacological evaluation of these compounds for potential applications in drug development and other industries.

References

A Technical Guide to the Isolation and Characterization of Flavonoids from Poplar Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing flavonoids from poplar bark (Populus sp.). The protocols detailed herein are designed to assist researchers in the efficient extraction, purification, and structural elucidation of these bioactive compounds, which hold significant promise for therapeutic applications.

Introduction

Poplar bark is a rich source of a diverse array of secondary metabolites, including a significant concentration of flavonoids.[1] These polyphenolic compounds are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4] The therapeutic potential of poplar bark extracts has been attributed, in large part, to their flavonoid constituents. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to facilitate the systematic investigation of flavonoids from this valuable natural resource.

Isolation of Flavonoids

The isolation of flavonoids from poplar bark is a multi-step process involving sample preparation, extraction, and fractionation.

Sample Preparation
  • Collection and Drying: Poplar bark samples should be collected and thoroughly washed to remove any surface contaminants. The bark is then air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of the flavonoids.

  • Grinding: The dried bark is ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.

Extraction

A sequential Soxhlet extraction method using solvents of increasing polarity is highly effective for the comprehensive extraction of flavonoids and other phytochemicals from poplar bark.[5]

Experimental Protocol: Sequential Soxhlet Extraction

  • Apparatus: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and condenser.

  • Sample Loading: Place approximately 20 g of powdered poplar bark into a cellulose thimble and insert it into the Soxhlet extractor.

  • Sequential Extraction: Perform successive extractions with 250 mL of each of the following solvents for 24 hours per solvent, in the order listed:

    • n-Hexane (to remove non-polar compounds like lipids and waxes)

    • Dichloromethane

    • Ethyl acetate

    • Methanol

    • Water

  • Solvent Removal: After each extraction step, the solvent is removed from the extract using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract for that solvent fraction. The ethyl acetate and methanol fractions are typically enriched in flavonoids.

Characterization of Flavonoids

The characterization of flavonoids involves a combination of chromatographic and spectroscopic techniques to separate, identify, and elucidate the structure of the individual compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the separation and tentative identification of flavonoids in the crude extracts.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the dried extract (e.g., 1 mg) in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient Program: A typical gradient might be: 0-40 min, 3-20% B; 40-55 min, 20-50% B; 55-65 min, 50-70% B.

    • Flow Rate: 0.2 mL/min.

    • Detection: A Diode Array Detector (DAD) can be used to obtain UV spectra of the eluting compounds, which are characteristic for different classes of flavonoids.

  • Mass Spectrometry System:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.

    • Analysis: Full scan mass spectra (MS) and tandem mass spectra (MS/MS) are acquired to determine the molecular weight and fragmentation patterns of the compounds. Comparison of the obtained data with literature values and databases facilitates the identification of known flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of isolated flavonoids.

Experimental Protocol: NMR Analysis

  • Sample Preparation: For purified flavonoid samples, dissolve 1-5 mg in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6) in a standard 5 mm NMR tube. The solution should be free of particulate matter.

  • 1D-NMR Spectroscopy:

    • ¹H-NMR: Provides information on the number, type, and connectivity of protons in the molecule.

    • ¹³C-NMR: Provides information on the carbon skeleton of the flavonoid.

  • 2D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different structural fragments.

Quantitative Data

The flavonoid content in poplar bark can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes representative quantitative data from the literature.

Populus SpeciesExtraction SolventTotal Flavonoid Content (mg/g dry weight)Reference
Populus nigraMethanol9.6 - 33.5
Populus albaMethanolLower than P. nigra
Populus x candicansMethanolHighest among tested species

Visualizing Workflows and Pathways

Experimental Workflow

The overall workflow for the isolation and characterization of flavonoids from poplar bark is depicted below.

experimental_workflow start Poplar Bark Collection and Preparation extraction Sequential Soxhlet Extraction (n-Hexane, DCM, EtOAc, MeOH, H2O) start->extraction fractionation Fraction Collection (EtOAc and MeOH fractions rich in flavonoids) extraction->fractionation hplc HPLC-MS Analysis (Separation and Tentative Identification) fractionation->hplc purification Preparative HPLC (Isolation of Pure Flavonoids) hplc->purification nmr NMR Spectroscopy (1D and 2D NMR for Structural Elucidation) purification->nmr end Characterized Flavonoids nmr->end

Figure 1: Experimental workflow for flavonoid isolation and characterization.
Flavonoid Biosynthesis Pathway in Poplar

The biosynthesis of flavonoids in plants follows the phenylpropanoid pathway. Key enzymes are involved in the stepwise conversion of phenylalanine to various flavonoid classes.

flavonoid_biosynthesis phenylalanine Phenylalanine pal PAL phenylalanine->pal cinnamic_acid Cinnamic Acid c4h C4H cinnamic_acid->c4h p_coumaric_acid p-Coumaric Acid c4l 4CL p_coumaric_acid->c4l coumaroyl_coa 4-Coumaroyl-CoA chs CHS coumaroyl_coa->chs chalcone Chalcones chi CHI chalcone->chi flavanone Flavanones f3h F3H flavanone->f3h dihydroflavonol Dihydroflavonols fls FLS dihydroflavonol->fls dfr DFR dihydroflavonol->dfr flavonol Flavonols anthocyanidin Anthocyanidins ans ANS anthocyanidin->ans pal->cinnamic_acid c4h->p_coumaric_acid c4l->coumaroyl_coa chs->chalcone chi->flavanone f3h->dihydroflavonol fls->flavonol dfr->anthocyanidin

Figure 2: Simplified flavonoid biosynthesis pathway in Populus.
Signaling Pathways Modulated by Poplar Flavonoids

Flavonoids from poplar bark have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.

signaling_pathways poplar_flavonoids Poplar Flavonoids akt Akt poplar_flavonoids->akt Modulation nfkb NF-κB poplar_flavonoids->nfkb Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) pi3k PI3K inflammatory_stimuli->pi3k inflammatory_stimuli->nfkb pi3k->akt cell_survival Cell Survival akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibition inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) nfkb->inflammatory_mediators

Figure 3: Modulation of inflammatory and cell survival signaling pathways.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of flavonoids from poplar bark. The detailed protocols and visual aids are intended to streamline the research process, enabling scientists to effectively explore the rich phytochemical landscape of this natural resource. The continued investigation of these compounds is crucial for the development of novel therapeutic agents for a variety of human diseases.

References

The Chemical Cornucopia of Poplar: An In-depth Technical Guide to Populus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Populus, encompassing poplars, aspens, and cottonwoods, represents a significant reservoir of chemical diversity. Its secondary metabolites are not only crucial for the plant's defense and adaptation but also hold immense potential for the development of novel pharmaceuticals and biomaterials. This technical guide provides a comprehensive exploration of the chemical landscape of Populus secondary metabolites, with a focus on their quantitative distribution, the experimental protocols for their analysis, and the intricate signaling networks that govern their production.

The Diverse World of Populus Secondary Metabolites

Populus species synthesize a wide array of secondary metabolites, primarily categorized into three major classes: phenolics, terpenoids, and fatty acid derivatives.[1][2] The shikimate-phenylpropanoid pathway is a central metabolic route in Populus, giving rise to a plethora of phenolic compounds that play vital roles in the plant's interaction with its environment.[2][3]

Phenolic Compounds

Phenolic compounds are the most abundant and diverse group of secondary metabolites in Populus. They are integral to the plant's defense against herbivores and pathogens and contribute to its structural integrity.

  • Phenolic Glycosides: These are hallmark compounds of the Salicaceae family, to which Populus belongs.[1] They are derivatives of salicyl alcohol, often esterified with organic acids. Salicin, salicortin, and tremulacin are among the most well-known phenolic glycosides and are recognized for their anti-herbivore properties. Their biosynthesis is derived from the phenylpropanoid pathway.

  • Flavonoids: This diverse group of polyphenolic compounds includes flavones, flavonols, flavanones, and anthocyanins. They are involved in a multitude of functions, including UV protection, pigmentation, and defense. Quercetin, kaempferol, and catechin are common flavonoids found in Populus.

  • Condensed Tannins (Proanthocyanidins): These are polymers of flavan-3-ol units and are known for their ability to precipitate proteins, which is a key mechanism of their anti-herbivore and anti-microbial activity. The concentration and composition of condensed tannins can vary significantly between different Populus species and even within different tissues of the same plant.

  • Hydroxycinnamic Acids and Lignin: Hydroxycinnamic acids, such as ferulic acid and p-coumaric acid, are important precursors for the biosynthesis of lignin, a complex polymer that provides structural support to the plant cell wall.

Terpenoids

The terpenoid pathway in Populus produces a variety of volatile and non-volatile compounds with diverse ecological functions. These include monoterpenes, sesquiterpenes, and diterpenes, which contribute to the characteristic aroma of poplar buds and leaves and can act as attractants for pollinators or deterrents for herbivores.

Fatty Acid Derivatives

Fatty acids serve as precursors for a range of metabolites in Populus, some of which function as secondary metabolites involved in plant defense signaling.

Quantitative Distribution of Key Secondary Metabolites

The concentration of secondary metabolites in Populus is highly variable and depends on the species, genotype, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the reported quantitative data for key secondary metabolites in different Populus species.

Populus SpeciesTissueCompound ClassCompoundConcentration (mg/g dry weight unless otherwise specified)Reference
P. nigraLeavesFlavonoidsTotal Flavonoids8.02
P. × berolinensisLeavesPhenolic GlycosidesTotal Salicylic Compounds47.14
P. tremuloidesTwigsPhenolic GlycosidesSalicortinVaries with genotype and conditions
P. tremuloidesTwigsCondensed TanninsTotal Condensed TanninsVaries with genotype and conditions
P. deltoidesLeavesHydroxycinnamatesTotal Hydroxycinnamates & derivatives2-8% of dry leaf weight
Populus SpeciesTissueCompound ClassReported ContentReference
P. balsamiferaBudsTerpenoids (Essential Oil)Major constituent: (+)-alpha-bisabolol
P. nigraBarkCondensed TanninsVaries with extraction method
P. tremuloidesRootsCondensed Tannins1-5% of dry weight
P. deltoides & P. grandidentataLeavesPhenolic GlycosidesPresent up to 30% of dry plant mass in Salicaceae

Experimental Protocols

Accurate analysis of Populus secondary metabolites requires robust and standardized experimental protocols. This section outlines the key methodologies for extraction, separation, and identification.

Extraction of Secondary Metabolites

Objective: To efficiently extract a broad range of secondary metabolites from Populus tissues while minimizing degradation.

General Protocol for Extraction from Leaves:

  • Sample Preparation: Freshly harvested leaves should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to prevent enzymatic degradation of metabolites. Dried leaves are then ground into a fine powder.

  • Solvent Extraction:

    • For a broad-spectrum extraction of polar to semi-polar compounds, a mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

    • For a more targeted extraction, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be employed.

  • Extraction Procedure:

    • Maceration: The powdered leaf material is soaked in the extraction solvent at room temperature with occasional agitation for a specified period (e.g., 24 hours).

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the plant material.

    • Ultrasonic-Assisted Extraction (UAE): Sonication can be used to enhance the extraction efficiency by disrupting cell walls.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Separation and Quantification: HPLC

Objective: To separate and quantify individual phenolic compounds, particularly flavonoids and phenolic glycosides.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution system consisting of two solvents is commonly employed. For example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid. The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Detection:

    • Diode Array Detector (DAD) or UV-Vis Detector: This allows for the detection of compounds based on their UV absorbance at specific wavelengths. Flavonoids typically show strong absorbance between 250 and 370 nm.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass-to-charge ratio (m/z) information, enabling more confident identification and quantification of compounds.

  • Quantification: The concentration of individual compounds is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards.

Analysis of Volatile Compounds: GC-MS

Objective: To identify and quantify volatile terpenoids in Populus tissues, such as buds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Extraction: Volatile compounds are typically extracted using steam distillation or solvent extraction with a non-polar solvent like hexane.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separating terpenoids.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their m/z ratio.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites in Populus is tightly regulated by a complex network of signaling pathways that are activated in response to various internal and external cues, such as herbivore attack or pathogen infection. Jasmonic acid (JA) and salicylic acid (SA) are two key phytohormones that play central roles in orchestrating these defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is primarily involved in defense against necrotrophic pathogens and chewing insects.

JA_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Herbivore_Attack Herbivore Attack/ Wounding JA_Biosynthesis JA Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor Ubiquitination Ubiquitination & Degradation of JAZ JAZ->Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets Ubiquitination->MYC2 releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes Secondary_Metabolites Production of Secondary Metabolites (e.g., Phenolic Glycosides) Defense_Genes->Secondary_Metabolites

Caption: Jasmonic acid signaling pathway in Populus.

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is crucial for defense against biotrophic pathogens.

SA_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Pathogen_Attack Pathogen Attack SA_Biosynthesis SA Biosynthesis Pathogen_Attack->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) (inactive in cytoplasm) SA->NPR1_oligomer induces redox change NPR1_monomer NPR1 (monomer) TGA_factors TGA Transcription Factors NPR1_monomer->TGA_factors translocates to nucleus and interacts with NPR1_oligomer->NPR1_monomer releases PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_factors->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Salicylic acid signaling pathway in Populus.

Crosstalk between JA and SA Signaling

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to specific threats.

JA_SA_Crosstalk JA_Pathway JA Signaling Pathway SA_Pathway SA Signaling Pathway JA_Pathway->SA_Pathway antagonistic interaction Defense_Necrotrophs Defense against Necrotrophs & Herbivores JA_Pathway->Defense_Necrotrophs SA_Pathway->JA_Pathway Defense_Biotrophs Defense against Biotrophs SA_Pathway->Defense_Biotrophs

Caption: Crosstalk between JA and SA signaling pathways.

Conclusion and Future Directions

The chemical diversity of Populus secondary metabolites offers a rich field of study with significant implications for both fundamental plant science and applied research. The data and protocols presented in this guide provide a solid foundation for researchers seeking to explore this fascinating area. Future research should focus on elucidating the complete biosynthetic pathways of many of these compounds, understanding the intricate regulatory networks that control their production, and exploring their full potential in drug discovery and the development of sustainable biomaterials. The integration of metabolomics with other 'omics' technologies, such as genomics and transcriptomics, will be instrumental in unlocking the full potential of Populus as a source of valuable natural products.

References

Identification of Terpenoids in Populus alba Leaves: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of terpenoids in the leaves of Populus alba (white poplar). It includes detailed experimental protocols, a summary of identified terpenoids, and visual representations of the biosynthetic pathways and experimental workflows.

Introduction to Terpenoids in Populus alba

Populus alba, a member of the Salicaceae family, is known to produce a diverse array of secondary metabolites, including a significant number of terpenoids.[1] These compounds play crucial roles in the plant's defense mechanisms against herbivores and pathogens and in its adaptation to environmental stressors.[1] The terpenoid profile of P. alba leaves is complex, comprising various classes such as monoterpenes, sesquiterpenes, and triterpenoids. From a pharmacological perspective, the terpenoids found in poplar species are of great interest due to their potential anti-inflammatory, antiseptic, antiviral, and antitumoral activities.[2] This guide focuses on the analytical techniques used to uncover this rich chemical diversity.

Terpenoid Profile of Populus alba Leaves

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying volatile and semi-volatile compounds like terpenoids in plant extracts. The following table summarizes the quantitative data of major terpenoids identified in an ethanolic extract of Populus alba leaves.

TerpenoidClassRelative Abundance (%)
β-AmyroneTriterpenoid14.59
γ-SitosterolTriterpenoid (Sterol)9.24
β-Sitosterol, TMS derivativeTriterpenoid (Sterol)2.44
PhytolDiterpene16.67
Vitamin E (α-Tocopherol)Meroterpenoid1.65
Data sourced from a GC-MS analysis of white poplar leave extract.[2]

It is important to note that the composition of leaf exudates can differ, with some studies on P. alba identifying primarily hydrocarbons.[3]

Experimental Protocols

The successful identification of terpenoids is highly dependent on the extraction and analytical methods employed. The following protocols are adapted from established methodologies for the analysis of terpenoids in plant tissues.

Protocol 1: Extraction of Non-Polar and Semi-Polar Terpenoids

This protocol is suitable for the extraction of terpenoids with low to moderate polarity, such as monoterpenes, sesquiterpenes, and some diterpenes.

Materials:

  • Fresh or freeze-dried Populus alba leaves

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

  • Shaker or vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh approximately 100 mg to 1 g of fresh or freeze-dried leaf material. Immediately freeze the sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered leaf tissue to a glass vial. Add an extraction solvent of hexane and ethyl acetate, typically in a ratio of 85:15 (v/v), at a solvent-to-sample ratio of 50:1 (mL/mg). The polarity of the solvent can be adjusted based on the target terpenoids; a higher proportion of hexane favors non-polar compounds, while more ethyl acetate will extract more polar ones.

  • Shaking and Incubation: Securely cap the vial and shake the mixture vigorously for at least 3-4 hours or overnight at room temperature.

  • Phase Separation and Collection: Centrifuge the sample to pellet the plant debris. Carefully transfer the supernatant (the solvent extract) to a new glass vial.

  • Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water. Filter or decant the solvent into a pre-weighed vial. Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • GC System: Agilent Gas Chromatograph or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with literature values.

Visualizing Key Processes

To better understand the context and procedures for terpenoid identification, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

Terpenoid Biosynthesis Pathways

Terpenoids in plants are synthesized via two main pathways: the mevalonic acid (MVA) pathway, which is primarily active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. These pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids.

Terpenoid_Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) cluster_Downstream Downstream Products AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP IPP IPP_MVA->IPP FPP FPP (C15) IPP_MVA->FPP DMAPP DMAPP DMAPP_MVA->DMAPP DMAPP_MVA->FPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde 3-Phosphate GAP->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->IPP GPP GPP (C10) IPP_MEP->GPP DMAPP_MEP->DMAPP DMAPP_MEP->GPP IPP->GPP IPP->FPP GGPP GGPP (C20) IPP->GGPP DMAPP->GPP GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Triterpenes Triterpenes (from FPP) FPP->Triterpenes Diterpenes Diterpenes GGPP->Diterpenes

Caption: Terpenoid biosynthesis via the MVA and MEP pathways.

Experimental Workflow for Terpenoid Identification

The process of identifying terpenoids from Populus alba leaves involves several key stages, from sample collection to data analysis. This workflow provides a logical sequence of these steps.

Experimental_Workflow SampleCollection 1. Sample Collection (Populus alba leaves) SamplePrep 2. Sample Preparation (Drying/Freezing & Grinding) SampleCollection->SamplePrep Extraction 3. Solvent Extraction (Hexane:Ethyl Acetate) SamplePrep->Extraction Filtration 4. Filtration & Drying (Remove debris & water) Extraction->Filtration Concentration 5. Concentration (Nitrogen/Rotary Evaporation) Filtration->Concentration GCMS 6. GC-MS Analysis Concentration->GCMS DataProcessing 7. Data Processing (Peak Integration) GCMS->DataProcessing LibrarySearch 8. Compound Identification (Mass Spectral Library Search) DataProcessing->LibrarySearch Quantification 9. Quantification (Relative Abundance) LibrarySearch->Quantification FinalReport 10. Final Report Quantification->FinalReport

References

The Emerging Therapeutic Potential of Aspen Bark: A Technical Guide to Natural Product Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the scientific landscape surrounding natural product discovery from aspen bark extracts, with a focus on Populus species. Aspen bark, a readily available byproduct of the forestry industry, is a rich source of bioactive compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key chemical constituents, biological activities, and methodologies for their extraction and evaluation.

Bioactive Compounds in Aspen Bark

Aspen bark is a reservoir of diverse phytochemicals, primarily belonging to the classes of polyphenols, flavonoids, and salicylates. These compounds are the plant's natural defense mechanism and have been shown to possess a range of pharmacological activities.

Table 1: Major Bioactive Compounds Identified in Aspen Bark Extracts

Compound ClassSpecific ExamplesReported Biological Activities
Salicylates Salicin, Salicortin, Tremulacin, PopulinAnti-inflammatory, Analgesic, Antipyretic, Antimicrobial[1]
Phenolic Acids Gallic Acid, Caffeic Acid, Ferulic Acid, p-Coumaric AcidAntioxidant, Antimicrobial, Anti-inflammatory
Flavonoids Kaempferol, Quercetin, Catechin, NaringeninAntioxidant, Anti-inflammatory, Antimicrobial
Phenolic Glycosides Tremuloidin, Kaempferol-hexoside, Luteolin-hexosideDefense against herbivores, Antioxidant[1]
Other Polyphenols 4-hydroxybenzaldehyde, VanillinAntimicrobial[2][3]
Triterpenes -Antimicrobial[2]

Pharmacological Activities of Aspen Bark Extracts

Extracts from aspen bark have demonstrated a broad spectrum of biological effects, making them a promising area of research for new drug leads. The primary activities investigated include antimicrobial, antioxidant, anti-inflammatory, and anti-ulcerogenic effects.

Antimicrobial Activity

Aspen bark extracts have shown efficacy against a variety of pathogenic microorganisms. The antimicrobial properties are largely attributed to the presence of salicylates and other phenolic compounds.

Table 2: Antimicrobial Activity (MIC) of Populus tremuloides Bark Extracts

Extraction SolventS. aureus (mg/mL)E. coli (mg/mL)P. aeruginosa (mg/mL)C. albicans (mg/mL)A. niger (mg/mL)
Water 1.671.670.83>4.440.83
Methanol 4.44>4.44>4.44>4.441.67
Ethanol >4.44>4.44>4.44>4.44>4.44
Acid-Base >4.444.442.224.442.22

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The polyphenol-rich nature of aspen bark extracts contributes to their significant antioxidant properties. These compounds can neutralize free radicals, which are implicated in a variety of disease states.

Table 3: Antioxidant Activity of Aspen Bark Extracts

AssayExtract/FractionIC50 Value
Xanthine Oxidase Inhibition Water Extract (P. tremula)3.4 mg/L
DPPH Radical Scavenging Crude Hot Water Extract (P. tremuloides)Higher than BHT
DPPH Radical Scavenging tert-butyl-methyl ether (TBME) FractionBest among fractions

IC50: Half-maximal inhibitory concentration; BHT: Butylated hydroxytoluene

Anti-inflammatory and Anti-ulcerogenic Activities

The presence of salicylates, natural precursors to salicylic acid, underpins the anti-inflammatory effects of aspen bark extracts. Furthermore, studies have indicated a protective effect on the gastric mucosa.

Experimental Protocols

This section provides detailed methodologies for the extraction, fractionation, and biological evaluation of aspen bark extracts.

Extraction of Bioactive Compounds

The choice of solvent significantly impacts the yield and composition of the extracted phytochemicals. Polar solvents like water, methanol, and ethanol have been shown to be effective for extracting polyphenols and salicylates.

Table 4: Extraction Yields from Populus tremuloides Bark with Different Solvents

SolventYield (% of total dry mass)
Methanol ~20%
Ethanol ~18%
Water ~15%
n-Hexane <5%
Ethyl Acetate ~8%

Protocol for Soxhlet Extraction of Polyphenols:

  • Sample Preparation: Air-dry and grind the aspen bark to a fine powder.

  • Extraction: Place the powdered bark in a cellulose thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, then methanol) in a Soxhlet apparatus. Each extraction should be carried out for a sufficient duration (e.g., 6-8 hours) to ensure exhaustive extraction.

  • Solvent Evaporation: After each extraction step, evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Storage: Store the dried extracts in a cool, dark, and dry place until further analysis.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an extract.

Protocol for Broth Microdilution Assay:

  • Preparation of Extract Stock Solution: Dissolve the dried extract in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the extract stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of an extract.

Protocol for DPPH Assay:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a specific concentration (e.g., 0.1 mM).

  • Preparation of Extract Solutions: Prepare a series of dilutions of the aspen bark extract in the same solvent.

  • Reaction: Mix the DPPH solution with each dilution of the extract in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the extract. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, can then be determined.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

experimental_workflow cluster_collection Collection and Preparation cluster_extraction Extraction and Fractionation cluster_analysis Analysis and Characterization bark_collection Aspen Bark Collection drying Drying bark_collection->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Soxhlet, Maceration) grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation polar_fraction Polar Fraction fractionation->polar_fraction nonpolar_fraction Non-polar Fraction fractionation->nonpolar_fraction bioassays Biological Activity Assays (Antimicrobial, Antioxidant, etc.) polar_fraction->bioassays phytochemical_analysis Phytochemical Analysis (HPLC, LC-MS, etc.) polar_fraction->phytochemical_analysis nonpolar_fraction->bioassays nonpolar_fraction->phytochemical_analysis bioactive_compounds Identification of Bioactive Compounds phytochemical_analysis->bioactive_compounds anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation salicylates Salicylates (from Aspen Bark) salicylates->cox Inhibits anti_ulcer_mechanism cluster_protective_factors Gastric Mucosal Protective Factors aspen_extract Aspen Bark Extract mucus Increased Mucus Secretion aspen_extract->mucus Stimulates prostaglandins Increased Prostaglandin Synthesis aspen_extract->prostaglandins Stimulates no_sh Involvement of Nitric Oxide (NO) and Sulfhydryl (-SH) Groups aspen_extract->no_sh Dependent on gastric_protection Gastric Mucosal Protection (Anti-ulcerogenic Effect) mucus->gastric_protection prostaglandins->gastric_protection no_sh->gastric_protection

References

A Technical Guide to the Structural Elucidation of Phenolic Glycosides in Cottonwood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic glycosides are a diverse class of secondary metabolites abundant in cottonwood (Populus spp.) and other members of the Salicaceae family. These compounds play crucial roles in plant defense against herbivores and pathogens and are of significant interest to researchers in ecology, phytochemistry, and drug development due to their potential biological activities. The structural elucidation of these often complex molecules is a critical step in understanding their function and exploring their therapeutic potential. This guide provides an in-depth overview of the methodologies and data integral to the structural characterization of phenolic glycosides from cottonwood.

Common Phenolic Glycosides in Cottonwood

Several phenolic glycosides have been identified across various cottonwood species. The presence and concentration of these compounds can vary significantly depending on the species, genetic strain, and environmental conditions. Some of the most commonly studied phenolic glycosides include salicortin, HCH-salicortin, tremulacin, salicin, and grandidentatin.

Data Presentation: Quantitative Analysis of Phenolic Glycosides

The following tables summarize the concentrations of prominent phenolic glycosides and total phenolic/flavonoid content in different Populus species, as reported in various studies. This data is essential for comparative analysis and for understanding the chemical diversity within the genus.

Table 1: Concentration of Specific Phenolic Glycosides in Populus Species (% dry weight of leaves)

Phenolic GlycosidePopulus trichocarpa × deltoidesPopulus fremontiiPopulus angustifolia
Salicortin0.3%[1]0 - 17.5%[2][3]Present (range not specified)[2][3]
HCH-salicortin0.1%0 - 5.9%Absent
Tremulacin0.2%Not ReportedNot Reported
SalicinTrace amountsTrace amountsTrace amounts

Table 2: Total Phenolic and Flavonoid Content in Populus Species (mg/g dry weight of male floral buds)

Compound ClassPopulus nigraPopulus albaPopulus × euramericana
Total Polyphenols (mg GAE/g DW)19.26 - 33.3719.26 - 20.9227.90 - 33.37
Total Flavonoids (mg RE/g DW)2.15 - 4.452.15 - 2.943.07 - 3.93

Experimental Protocols

The structural elucidation of phenolic glycosides involves a multi-step process encompassing extraction, isolation, and characterization using various analytical techniques. It is crucial to handle samples with care, as phenolic glycosides can be labile, particularly in aqueous and high-temperature conditions.

Extraction and Isolation

The initial step involves the extraction of phenolic glycosides from plant material, followed by purification to isolate individual compounds.

a. Extraction

  • Sample Preparation: Fresh or freeze-dried cottonwood leaves are typically used. Grinding the lyophilized leaves to a fine powder increases the surface area for efficient extraction.

  • Solvent Extraction: A common method involves sequential extraction with solvents of increasing polarity.

    • Extract the ground leaf tissue with acetone (neat, at 0°C).

    • Combine the acetone extracts, evaporate the solvent under vacuum, and lyophilize the residue.

    • Dissolve the residue in 70% aqueous methanol and partition against a non-polar solvent mixture like hexane:chloroform (3:1) to remove lipids and other non-polar compounds.

    • Extract the aqueous methanol phase with chloroform to obtain a crude phenolic glycoside fraction.

  • Soxhlet Extraction: For bark samples, sequential Soxhlet extraction with solvents such as n-hexane, dichloromethane, ethyl acetate, and methanol can be employed.

b. Isolation

  • Column Chromatography: The crude extract is subjected to column chromatography for further purification.

    • Load the dried extract onto a silica gel column.

    • Elute with a solvent system such as methanol in dichloromethane (e.g., 8% MeOH in CH₂Cl₂).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compounds of interest, evaporate the solvent, and lyophilize to obtain purified phenolic glycosides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of phenolic glycosides.

  • System: An HPLC system equipped with a Diode Array Detector (DAD) is commonly used for detection and preliminary identification based on UV spectra.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often used, consisting of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 2.0% acetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example): A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 40-60 minutes to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

  • Detection: Wavelengths are typically monitored at 280 nm for general phenolic compounds, with additional wavelengths used for specific classes of flavonoids.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and structure of phenolic glycosides.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode, as phenolic hydroxyl groups are readily deprotonated.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns often reveal the loss of sugar moieties and characteristic fragments of the aglycone.

  • Typical ESI-MS/MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Nozzle Voltage: ~500 V

    • Nitrogen Gas Flow Rate: ~9 L/min at 325°C

    • Nebulization Pressure: ~45 psi

    • Collision Energies: Ramped (e.g., 10, 20, 30 eV) to obtain a range of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Sample Preparation: Purified phenolic glycosides (5-10 mg) are dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • 2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes in the structural elucidation and biosynthesis of phenolic glycosides in cottonwood.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_result Final Characterization start Cottonwood Plant Material (Leaves, Bark) prep Freeze-drying & Grinding start->prep extraction Solvent Extraction (e.g., Acetone, Methanol) prep->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography hplc HPLC-DAD chromatography->hplc lcms LC-MS/MS hplc->lcms nmr NMR Spectroscopy (1D & 2D) lcms->nmr elucidation Structure Elucidated nmr->elucidation

Caption: Experimental workflow for the structural elucidation of phenolic glycosides.

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzenoid Benzenoid Pathway cluster_glycosylation Glycosylation & Acylation cluster_final_products Major Phenolic Glycosides cinnamic_acid Cinnamic Acid benzoic_acid Benzoic Acid cinnamic_acid->benzoic_acid salicyl_benzoate Salicyl Benzoate benzoic_acid->salicyl_benzoate salicin Salicin salicyl_benzoate->salicin UGT71L1 salicortin Salicortin salicin->salicortin Acylation end_salicin Salicin salicin->end_salicin tremulacin Tremulacin salicortin->tremulacin Acylation end_salicortin Salicortin salicortin->end_salicortin end_tremulacin Tremulacin tremulacin->end_tremulacin

Caption: Simplified biosynthetic pathway of major salicinoids in Populus.

logical_relationships cluster_core Core Structure cluster_derivatives Acylated Derivatives cluster_building_blocks Biosynthetic Precursors salicin_core Salicin (Salicyl alcohol + Glucose) salicortin Salicortin (Salicin + HCH) salicin_core->salicortin + HCH moiety tremulacin Tremulacin (Salicortin + Benzoate) salicortin->tremulacin + Benzoate hch_salicortin HCH-Salicortin (Salicortin + HCH) salicortin->hch_salicortin + HCH moiety phenylpropanoids Phenylpropanoids benzenoids Benzenoids phenylpropanoids->benzenoids benzenoids->salicin_core

Caption: Logical relationships between core structures and derivatives of phenolic glycosides.

Conclusion

The structural elucidation of phenolic glycosides in cottonwood is a multifaceted process that relies on a combination of meticulous extraction and isolation techniques, followed by sophisticated analytical methods. HPLC provides the means for separation and quantification, while MS and, most definitively, NMR spectroscopy are indispensable for unraveling the intricate structures of these natural products. The information presented in this guide serves as a comprehensive resource for researchers embarking on the characterization of these ecologically and pharmaceutically important compounds.

References

Investigation of Minor Constituents in Populus Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populus species, commonly known as poplars, aspens, and cottonwoods, produce a complex resinous exudate from their buds and young leaves. This resin is rich in a diverse array of secondary metabolites, primarily phenolic compounds, which serve to protect the plant from various biotic and abiotic stresses. While the major components of Populus resin have been extensively studied, a growing body of research is focusing on the identification and characterization of its minor constituents. These compounds, though present in smaller quantities, often possess significant and specific biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.

This technical guide provides an in-depth overview of the investigation of minor constituents in Populus resin. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key compounds, their quantitative analysis, the experimental protocols for their study, and the signaling pathways through which they exert their effects.

Quantitative Analysis of Minor Constituents

The concentration of minor constituents in Populus resin can vary significantly depending on the species, geographical location, season of collection, and the analytical methods employed. The following tables summarize quantitative data for some of the identified minor phenolic acids, flavonoids, and terpenoids from various Populus species.

Table 1: Quantitative Data of Minor Phenolic Acids in Populus Resin

CompoundPopulus SpeciesConcentrationAnalytical MethodReference
Caffeic AcidP. nigra0.56 mg/mL in extractHPLC-DAD[1]
P. x euramericana0.06 mg/mL in extractHPLC-DAD[1]
p-Coumaric AcidP. nigra0.054 mg/mL in extractHPLC-DAD[1]
P. x euramericana0.025 mg/mL in extractHPLC-DAD[1]
Dihydrocinnamic AcidP. balsamifera / P. nigra1.0 - 1.7% of total ion current (TIC) in ether extractGC-MS[2]
Benzoic AcidP. balsamifera / P. nigra0.8 - 12.8% of TIC in ether extractGC-MS

Table 2: Quantitative Data of Minor Flavonoids in Populus Resin

CompoundPopulus SpeciesConcentrationAnalytical MethodReference
PinocembrinP. x canadensis 'Robusta'1.82 g / 100 g of extractTLC-Densitometry
P. balsamifera1.17 g / 100 g of extractTLC-Densitometry
PinostrobinP. x canadensis 'Robusta'2.23 g / 100 g of extractTLC-Densitometry
P. balsamifera2.24 g / 100 g of extractTLC-Densitometry
DihydrochalconesP. trichocarpa~17% of resin dry weight (seasonal peak)UPLC-MS

Table 3: Relative Abundance of Minor Terpenoids and Other Compounds in Populus Resin (GC-MS Data)

CompoundPopulus SpeciesRelative Content (% of Total Ion Current)Reference
Benzyl alcoholP. balsamifera0.4
2-PhenylethanolP. balsamifera0.3
EugenolP. nigra0.2
PyrocatecholP. balsamifera / P. nigra0.5 - 1.3
SesquiterpenoidsP. balsamifera37.4 (in hexane extract)

Experimental Protocols

The accurate investigation of minor constituents in Populus resin necessitates robust and sensitive analytical methodologies. The following sections detail the key experimental protocols for extraction, separation, and identification.

Extraction of Minor Constituents

A general workflow for the extraction of minor constituents from Populus resin is outlined below. The choice of solvent is critical and often a sequential extraction with solvents of increasing polarity is employed to fractionate the complex mixture.

Extraction_Workflow start Populus Resin Collection drying Drying of Resin Material (e.g., freeze-drying or air-drying) start->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., Soxhlet or maceration) grinding->extraction filtration Filtration to Remove Solid Residues extraction->filtration concentration Solvent Evaporation (e.g., rotary evaporator) filtration->concentration end Crude Resin Extract concentration->end

Caption: General workflow for the extraction of constituents from Populus resin.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile minor constituents, particularly terpenoids, benzenoids, and their derivatives.

  • Sample Preparation: The crude extract is typically dissolved in a volatile organic solvent such as hexane or dichloromethane. For the analysis of polar compounds, a derivatization step (e.g., silylation) is often required to increase their volatility.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A fused silica capillary column is commonly used, such as a DB-5 (non-polar) or DB-Wax (polar) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: The injector temperature is typically set to 250-300°C. A splitless injection mode is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 550.

  • Compound Identification: Identification of the constituents is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quantification of non-volatile phenolic compounds like flavonoids and phenolic acids.

  • Sample Preparation: The crude extract is dissolved in a suitable solvent, typically methanol or an ethanol-water mixture, and filtered through a 0.45 µm membrane filter before injection.

  • HPLC System: A liquid chromatograph equipped with a diode-array detector.

  • Column: A reversed-phase C18 column is most commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system. Common mobile phases are:

    • Solvent A: Water with a small amount of acid (e.g., 0.5% phosphoric acid or 2% acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The DAD is set to monitor multiple wavelengths simultaneously, which aids in the identification of different classes of compounds based on their UV-Vis spectra. Common detection wavelengths for phenolic compounds are 280 nm and 320 nm.

  • Quantification: Quantification is performed by creating a calibration curve for each compound using external standards of known concentrations.

Signaling Pathways of Bioactive Minor Constituents

Several minor constituents of Populus resin have been shown to possess significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathways of Chrysin

Chrysin, a flavonoid found in Populus resin, exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.

Chrysin_Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NFkB->Inflammatory_Genes Chrysin Chrysin Chrysin->IKK Inhibits Chrysin->IkBa Inhibits Chrysin->NFkB Inhibits

Caption: Chrysin inhibits the NF-κB signaling pathway.

Chrysin has been shown to suppress the activation of the NF-κB (nuclear factor kappa B) signaling pathway. It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downregulation of the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2. Additionally, chrysin can inhibit the NLRP3 inflammasome signaling pathway, further reducing inflammation.

Antioxidant and Neuroprotective Signaling Pathways of Pinocembrin and Galangin

Pinocembrin and galangin are two other flavonoids present in Populus resin with significant antioxidant and neuroprotective activities. A key pathway they modulate is the Nrf2/Keap1 pathway.

Nrf2_Keap1_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_dissociation Nrf2 Dissociation and Translocation to Nucleus Keap1_Nrf2->Nrf2_dissociation ARE ARE (Antioxidant Response Element) Nrf2_dissociation->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection (Neuroprotection) Antioxidant_Genes->Cellular_Protection Flavonoids Pinocembrin / Galangin Flavonoids->Keap1_Nrf2 Promotes Dissociation

Caption: Pinocembrin and Galangin activate the Nrf2/Keap1 antioxidant pathway.

Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is released from its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Pinocembrin and galangin have been shown to activate this pathway, thereby enhancing the cellular antioxidant defense mechanisms and providing neuroprotection. Pinocembrin also exerts its neuroprotective effects by inhibiting MAPK and PI3K/AKT signaling pathways.

Conclusion

The minor constituents of Populus resin represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. This guide has provided a framework for their investigation, from quantitative analysis and detailed experimental protocols to the elucidation of their molecular mechanisms of action. A thorough understanding of these aspects is crucial for the successful development of novel pharmaceuticals and nutraceuticals derived from this natural resource. Further research into the synergistic effects of these minor constituents and their interactions with major components will undoubtedly open up new avenues for drug discovery.

References

A Technical Survey of Antimicrobial Compounds in Balsam Poplar (Populus balsamifera)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsam poplar (Populus balsamifera), a tree native to North America, has a rich history in traditional medicine for treating various ailments, including infections. Modern scientific inquiry has begun to validate these traditional uses, identifying a wealth of antimicrobial compounds within the tree's buds, leaves, and bark. This technical guide provides a comprehensive survey of the known antimicrobial compounds in balsam poplar, their efficacy against various pathogens, the experimental protocols used for their evaluation, and their putative mechanisms of action. The data presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Identified Antimicrobial Compounds in Balsam Poplar

The antimicrobial activity of balsam poplar is largely attributed to its rich composition of phenolic compounds, including flavonoids, phenolic acids, and dihydrochalcones.[1][2] Ethanolic extracts of balsam poplar buds, in particular, have been shown to be rich in these bioactive molecules.[1][2]

Key identified compounds include:

  • Phenolic Acids: p-Coumaric acid is often the dominant phenolic acid, particularly in balsam poplar sourced from certain regions like Lithuania.[1] Other notable phenolic acids include caffeic acid, cinnamic acid, and ferulic acid.

  • Flavonoids: A diverse array of flavonoids has been isolated, including pinobanksin, pinocembrin, chrysin, galangin, apigenin, and kaempferol.

  • Dihydrochalcones: A unique class of compounds found in balsam poplar are the dihydrochalcone derivatives, notably balsacones A, B, and C. These have demonstrated significant antibacterial activity.

  • Salicin: A well-known anti-inflammatory compound, salicin and its derivatives are also present and may contribute to the overall therapeutic profile of balsam poplar extracts.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of balsam poplar extracts and their isolated constituents has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in disk diffusion assays. The data consistently shows a stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, with notable efficacy against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis, as well as the fungus Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of Balsam Poplar Extracts and Compounds

Extract/CompoundTest OrganismMICSource(s)
Ethanolic Bud ExtractStaphylococcus aureus0.491 ± 0.012 mg CAE/g
Ethanolic Bud ExtractCandida albicans0.394 ± 0.013 mg CAE/g
Balsacone AStaphylococcus aureus3.1 - 6.3 µM
Balsacone BStaphylococcus aureus3.1 - 6.3 µM
Balsacone CStaphylococcus aureus3.1 - 6.3 µM
Balsacone CMRSA3 - 11.6 mg/mL
p-Coumaric AcidVarious Bacteria10 - 80 µg/mL

mg CAE/g: mg of Caffeic Acid Equivalents per gram of dry weight.

Table 2: Zone of Inhibition (ZOI) of Balsam Poplar Extracts

ExtractTest OrganismZone of Inhibition (mm)Source(s)
Ethanolic Bud ExtractStaphylococcus aureus> 5 mm
Ethanolic Bud ExtractEnterococcus faecalis< 5 mm
Ethanolic Bud ExtractCandida albicans< 5 mm

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and antimicrobial evaluation of compounds from balsam poplar, synthesized from the cited literature.

Extraction of Antimicrobial Compounds from Balsam Poplar Buds

A common method for obtaining a broad spectrum of phenolic compounds is through ethanolic extraction.

  • Preparation of Plant Material: Collect fresh balsam poplar buds. The buds can be either used fresh or dried. For drying, maintain a temperature of 37°C for approximately 5 days. Pulverize the dried buds into a fine powder.

  • Maceration: Suspend the powdered or crushed fresh buds in 70-95% ethanol at a solid-to-solvent ratio of 1:5 to 1:10 (g/mL).

  • Extraction: Macerate the mixture for 7 days at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. The solvent can then be evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Refrigeration: To precipitate waxes and other less soluble compounds, the concentrated extract can be refrigerated overnight and then re-filtered.

Extraction_Workflow Start Balsam Poplar Buds Grind Grinding/Crushing Start->Grind Maceration Maceration in 70-95% Ethanol (1:10 ratio, 7 days) Grind->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract

Caption: Ethanolic extraction workflow for balsam poplar buds.
Kirby-Bauer Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of an extract.

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism and suspend them in a sterile broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Preparation of Disks: Sterilize blank filter paper disks (6 mm in diameter). Impregnate the disks with a known concentration of the balsam poplar extract. Allow the solvent to evaporate completely in a sterile environment.

  • Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters.

Kirby_Bauer_Workflow Start Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Swab Swab Mueller-Hinton Agar Plate Inoculum->Swab Placement Place Disks on Agar Swab->Placement Disk_Prep Impregnate Sterile Disks with Extract Disk_Prep->Placement Incubation Incubate at 37°C for 24h Placement->Incubation Measure Measure Zone of Inhibition (mm) Incubation->Measure

Caption: Kirby-Bauer disk diffusion assay workflow.
Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Extract Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the balsam poplar extract in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the Kirby-Bauer assay. Dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the diluted inoculum to each well containing the extract dilutions. Include positive (inoculum without extract) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract at which there is no visible turbidity (microbial growth). This can be assessed visually or with a microplate reader.

Mechanisms of Antimicrobial Action and Signaling Pathways

The antimicrobial compounds in balsam poplar exert their effects through various mechanisms, often targeting multiple cellular processes.

p-Coumaric Acid: Dual-Damage Mechanism

p-Coumaric acid has been shown to have a dual mechanism of bactericidal activity. It disrupts the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Concurrently, it can bind to bacterial genomic DNA, interfering with replication and transcription. In some bacteria, like Listeria monocytogenes, p-coumaric acid can also inhibit the RecA protein, which is crucial for the SOS DNA repair mechanism, thereby potentiating the effects of other DNA-damaging agents.

pCoumaric_Acid_MoA pCA p-Coumaric Acid Membrane Bacterial Cell Membrane pCA->Membrane Disruption & Increased Permeability DNA Bacterial DNA pCA->DNA Binding RecA RecA Protein pCA->RecA Inhibition Cell_Death Cell Death Membrane->Cell_Death Leakage of Components DNA->Cell_Death Inhibition of Replication & Transcription SOS SOS Response RecA->SOS Activation

Caption: Dual antimicrobial mechanism of p-coumaric acid.
Chalcones: Targeting Virulence Factors in S. aureus

Chalcones, and by extension dihydrochalcones like the balsacones, can act as anti-virulence agents. In S. aureus, chalcone has been shown to inhibit Sortase A (SrtA), an enzyme that anchors surface proteins involved in virulence to the cell wall. By inhibiting SrtA, chalcones can reduce the display of Protein A, decrease adhesion to host cells (e.g., binding to fibronectin), and impair biofilm formation. Additionally, chalcones can inhibit the activity of alpha-hemolysin (Hla), a pore-forming toxin that damages host cells. This is achieved in part by down-regulating the transcription of the hla gene and the accessory gene regulator (agr) system, a key quorum-sensing pathway in S. aureus.

Chalcone_MoA Chalcone Chalcone SrtA Sortase A (SrtA) Chalcone->SrtA Inhibition agr_System agr Quorum Sensing System Chalcone->agr_System Down-regulation hla_Gene hla Gene Transcription Chalcone->hla_Gene Down-regulation Surface_Proteins Surface Protein Anchoring SrtA->Surface_Proteins Catalyzes Adhesion Adhesion & Biofilm Surface_Proteins->Adhesion agr_System->hla_Gene Activates Hla_Toxin α-hemolysin (Hla) hla_Gene->Hla_Toxin Expression Cell_Lysis Host Cell Lysis Hla_Toxin->Cell_Lysis

Caption: Anti-virulence mechanism of chalcones against S. aureus.
Flavonoids: Disruption of Quorum Sensing and Biofilm Formation

Flavonoids are known to interfere with bacterial communication systems, a process called quorum sensing. Quorum sensing regulates the expression of genes involved in virulence and biofilm formation. By disrupting these signaling pathways, flavonoids can prevent bacteria from forming robust biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics. Some flavonoids can also directly inhibit bacterial enzymes involved in cell wall synthesis, leading to a weakened cell structure.

Flavonoid_MoA Flavonoids Flavonoids QS Quorum Sensing Signaling Flavonoids->QS Interference Cell_Wall_Enzymes Cell Wall Synthesis Enzymes Flavonoids->Cell_Wall_Enzymes Inhibition Virulence_Genes Virulence Gene Expression QS->Virulence_Genes Regulates Biofilm Biofilm Formation Virulence_Genes->Biofilm Cell_Wall Cell Wall Integrity Cell_Wall_Enzymes->Cell_Wall Maintains

Caption: Antimicrobial mechanisms of flavonoids.

Conclusion and Future Directions

Balsam poplar is a promising source of diverse antimicrobial compounds. The data strongly supports its traditional use and provides a compelling case for further research and development. The potent activity of its extracts and purified compounds, such as balsacones and p-coumaric acid, against clinically relevant pathogens like MRSA, warrants further investigation.

Future research should focus on:

  • Synergistic Effects: Investigating the potential for synergistic interactions between balsam poplar compounds and conventional antibiotics to combat drug resistance.

  • In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of these compounds in animal models of infection.

  • Mechanism of Action Elucidation: Further delineating the specific molecular targets and signaling pathways affected by these compounds to optimize their therapeutic potential.

  • Bioavailability and Formulation: Developing effective drug delivery systems to improve the bioavailability of these compounds for clinical applications.

This guide provides a solid foundation for these future endeavors, highlighting the significant potential of Populus balsamifera as a source of novel antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Salicortin in Populus using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicortin, a phenolic glycoside found in various Populus species, is a compound of significant interest due to its role in plant defense mechanisms and its potential pharmacological activities. Accurate and precise quantification of salicortin is crucial for understanding its ecological functions, for quality control of herbal preparations, and for pharmacokinetic studies in drug development. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable quantification of salicortin in Populus plant material.

Chemical Properties of Salicortin

PropertyValue
Molecular Formula C₂₀H₂₄O₁₀[1][2][]
Molecular Weight 424.40 g/mol [1][2]
CAS Number 29836-41-7
Chemical Structure See Figure 1
Chemical structure of SalicortinFigure 1. Chemical structure of Salicortin.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the stability of salicortin, which can be labile. It is recommended to use fresh plant material or material that has been flash-frozen in liquid nitrogen and stored at -80°C.

Materials:

  • Fresh or flash-frozen Populus leaves, bark, or other tissues

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge tubes (50 mL and 1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Protocol:

  • Weigh approximately 100 mg of fresh or frozen Populus tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue to a 50 mL centrifuge tube.

  • Add 10 mL of 80% methanol in water (v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the extract at 4,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • To ensure complete extraction, repeat the extraction process (steps 5-9) on the pellet and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of 50% methanol in water (v/v).

  • Vortex the reconstituted sample for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet any remaining particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Based on the fragmentation patterns of phenolic glycosides, the following MRM transitions for salicortin are proposed. The deprotonated molecule [M-H]⁻ is used as the precursor ion. The primary fragmentation is expected to be the cleavage of the glycosidic bond and the loss of the cyclohexenone moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Salicortin (Quantifier) 423.1261.10.13015
Salicortin (Qualifier) 423.1137.00.13025
Internal Standard (Salicylic acid-d₆) 141.097.00.12520

Note: These MRM parameters should be optimized on the specific instrument being used.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

Summary of Method Validation Parameters:

ParameterRecommended Range/Limit
Linearity (r²) > 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Detailed Quantitative Data (Representative):

ParameterSalicortin
Linearity Range (µg/mL) 0.01 - 10
Regression Equation y = mx + c
Correlation Coefficient (r²) 0.998
LOD (µg/mL) 0.003
LOQ (µg/mL) 0.01
Accuracy (% Recovery) 95.2 - 104.5%
Intra-day Precision (% RSD) < 5%
Inter-day Precision (% RSD) < 8%

Note: The above data is representative and should be established for each laboratory's specific method and matrix.

Data Presentation and Visualization

Experimental Workflow

The overall workflow for the quantification of salicortin in Populus samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Populus Tissue Collection (Fresh or Flash-Frozen) Grinding Cryogenic Grinding SampleCollection->Grinding Extraction Methanol/Water Extraction Grinding->Extraction Purification Centrifugation & Filtration Extraction->Purification HPLC HPLC Separation Purification->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification (Internal Standard Method) MSMS->Quantification Validation Method Validation Quantification->Validation Reporting Data Reporting Validation->Reporting

Caption: Experimental workflow for salicortin quantification.

Logical Relationship of Method Validation

The relationship between the key validation parameters is illustrated below.

validation_relationship cluster_parameters Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision

References

"protocol for the extraction of phenolic acids from poplar leaves"

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction of phenolic acids from the leaves of Poplar (Populus spp.). The methodologies outlined are intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Poplar leaves are a rich source of various secondary metabolites, including a significant number of phenolic compounds.[1][2] These compounds, which encompass phenolic acids, flavonoids, and their glycosides, are known for their anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The effective extraction and quantification of these phenolic acids are crucial for further pharmacological studies and potential drug development. This protocol details a reliable method for their extraction and subsequent analysis.

Data Presentation

The efficiency of phenolic acid extraction is highly dependent on the solvent and method used. Polar solvents are generally more effective for extracting polar phenolic compounds.[4] While the following data is derived from studies on poplar bark, it provides a strong indication of the expected trends for leaf material.

Table 1: Comparison of Extraction Solvents for Total Phenolic Content in Poplar Bark

SolventExtraction MethodTotal Phenolic Content (µg GAE/mg of extract)Reference
MethanolSoxhlet608
Ethyl AcetateSoxhletModerate TPC values
WaterSoxhletModerate TPC values
n-HexaneSoxhletLow TPC values
DichloromethaneSoxhletLow TPC values

GAE: Gallic Acid Equivalents

Table 2: Common Phenolic Acids Identified in Poplar Species

Phenolic AcidPoplar Species/PartAnalytical MethodReference
p-Coumaric acidPopulus balsamifera budsHPLC
Cinnamic acidPopulus balsamifera budsHPLC
Caffeic acidPopulus nigra bud exudateGC-MS, HPLC
Ferulic acidPopulus nigra bud exudateGC-MS, HPLC
Benzoic acidPopulus nigra bud exudateGC-MS, HPLC
Chlorogenic acidPopulus speciesHPLC
Salicylic acidPopulus speciesHPLC

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of phenolic acids from poplar leaves.

Sample Preparation
  • Collection: Collect fresh, healthy poplar leaves.

  • Washing: Gently wash the leaves with deionized water to remove any debris.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a plant drying oven at a temperature no higher than 40°C to prevent degradation of phenolic compounds.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a laboratory mill.

  • Storage: Store the powdered leaf material in an airtight, light-protected container at 4°C until extraction.

Solvent Extraction of Phenolic Acids

This protocol utilizes maceration with an orbital shaker, a common and effective method for extracting phenolic compounds.

Materials:

  • Powdered poplar leaf sample

  • 80% Methanol (v/v)

  • Orbital shaker

  • 500 mL Erlenmeyer flasks

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh 20 g of the powdered poplar leaf sample and place it into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 80% methanol to the flask.

  • Seal the flask and place it on an orbital shaker.

  • Macerate the sample for 24 hours at room temperature with continuous agitation at 150 rpm.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate (the extract).

  • To maximize yield, the residue can be re-extracted with a fresh 100 mL of 80% methanol for another 12 hours and the filtrates combined.

  • Concentrate the combined filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

  • The resulting aqueous extract can be used directly or lyophilized to obtain a dry powder for long-term storage and easier handling.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

The Folin-Ciocalteu method is a widely used spectrophotometric assay to determine the total phenolic content.

Materials:

  • Poplar leaf extract

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid (1 mg/mL) in deionized water.

    • From the stock solution, prepare a series of dilutions to obtain standard concentrations of 20, 40, 60, 80, and 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known weight of the dried poplar leaf extract in 80% methanol to achieve a concentration suitable for measurement.

  • Assay:

    • Pipette 0.5 mL of each standard solution or the sample extract into separate test tubes.

    • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water) to each tube and mix well.

    • After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution to each tube and mix.

    • Incubate the tubes in the dark at room temperature for 1 hour.

    • Measure the absorbance of each solution at 765 nm using a spectrophotometer, with 80% methanol as a blank.

  • Calculation:

    • Plot the absorbance of the gallic acid standards versus their concentration to create a standard curve.

    • Use the equation of the line from the standard curve to determine the concentration of total phenolic compounds in the sample extract.

    • Express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Identification and Quantification of Individual Phenolic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for separating, identifying, and quantifying individual phenolic acids.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-40 min, 40-80% B; 40-45 min, 80-5% B; 45-50 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD detection at wavelengths relevant for phenolic acids (e.g., 280 nm and 320 nm).

Procedure:

  • Standard Preparation: Prepare standard solutions of known phenolic acids (e.g., gallic acid, caffeic acid, p-coumaric acid, ferulic acid) in methanol at various concentrations to create calibration curves.

  • Sample Preparation: Dissolve a known amount of the poplar leaf extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Identification: Identify the phenolic acids in the sample by comparing their retention times and UV-Vis spectra with those of the standards.

  • Quantification: Quantify the amount of each phenolic acid by using the calibration curves generated from the standards.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of phenolic acids from poplar leaves.

Extraction_Workflow A Poplar Leaf Collection B Washing & Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (80% Methanol, Maceration) C->D E Filtration D->E F Residue (Optional Re-extraction) E->F Solid G Crude Extract (Filtrate) E->G Liquid H Solvent Evaporation (Rotary Evaporator) G->H I Concentrated Aqueous Extract H->I J Lyophilization (Optional) I->J L Total Phenolic Content Analysis (Folin-Ciocalteu Assay) I->L M Individual Phenolic Acid Analysis (HPLC-DAD) I->M K Dry Powdered Extract J->K K->L K->M N Data Analysis & Reporting L->N M->N

Caption: Workflow for Phenolic Acid Extraction and Analysis.

References

Application of NMR Spectroscopy in Populus Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the comprehensive analysis of metabolites in biological systems.[1] Its non-destructive nature, high reproducibility, and ability to simultaneously identify and quantify a wide range of compounds make it an invaluable tool in plant metabolomics.[2] In the study of Populus (poplar, aspen, cottonwood), a genus of significant ecological and economic importance, NMR-based metabolomics provides deep insights into the biochemical pathways governing growth, development, and responses to environmental stress. This information is critical for efforts in genetic improvement, disease resistance, and the development of novel bioproducts and pharmaceuticals.

These application notes provide an overview of the utility of NMR spectroscopy in Populus metabolomics, complete with detailed experimental protocols and data presentation examples.

Key Applications in Populus Research

NMR-based metabolomics in Populus can be applied to:

  • Metabolic Phenotyping: Differentiating between Populus genotypes based on their unique chemical fingerprints.

  • Stress Response Analysis: Identifying and quantifying metabolic changes in response to biotic (e.g., pathogen infection) and abiotic (e.g., drought, salinity, nutrient deficiency) stresses.[3]

  • Gene Function Characterization: Elucidating the metabolic consequences of genetic modifications.

  • Bioproduct Discovery: Identifying and quantifying valuable secondary metabolites, such as phenolic glycosides and flavonoids, for pharmaceutical and industrial applications.[4]

  • Quality Control: Assessing the chemical consistency of Populus-derived raw materials and products.

Data Presentation: Quantitative Metabolite Analysis

Quantitative analysis is a key strength of NMR spectroscopy.[5] The following tables present example data on the relative changes of key metabolites identified in Populus leaves under hypothetical drought stress conditions, as would be determined by ¹H-NMR analysis.

Table 1: Changes in Primary Metabolites in Populus Leaves Under Drought Stress

MetaboliteChemical ClassFold Change (Drought vs. Control)Putative Role in Stress Response
ProlineAmino Acid5.2 ± 0.8Osmoprotectant, antioxidant
SucroseCarbohydrate2.1 ± 0.4Osmolyte, energy source
GlucoseCarbohydrate1.8 ± 0.3Energy source, signaling molecule
FructoseCarbohydrate1.5 ± 0.2Energy source
ValineAmino Acid0.7 ± 0.1Precursor for branched-chain amino acids
LeucineAmino Acid0.6 ± 0.1Precursor for branched-chain amino acids
IsoleucineAmino Acid0.6 ± 0.1Precursor for branched-chain amino acids
MalateOrganic Acid1.9 ± 0.3Osmoregulation, anaplerotic reactions
CitrateOrganic Acid0.8 ± 0.1TCA cycle intermediate
GABAAmino Acid2.5 ± 0.5Signaling molecule, pH regulation

Table 2: Changes in Secondary Metabolites in Populus Leaves Under Drought Stress

MetaboliteChemical ClassFold Change (Drought vs. Control)Putative Role in Stress Response
SalicinPhenolic Glycoside1.7 ± 0.3Defense against herbivores
TremulacinPhenolic Glycoside1.5 ± 0.2Defense against herbivores
CatechinFlavonoid2.1 ± 0.4Antioxidant, UV protection
Quercetin-3-glucosideFlavonoid1.9 ± 0.3Antioxidant, UV protection
Kaempferol-3-glucosideFlavonoid1.8 ± 0.3Antioxidant, UV protection
Chlorogenic acidPhenylpropanoid2.3 ± 0.4Antioxidant, defense
Caffeic acidPhenylpropanoid2.0 ± 0.3Lignin precursor, antioxidant

Experimental Protocols

A generalized workflow for NMR-based metabolomics of Populus tissues is presented below. This protocol can be adapted for various tissues such as leaves, stems, roots, and buds.

Protocol 1: Sample Collection and Preparation
  • Harvesting: Harvest Populus tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Metabolite Extraction (Polar and Non-polar):

    • Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol, chloroform, and water (2:2:1, v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper aqueous phase (polar metabolites) and the lower chloroform phase (non-polar metabolites) into separate pre-chilled microcentrifuge tubes.

  • Drying: Dry the collected fractions completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution for NMR Analysis:

    • Reconstitute the dried polar extract in 600 µL of a phosphate buffer (e.g., 100 mM, pH 7.0) in D₂O containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP-d₄).

    • Reconstitute the dried non-polar extract in 600 µL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.05% tetramethylsilane, TMS).

    • Vortex briefly to dissolve the extracts.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to a 5 mm NMR tube.

Protocol 2: ¹H-NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Temperature Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

  • Tuning and Shimming: Tune and match the probe for each sample. Perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Pulse Sequence: For polar extracts, use a 1D ¹H-NMR pulse sequence with water suppression, such as the Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence to suppress broad signals from macromolecules, or a simple presaturation sequence (e.g., noesygppr1d). For non-polar extracts, a standard 1D proton experiment is typically sufficient.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 64-256 (depending on sample concentration)

    • Relaxation Delay (D1): 2-5 s (ensure full relaxation for quantitative analysis)

    • Acquisition Time (AQ): 2-4 s

    • Receiver Gain (RG): Set to an optimal level to avoid clipping of the free induction decay (FID).

Protocol 3: NMR Data Processing and Analysis
  • Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase correction (manual or automatic).

    • Perform baseline correction.

    • Reference the chemical shifts to the internal standard (TMSP-d₄ at 0.0 ppm for aqueous samples; TMS at 0.0 ppm for chloroform samples).

  • Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns of the NMR signals to spectral databases (e.g., Human Metabolome Database (HMDB), Biological Magnetic Resonance Bank (BMRB)) and literature values. Confirmation can be achieved using 2D NMR experiments (e.g., J-resolved, COSY, TOCSY, HSQC).

  • Quantification:

    • Integrate the area of a well-resolved signal for each identified metabolite.

    • Calculate the concentration of each metabolite relative to the known concentration of the internal standard using the following formula:

      Concentration of Metabolite = (Integral of Metabolite Signal / Number of Protons in Metabolite Signal) * (Number of Protons in Standard Signal / Integral of Standard Signal) * Concentration of Standard

  • Statistical Analysis: Use multivariate statistical analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify metabolites that significantly differ between experimental groups.

Visualizations

Experimental Workflow

experimental_workflow A Sample Collection (e.g., Populus Leaves) B Quenching in Liquid N2 A->B C Grinding to Fine Powder B->C D Metabolite Extraction (Methanol/Chloroform/Water) C->D E Phase Separation D->E F_polar Polar Phase (Aqueous) E->F_polar F_nonpolar Non-polar Phase (Chloroform) E->F_nonpolar G_polar Drying F_polar->G_polar G_nonpolar Drying F_nonpolar->G_nonpolar H_polar Reconstitution in D2O Buffer + Internal Standard G_polar->H_polar H_nonpolar Reconstitution in CDCl3 + Internal Standard G_nonpolar->H_nonpolar I 1H-NMR Spectroscopy H_polar->I H_nonpolar->I J Data Processing (Phasing, Baseline Correction, Referencing) I->J K Metabolite Identification & Quantification J->K L Statistical Analysis (PCA, OPLS-DA) K->L M Biological Interpretation L->M

Caption: NMR-based metabolomics workflow for Populus tissues.

Phenylpropanoid Biosynthesis Pathway

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid Cou->Caf Lignin Lignin Cou->Lignin Flav Flavonoids CouCoA->Flav CHS Stil Stilbenes CouCoA->Stil STS Fer Ferulic Acid Caf->Fer Caf->Lignin Sin Sinapic Acid Fer->Sin Fer->Lignin Sin->Lignin

Caption: Simplified phenylpropanoid biosynthesis pathway in Populus.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Poplar-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli like pathogens or damaged cells.[1] However, chronic inflammation is linked to a variety of diseases, making the search for effective anti-inflammatory agents a significant area of research.[1] Natural products, particularly compounds derived from poplar species (Populus spp.), have a long history in traditional medicine and are gaining scientific interest for their potent anti-inflammatory properties.[2][3] Poplar-derived materials, such as propolis and bud extracts, are rich in flavonoids and phenolic compounds, which have been shown to modulate key inflammatory pathways.[4]

These application notes provide detailed protocols for a panel of in vitro assays designed to screen and characterize the anti-inflammatory activity of poplar-derived compounds. The assays focus on key events in the inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines, the expression of inflammatory enzymes, and the modulation of critical signaling pathways like NF-κB and MAPK.

General Experimental Workflow

A typical workflow for assessing the anti-inflammatory potential of poplar-derived compounds involves initial cytotoxicity screening, followed by a series of functional assays to measure the inhibition of inflammatory markers in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_0 Phase 1: Preparation & Pre-screening cluster_1 Phase 2: Inflammation Induction & Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Supernatant Assays cluster_4 Cell Lysate Assays prep Prepare Poplar-Derived Compound Stock Solution culture Culture Macrophage Cells (e.g., RAW 264.7) prep->culture viability Determine Non-Toxic Concentration Range (MTT Assay) culture->viability seed Seed Cells in Multi-well Plates viability->seed Select Concentrations pretreat Pre-treat Cells with Poplar Compound seed->pretreat stimulate Stimulate Inflammation with LPS pretreat->stimulate harvest Harvest Supernatant & Cell Lysate stimulate->harvest griess NO Production (Griess Assay) harvest->griess elisa Cytokine Levels (ELISA for TNF-α, IL-6) harvest->elisa western Protein Expression (Western Blot for iNOS, COX-2, p-IκBα) harvest->western

Caption: General workflow for in vitro anti-inflammatory screening.

Nitric Oxide (NO) Production Assay

Application Note: Nitric oxide (NO) is a key signaling molecule and a mediator in the inflammatory process. During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production. The Griess assay is a straightforward colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. A reduction in nitrite levels in the supernatant of LPS-stimulated cells treated with a poplar compound indicates potential inhibition of the iNOS pathway.

Experimental Protocol: Griess Assay

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the poplar-derived compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours. Include unstimulated (vehicle) and LPS-only controls.

  • Griess Reagent Preparation:

    • The Griess reagent is typically a two-part solution that is mixed in equal volumes immediately before use.

      • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Assay Procedure:

    • After incubation, carefully collect 100 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a nitrite standard curve using sodium nitrite (ranging from 1.95 µM to 250 µM) in the cell culture medium.

    • Add 100 µL of the freshly mixed Griess reagent (Reagent A + Reagent B) to each well containing the standards and samples.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

    • The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS-only Control)] x 100

Data Presentation:

Treatment Concentration (µg/mL)Nitrite (NO₂⁻) Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)1.5 ± 0.2-
LPS (1 µg/mL) Only45.8 ± 3.10%
Poplar Compound A (10 µg/mL) + LPS30.2 ± 2.534.1%
Poplar Compound A (25 µg/mL) + LPS18.7 ± 1.959.2%
Poplar Compound A (50 µg/mL) + LPS9.5 ± 1.179.3%

Pro-inflammatory Cytokine Production Assays (TNF-α and IL-6)

Application Note: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages upon activation by stimuli like LPS. These cytokines play a central role in orchestrating the inflammatory response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants. A reduction in TNF-α and IL-6 secretion by cells treated with poplar compounds is a strong indicator of anti-inflammatory activity.

Experimental Protocol: Sandwich ELISA for TNF-α / IL-6

This protocol is based on a typical commercial ELISA kit.

  • Sample Collection:

    • Culture, treat, and stimulate cells as described in the Griess Assay protocol (Section 2.1).

    • After the 18-24 hour incubation, collect the cell culture supernatant, centrifuge to remove debris, and store at -20°C or proceed immediately.

  • Assay Procedure:

    • Bring all kit reagents to room temperature.

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the capture antibody-coated microplate.

    • Cover the plate and incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash 4-5 times with the provided Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Cover and incubate for 1-2 hours at room temperature.

    • Aspirate and wash the wells as before.

    • Add 100 µL of Streptavidin-HRP (enzyme conjugate) to each well.

    • Cover and incubate for 20-30 minutes at room temperature, protected from light.

    • Aspirate and wash the wells as before.

    • Add 100 µL of the Substrate Solution (e.g., TMB) to each well and incubate for 15-20 minutes in the dark for color development.

    • Add 50-100 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.

Data Presentation:

Treatment Concentration (µg/mL)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (Unstimulated)25 ± 515 ± 4
LPS (1 µg/mL) Only1850 ± 120950 ± 85
Poplar Compound B (10 µg/mL) + LPS1100 ± 98620 ± 55
Poplar Compound B (25 µg/mL) + LPS650 ± 75310 ± 40
Poplar Compound B (50 µg/mL) + LPS280 ± 30140 ± 21

Expression of Inflammatory Enzymes (iNOS and COX-2)

Application Note: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response in macrophages. iNOS produces large amounts of NO, while COX-2 is responsible for synthesizing prostaglandins, another class of inflammatory mediators. Western blotting is a technique used to detect and quantify the levels of these specific proteins in cell lysates. Inhibition of iNOS and COX-2 protein expression by poplar compounds provides mechanistic insight into their anti-inflammatory action, upstream of NO and prostaglandin production.

Experimental Protocol: Western Blot

  • Cell Lysis and Protein Quantification:

    • Seed RAW 264.7 cells in 6-well plates, pre-treat with poplar compounds, and stimulate with LPS for 24 hours.

    • Wash the cells with ice-cold PBS, then lyse them using ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant (total protein extract) and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 10-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-3 hours at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the loading control (β-actin).

Data Presentation:

Treatment (1 µg/mL LPS)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control0.05 ± 0.010.08 ± 0.02
LPS Only1.00 ± 0.001.00 ± 0.00
Poplar Compound C (25 µg/mL)0.55 ± 0.060.62 ± 0.07
Poplar Compound C (50 µg/mL)0.21 ± 0.040.29 ± 0.05

Inflammatory Signaling Pathway Analysis

Application Note: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Poplar-derived compounds can exert anti-inflammatory effects by inhibiting these pathways, for example, by preventing the phosphorylation of IκBα.

G cluster_nuc lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds my_adapt MyD88/ Adaptor Proteins tlr4->my_adapt Activates ikk IKK Complex my_adapt->ikk nfkb_ikba NF-κB / IκBα (Inactive) ikk->nfkb_ikba Phosphorylates IκBα ikba_p p-IκBα nfkb_ikba->ikba_p Degradation nfkb NF-κB (Active) nfkb_ikba->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Activates Transcription poplar Poplar Compounds poplar->ikk Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Protocol: Analysis of IκBα Phosphorylation by Western Blot The protocol is identical to the Western Blot method described in Section 4, with the following modifications:

  • Stimulation Time: Use a shorter LPS stimulation time (e.g., 15-60 minutes) to capture the transient phosphorylation of IκBα.

  • Primary Antibodies: Use a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). It is also essential to probe for total IκBα and a loading control (β-actin) on parallel blots or after stripping the membrane to assess changes in protein levels.

  • Lysis Buffer: The RIPA buffer should additionally contain phosphatase inhibitors to preserve the phosphorylation state of the proteins.

A decrease in the ratio of p-IκBα to total IκBα in the presence of a poplar compound would indicate inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Poplar Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poplar species, including Populus nigra, Populus alba, and Populus × euramericana, are rich sources of bioactive compounds, particularly polyphenols, flavonoids, and phenolic acids.[1] These compounds have garnered significant interest for their therapeutic potential, including their cytotoxic effects on various cancer cell lines.[1][2][3][4] This document provides detailed application notes and protocols for assessing the cytotoxicity of poplar extracts using common cell-based assays. The methodologies described herein are essential for screening and characterizing the anticancer properties of these natural extracts.

Data Presentation: Cytotoxicity of Poplar Extracts

The cytotoxic activity of poplar extracts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an extract that is required to inhibit the growth of 50% of a cell population. The IC50 values for various poplar extracts against different cell lines are summarized in the table below.

Poplar Species ExtractCell LineAssayIC50 Value (µg/mL)Reference
Populus nigra (hydroethanolic extract)MG63 (human osteosarcoma)Not specified42.55
Populus nigraMCF-7 (breast cancer)Not specified66.26
Populus nigraA549 (human lung cancer)Not specified72.49
Populus × euramericana (hydroethanolic extract)MG63 (human osteosarcoma)Not specified40.87
Populus alba (hydroethanolic extract)MG63 (human osteosarcoma)Not specified132.49
Poplar-type Propolis (MED extracts)MG63 (human osteosarcoma)Not specified81.9 - 86.7
Poplar-type Propolis (MED extracts)hMSCs (human mesenchymal stem cells)Not specified258.3 - 287.2

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are adapted for the evaluation of poplar extracts.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Poplar extract stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with Poplar Extract: Prepare serial dilutions of the poplar extract in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted extracts to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value can be determined by plotting the percentage of cell viability against the extract concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Poplar extract stock solution

  • Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of low-serum culture medium in a 96-well plate. Incubate overnight at 37°C with 5% CO₂.

  • Treatment: Add 10 µL of various concentrations of the poplar extract to the wells. Set up the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background control: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6-48 hours) at 37°C.

  • Sample Collection: Centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] × 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Poplar extract

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the poplar extract at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of poplar extracts.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_extract Poplar Extract Preparation & Sterilization treatment Treatment of Cells with Poplar Extract prep_extract->treatment prep_cells Cell Culture & Seeding prep_cells->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apoptosis->data_acq calc Calculation of % Viability/Cytotoxicity/Apoptosis data_acq->calc ic50 IC50 Determination calc->ic50

Caption: General experimental workflow for cytotoxicity testing of poplar extracts.

Signaling Pathways Affected by Poplar Extracts

Poplar extracts, particularly those from propolis, have been shown to induce cytotoxicity through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.

G cluster_membrane cluster_cytoplasm cluster_mito cluster_nucleus poplar Poplar Extract (Polyphenols, Flavonoids) pi3k PI3K poplar->pi3k inhibits erk ERK1/2 poplar->erk inhibits mapk p38 MAPK poplar->mapk activates g1_arrest G0/G1 Cell Cycle Arrest poplar->g1_arrest akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 erk->bcl2 bax Bax mapk->bax bcl2->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 casp37 Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Putative signaling pathways modulated by poplar extracts leading to apoptosis.

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for the Semi-Synthesis of Novel Salicin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of novel salicin analogs, their purification, characterization, and evaluation of their anti-inflammatory properties. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Salicin, a naturally occurring β-glucoside from willow bark, has long been recognized for its analgesic and anti-inflammatory properties, serving as the natural precursor to aspirin.[1] The semi-synthesis of novel salicin analogs is a promising strategy for the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This document outlines key techniques for the chemical and enzymatic modification of salicin to generate a library of analogs for biological screening.

The primary anti-inflammatory mechanism of salicin and its derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation, and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[2] These pathways are critical in the production of pro-inflammatory mediators like prostaglandins and nitric oxide (NO).

Semi-Synthesis of Acetylated Salicin Analogs

Acetylation of the glucose moiety of salicin can lead to analogs with altered solubility and cell permeability, potentially influencing their biological activity. Key acetylated analogs include 2'-O-acetylsalicin and 6'-O-acetylsalicin. A common strategy involves peracetylation followed by selective deacetylation.

Experimental Protocol: Synthesis of 2'-O-Acetylsalicin and 6'-O-Acetylsalicin

This protocol is adapted from the work of Romanova et al. (2020).[3]

Materials:

  • Salicin

  • Acetic anhydride

  • Pyridine

  • Hydrazine hydrate

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane

Procedure:

  • Peracetylation of Salicin:

    • Dissolve salicin (1.0 g, 3.49 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield salicin tetraacetate.

  • Selective Deacetylation at the 6'-Position:

    • Dissolve salicin tetraacetate (500 mg, 1.10 mmol) in anhydrous DCM (20 mL).

    • Cool the solution to 0 °C and add hydrazine hydrate (1.1 eq) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) (EtOAc:Hexane 1:1).

    • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding acetone (5 mL).

    • Concentrate the mixture under reduced pressure.

  • Purification to obtain 2'-O-acetylsalicin:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to yield 2'-O-acetylsalicin.

  • Base-catalyzed Acetyl Migration to synthesize 6'-O-acetylsalicin:

    • Dissolve the purified 2'-O-acetylsalicin (100 mg, 0.30 mmol) in dry methanol (10 mL).

    • Add a catalytic amount of sodium methoxide (NaOMe).

    • Stir the reaction at room temperature and monitor by TLC for the formation of the more polar 6'-O-acetylsalicin.

    • Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate.

    • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., EtOAc:MeOH gradient) to obtain 6'-O-acetylsalicin.

Enzymatic Synthesis of Salicin Analogs

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for generating novel glycosidic bonds. Transglycosylation reactions catalyzed by glycosyltransferases can be employed to synthesize analogs such as α-salicin and α-isosalicin.[4][5]

Experimental Protocol: Enzymatic Synthesis of α-Salicin and α-Isosalicin

This protocol is based on the methodology described by Yoon et al. (2004).

Materials:

  • Salicyl alcohol

  • Cyclomaltohexaose (for α-salicin) or Sucrose (for α-isosalicin)

  • Bacillus macerans cyclomaltodextrin glucanyltransferase (for α-salicin)

  • Leuconostoc mesenteroides dextransucrase (for α-isosalicin)

  • α-Amylase and glucoamylase (for α-salicin workup)

  • Dextranase and glucoamylase (for α-isosalicin workup)

  • Sodium acetate buffer (pH 5.5)

  • Amberlite XAD-2 resin

  • Sephadex G-15 gel filtration column

Procedure for α-Salicin Synthesis:

  • Transglycosylation Reaction:

    • Prepare a solution containing salicyl alcohol (e.g., 50 mM) and cyclomaltohexaose (e.g., 25 mM) in 50 mM sodium acetate buffer (pH 5.5).

    • Add Bacillus macerans cyclomaltodextrin glucanyltransferase to the solution.

    • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

  • Hydrolysis of Maltooligosaccharides:

    • After the transglycosylation reaction, add α-amylase and glucoamylase to the mixture.

    • Incubate at 37°C for an additional 12-24 hours to hydrolyze the maltooligosaccharide chains to glucose.

  • Purification:

    • Apply the reaction mixture to an Amberlite XAD-2 column to remove unreacted salicyl alcohol.

    • Elute the glycosylated products with a methanol-water gradient.

    • Further purify the collected fractions containing α-salicin using a Sephadex G-15 gel filtration column with water as the eluent.

Procedure for α-Isosalicin Synthesis:

  • Transglycosylation Reaction:

    • Prepare a solution of salicyl alcohol (e.g., 50 mM) and sucrose (e.g., 100 mM) in 50 mM sodium acetate buffer (pH 5.5).

    • Add Leuconostoc mesenteroides dextransucrase.

    • Incubate at 30°C for 24-48 hours.

  • Hydrolysis of Dextran:

    • Add dextranase and glucoamylase to the reaction mixture to hydrolyze the dextran polymer.

    • Incubate at 37°C for 12-24 hours.

  • Purification:

    • Follow the same purification procedure as described for α-salicin using Amberlite XAD-2 and Sephadex G-15 chromatography.

Purification and Characterization of Salicin Analogs

4.1. Purification by Preparative HPLC:

For high-purity compounds, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Protocol:

  • Column: A C18 preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Program: A typical gradient might be 10% to 90% ACN over 30 minutes, with a flow rate of 18-20 mL/min. The specific gradient should be optimized based on analytical HPLC results.

  • Detection: UV detection at a wavelength where the compounds absorb (e.g., 270 nm).

  • Fraction Collection: Collect fractions based on the elution profile and analyze for purity by analytical HPLC.

  • Post-Purification: Pool pure fractions and remove the solvent by lyophilization.

4.2. Characterization by NMR and Mass Spectrometry:

The structure of the synthesized analogs should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H and ¹³C NMR: Samples are typically dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). The chemical shifts (δ) in ppm provide information about the chemical environment of the protons and carbons, respectively, allowing for structural elucidation. For example, in acetylated analogs, the appearance of a methyl singlet around 2.0-2.4 ppm in the ¹H NMR spectrum is indicative of an acetyl group.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for these molecules. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) confirms the molecular weight of the synthesized compound.

Table 1: Representative NMR and MS Data for Salicin and an Acetylated Analog

Compound¹H NMR (Selected Signals, δ ppm)¹³C NMR (Selected Signals, δ ppm)ESI-MS (m/z)
SalicinAromatic protons: ~6.9-7.4; Anomeric proton: ~4.9 (d); CH₂OH: ~4.5Aromatic carbons: ~115-157; Anomeric carbon: ~102; CH₂OH: ~61[M+Na]⁺: 309
2'-O-AcetylsalicinAromatic protons: ~7.0-7.5; Anomeric proton: ~5.0 (d); CH₂OH: ~4.6; Acetyl CH₃: ~2.1 (s)Aromatic carbons: ~116-157; Anomeric carbon: ~101; CH₂OH: ~62; Acetyl C=O: ~170; Acetyl CH₃: ~21[M+Na]⁺: 351

Biological Evaluation of Salicin Analogs

The anti-inflammatory activity of the synthesized analogs can be assessed by their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins (via COX-2 inhibition).

Inhibition of Nitric Oxide Production in Macrophages

Protocol: Griess Assay for Nitrite Measurement

This protocol is for measuring nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the salicin analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined by non-linear regression analysis.

Inhibition of COX-2 Activity

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, probe, cofactor, and arachidonic acid substrate solutions according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the salicin analogs in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC₅₀ value.

Table 2: Anti-inflammatory Activity of Representative Salicin Analogs (Hypothetical Data)

CompoundNO Inhibition IC₅₀ (µM) in RAW 264.7 cellsCOX-2 Inhibition IC₅₀ (µM)
Salicin>100>100
2'-O-Acetylsalicin55.225.8
6'-O-Acetylsalicin48.919.5
α-Salicin85.375.1
α-Isosalicin92.188.4
Celecoxib (Control)N/A0.05
L-NMMA (Control)25.5N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Semi-Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Salicin chem_synth Chemical Synthesis (e.g., Acetylation) start->chem_synth enz_synth Enzymatic Synthesis (e.g., Transglycosylation) start->enz_synth analogs Salicin Analogs (Crude Mixture) chem_synth->analogs enz_synth->analogs purification Purification (Column Chromatography, Prep-HPLC) analogs->purification characterization Characterization (NMR, MS) purification->characterization pure_analogs Pure Analogs characterization->pure_analogs no_assay Nitric Oxide Inhibition Assay pure_analogs->no_assay cox_assay COX-2 Inhibition Assay pure_analogs->cox_assay data_analysis Data Analysis (IC50 Determination) no_assay->data_analysis cox_assay->data_analysis results Biological Activity Data data_analysis->results nfkB_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA transcription iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2 Cytokines Cytokines mRNA->Cytokines IkB_NFkB->NFkB releases Salicin_Analogs Salicin Analogs Salicin_Analogs->IKK inhibit Salicin_Analogs->NFkB_nuc inhibit translocation

References

Application Notes and Protocols for High-Throughput Screening of Populus Compounds for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Populus, a genus of deciduous flowering plants that includes poplars, aspens, and cottonwoods, is a rich source of diverse phytochemicals, particularly polyphenolic compounds like flavonoids and phenolic acids.[1] These compounds are known for their significant antioxidant properties, which play a crucial role in mitigating oxidative stress-related disorders.[1] The search for novel, potent antioxidants from natural sources is a key focus in the development of pharmaceuticals, nutraceuticals, and cosmetic applications. High-throughput screening (HTS) offers an efficient and automated platform to rapidly evaluate the antioxidant potential of a vast number of Populus extracts and isolated compounds, accelerating the discovery of promising drug candidates.[2][3]

This document provides detailed application notes and standardized protocols for the high-throughput screening of Populus compounds for antioxidant activity. The methodologies are optimized for microplate formats (96- or 384-well) and focus on common and robust spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[4]

Experimental Workflow Overview

The overall process for screening Populus compounds involves several key stages, from sample preparation to data analysis and hit identification. The workflow is designed to be systematic and adaptable for high-throughput applications.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Data Analysis P1 Populus Plant Material (Buds, Leaves, Bark) P2 Drying & Grinding P1->P2 P3 Solvent Extraction (e.g., Ethanol, Methanol, Water) P2->P3 P4 Filtration & Concentration P3->P4 P5 Crude Extract Library P4->P5 S1 Serial Dilution of Extracts in 96/384-well Plates P5->S1 Prepare Assay Plates S2 Addition of Assay Reagents (DPPH or FRAP) S1->S2 S3 Incubation (Controlled Time & Temperature) S2->S3 S4 Absorbance Reading (Spectrophotometric Microplate Reader) S3->S4 D1 Raw Absorbance Data S4->D1 Export Data D2 Calculation of % Inhibition or Ferric Reducing Power D1->D2 D3 Dose-Response Curves & IC50 / TEAC Value Determination D2->D3 D4 Hit Identification & Prioritization D3->D4 D4->P5 Confirm Hits

Caption: High-throughput screening workflow for Populus antioxidant activity.

Data Presentation: Antioxidant Properties of Populus Species

The following tables summarize quantitative data on the phytochemical content and antioxidant activity of various Populus species, providing a baseline for comparison.

Table 1: Phytochemical Content of Male Floral Buds from Three Populus Species.

SpeciesTotal Polyphenolic Content (mg GAE/g DW)Total Flavonoid Content (mg RE/g DW)
Populus nigra L.33.374.45
Populus alba L.19.262.15
Populus × euramericana28.493.86
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Table 2: Antioxidant Capacity (DPPH & FRAP) of Male Floral Bud Extracts from Populus Species.

SpeciesExtraction SolventDPPH IC₅₀ (µg/mL)FRAP Value (mmol Fe²⁺/g DW)
Populus nigra L. Aqueous20.891.708
Hydroethanolic (50%)10.11 2.541
Populus alba L. Aqueous33.250.912
Hydroethanolic (50%)25.361.134
Populus × euramericana Aqueous25.111.523
Hydroethanolic (50%)12.582.112
A lower IC₅₀ value indicates higher antioxidant activity.

Table 3: Identified Phenolic Compounds in Male Floral Buds of Populus Species.

SpeciesIdentified Phenolic Compounds
Populus nigra Chlorogenic acid, Apigenin, Quercetin, Caffeic acid, Kaempferol, p-Coumaric acid
Populus × euramericana Apigenin, Isoquercetin, Luteolin, Kaempferol, Chlorogenic acid, Isochlorogenic acid
Populus alba Rutin, Chlorogenic acid, Apigenin, Quercetin

Experimental Protocols

Protocol for Preparation of Populus Extracts

This protocol describes a general method for preparing extracts from Populus plant material suitable for HTS. A sequential extraction with solvents of increasing polarity can yield fractions with different phytochemical profiles.

Materials:

  • Populus plant material (e.g., buds, leaves, bark)

  • Grinder or mill

  • Soxhlet extractor or orbital shaker

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol, ethanol, deionized water

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Lyophilizer (for aqueous extracts)

  • Microcentrifuge tubes or vials for storage

Procedure:

  • Sample Preparation: Air-dry the collected plant material in a dark, well-ventilated area until brittle. Grind the dried material into a fine powder (<0.2 mm particle diameter).

  • Extraction (Maceration Method): a. Weigh 10 g of the powdered plant material and place it in a flask. b. Add 100 mL of the desired solvent (e.g., 50% hydroethanolic solution). c. Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

  • Extraction (Soxhlet Method): a. Place approximately 20 g of the powdered material into a cellulose thimble and insert it into the Soxhlet extractor. b. Add 250 mL of the desired solvent to the boiling flask. c. Heat the solvent to a boil and run the extraction for 24 hours per solvent.

  • Filtration and Concentration: a. Filter the resulting mixture through filter paper to remove solid plant debris. b. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the solvent. c. For aqueous extracts, freeze-dry the concentrated liquid using a lyophilizer to obtain a dry powder.

  • Storage: Store the dried crude extract in airtight, light-protected containers at -20°C until further use.

  • Stock Solution Preparation: For HTS, dissolve the dried extract in a suitable solvent (e.g., DMSO or ethanol) to a known stock concentration (e.g., 10 mg/mL).

Protocol for HTS DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control: Ascorbic acid or Trolox

  • Populus extract stock solutions

  • Clear, flat-bottom 96-well or 384-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM DPPH working solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C. The solution should be prepared fresh daily.

  • Plate Preparation: a. Add 100 µL of methanol/ethanol to the blank wells. b. Prepare serial dilutions of the Populus extracts and the positive control directly in the microplate. For example, add 20 µL of extract stock to 180 µL of solvent and perform 2-fold serial dilutions across the plate.

  • Reaction Initiation: a. Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells (including blanks, controls, and samples). The final volume should be 200 µL.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without sample (blank) and Abs_sample is the absorbance of the sample well. b. Plot the % Inhibition against the extract concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Protocol for HTS Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The reduction results in the formation of a colored ferrous-probe complex, which is measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive Control/Standard: Ferrous sulfate (FeSO₄) or Trolox

  • Populus extract stock solutions

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading at ~593 nm)

Procedure:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the mixture to 37°C before use.

  • Plate Preparation: a. Add 10 µL of diluted Populus extracts, standards, or solvent (for blank) to the wells of a 96-well plate.

  • Reaction Initiation: a. Add 190 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often taken after 4-60 minutes. For HTS, a fixed endpoint (e.g., 30 minutes) is recommended.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: a. Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards. b. Determine the FRAP value of the Populus extracts by comparing their absorbance to the standard curve. c. Results are typically expressed as mmol of Fe²⁺ equivalents per gram of dry weight (mmol Fe²⁺/g DW) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Cellular Assays

While direct chemical assays like DPPH and FRAP are excellent for primary screening, they do not reflect the complex biological environment. For hit validation and mechanism-of-action studies, cell-based assays are recommended. These assays can provide insights into how Populus compounds affect cellular antioxidant defense mechanisms.

G cluster_nucleus Gene Transcription populus Populus Compound (e.g., Caffeic Acid) ros Cellular Oxidative Stress (ROS/RNS) populus->ros Direct Scavenging keap1 Keap1 populus->keap1 Modulation ros->keap1 Oxidation nrf2 Nrf2 keap1->nrf2 Sequesters Nrf2 for degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nucleus Nucleus are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription proteins Cytoprotective Proteins genes->proteins Translation proteins->ros Neutralization nrf2_nuc->are Binds to

Caption: The Nrf2-ARE antioxidant response pathway.

One of the most important pathways for cellular antioxidant defense is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Some Populus compounds may act not only as direct radical scavengers but also as activators of this pathway, leading to the upregulation of endogenous antioxidant enzymes. HTS assays using Nrf2/ARE gene reporter cell lines are available and represent a more biologically relevant screening approach.

Conclusion

High-throughput screening is an indispensable tool for the rapid and efficient discovery of novel antioxidants from natural sources like Populus. The DPPH and FRAP assays are robust, cost-effective, and highly adaptable to HTS formats, making them ideal for primary screening campaigns. By employing the detailed protocols and data analysis strategies outlined in this document, researchers can effectively identify promising antioxidant candidates from Populus for further development into therapeutic agents, dietary supplements, and cosmetic ingredients. Subsequent validation using cell-based assays is crucial for elucidating the biological mechanisms of action.

References

"application of gas chromatography for analyzing volatile organic compounds from Populus"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Populus (poplar, aspen, cottonwood) is a genus of significant ecological and economic importance. These trees are known to emit a diverse array of volatile organic compounds (VOCs) that play crucial roles in plant defense, communication, and atmospheric chemistry. The analysis of these VOCs is critical for understanding plant-herbivore interactions, responses to environmental stress, and for exploring potential pharmaceutical and industrial applications of these natural products. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the gold standard for the separation, identification, and quantification of VOCs from Populus. This document provides detailed application notes and protocols for the analysis of Populus VOCs using GC-based methods.

Data Presentation

The following tables summarize the quantitative data on the relative abundance of major VOCs identified in different Populus species. This data is compiled from various studies and illustrates the chemical diversity within the genus.

Table 1: Relative Content (%) of "Neutral" Volatile Compounds in Hexane Extracts from Populus balsamifera and Populus nigra Buds

Compound ClassCompoundPopulus balsamifera (%)Populus nigra (%)
Sesquiterpenes α-Bisabolol9.0-
β-Eudesmol-9.0
γ-Eudesmol-9.0
δ-Cadinene3.05.7
n-Alkanes C21-C31Major constituentsMajor constituents
Data synthesized from studies on Populus bud extracts.[1][2]

Table 2: Relative Content (%) of "Acidic" Volatile Compounds in Ether Extracts from Populus balsamifera and Populus nigra Buds (as TMS-esters)

Compound ClassCompoundPopulus balsamifera (%)Populus nigra (%)
Phenolic Acids Benzoic acid12.80.8
Dihydrocinnamic acid1.01.7
Aliphatic Acids Lactic acid1.90.3
Alcohols Glycerol12.70.9
Phenol0.90.2
Data synthesized from studies on Populus bud extracts.[2]

Experimental Protocols

Two primary methods for the extraction and analysis of VOCs from Populus are detailed below: Headspace Solid-Phase Microextraction (HS-SPME) for volatile emissions and Solvent Extraction for extractable compounds.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Populus Leaf Volatiles

This protocol is ideal for analyzing the blend of VOCs emitted from living or freshly excised Populus tissues without the use of solvents.

1. Sample Preparation:

  • Excise fresh leaf material (e.g., leaf discs or whole leaves) from the Populus plant.

  • Accurately weigh the plant material (e.g., 1.0 g) and place it into a headspace vial (e.g., 20 mL).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of VOCs.

  • Pre-incubation/Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Desorption Time: 2-5 minutes (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

    • Scan Mode: Full scan

Protocol 2: Solvent Extraction GC-MS for Populus Bud and Wood Extractives

This protocol is suitable for the analysis of semi-volatile and non-volatile compounds that can be extracted from Populus tissues.

1. Sample Preparation:

  • Air-dry and grind the Populus plant material (e.g., buds, wood) to a fine powder.

  • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane followed by diethyl ether or ethanol).

  • For each solvent, add a known volume to a specific weight of the powdered material and extract using sonication or shaking for a defined period.

  • Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.

2. Derivatization (for acidic compounds):

  • For the analysis of acidic compounds, evaporate the solvent completely and derivatize the residue using a silylating agent (e.g., BSTFA with TMCS) to increase volatility.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow of 0.8-1.0 cm³/min.[3]

  • Column: ZB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 7 minutes.

    • Ramp: 10°C/min to 320°C, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-600

    • Scan Mode: Full scan

Mandatory Visualization

The biosynthesis of the major classes of volatile organic compounds in Populus involves several key metabolic pathways. Isoprenoids, such as isoprene, monoterpenes, and sesquiterpenes, are synthesized via the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. Green leaf volatiles (GLVs) are produced through the lipoxygenase (LOX) pathway.

VOC_Biosynthesis_Pathways cluster_MEP MEP/DOXP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Isoprenoids Isoprenoid Synthesis cluster_LOX LOX Pathway (Membranes) G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP GPP (C10) DMAPP_MEP->GPP + IPP Isoprene Isoprene (C5) DMAPP_MEP->Isoprene Isoprene Synthase AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP FPP (C15) DMAPP_MVA->FPP GPP->FPP + IPP Monoterpenes Monoterpenes (C10) GPP->Monoterpenes Monoterpene Synthases GGPP GGPP (C20) FPP->GGPP + IPP Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes Sesquiterpene Synthases Linolenic_Acid α-Linolenic Acid HPOT 13-HPOT Linolenic_Acid->HPOT LOX Hexenals (Z)-3-Hexenal HPOT->Hexenals HPL Hexenols (Z)-3-Hexenol Hexenals->Hexenols ADH Hexenyl_Acetate (Z)-3-Hexenyl Acetate Hexenols->Hexenyl_Acetate AAT

Caption: Biosynthetic pathways of major VOCs in Populus.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of Polar Compounds from Populus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar compounds from Populus. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar compounds from Populus?

A1: The purification of polar compounds from Populus presents several challenges due to the complex nature of the plant matrix. Key difficulties include:

  • High Structural Diversity: Populus species produce a wide array of polar compounds, including phenolic acids, flavonoids, and glycosides, which often have very similar polarities, making them difficult to separate from one another.

  • Presence of Interfering Substances: Crude extracts of Populus often contain high concentrations of interfering substances like chlorophyll, sugars, and organic acids. These can co-elute with target compounds, leading to poor resolution and contamination of the final product.

  • Compound Instability: Some polar compounds, particularly certain phenolic glycosides, can be sensitive to pH, temperature, and exposure to air, leading to degradation during the purification process.

  • Strong Interactions with Stationary Phases: The polar nature of these compounds can lead to strong, sometimes irreversible, interactions with polar stationary phases like silica gel, resulting in poor recovery and peak tailing in chromatographic separations.

Q2: Which extraction method is best for polar compounds from Populus?

A2: The choice of extraction method depends on the specific goals of the study. For a general extraction of a broad range of polar compounds, accelerated solvent extraction (ASE) with a polar solvent like ethanol or methanol is often a good starting point. For more targeted purifications, a multi-step approach is often necessary. This may involve an initial liquid-liquid extraction (LLE) to partition compounds based on their polarity, followed by solid-phase extraction (SPE) for further cleanup and concentration of the target analytes.

Q3: How can I remove chlorophyll from my Populus leaf extract?

A3: Chlorophyll is a common interference in the analysis of polar compounds from Populus leaves. It can be effectively removed using a C18 solid-phase extraction (SPE) cartridge. The crude extract is loaded onto the conditioned cartridge, and a polar solvent (e.g., methanol/water mixture) is used to elute the polar compounds, while the nonpolar chlorophyll is retained on the C18 sorbent.

Q4: What is the best chromatographic technique for separating highly polar Populus compounds?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation of polar compounds. For very polar compounds that are not well-retained on traditional C18 columns, hydrophilic interaction liquid chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis

Q: My HPLC chromatogram shows significant peak tailing for my target polar compounds from a Populus extract. What could be the cause and how can I fix it?

A: Peak tailing for polar compounds, especially those with acidic or basic functional groups, is a common issue in HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Possible Causes and Solutions:

  • Interaction with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can interact with polar analytes, leading to tailing.

    • Solution: Use a column with end-capping, which blocks these residual silanols. Alternatively, adding a small amount of a competing agent, like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to the mobile phase can help to mask these interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your analyte and the stationary phase.

    • Solution: Adjust the pH of the mobile phase to suppress the ionization of your analyte. For acidic compounds, a lower pH will keep them in their neutral form, reducing interactions with the stationary phase. For basic compounds, a higher pH is generally preferred.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or dilute your sample.

Issue 2: Low Recovery of Target Compounds After Solid-Phase Extraction (SPE)

Q: I am losing a significant amount of my target polar compound during the SPE cleanup of my Populus extract. What are the likely reasons and how can I improve my recovery?

A: Low recovery in SPE can be frustrating. The problem often lies in the selection of the sorbent, the conditioning of the cartridge, or the elution solvent.

Possible Causes and Solutions:

  • Inappropriate Sorbent Choice: The sorbent may be too retentive for your compound, or it may not be retaining it at all.

    • Solution: Screen different SPE sorbents. For polar compounds, a polymeric sorbent like a styrene-divinylbenzene (SDVB) polymer or a mixed-mode cation/anion exchange sorbent may be more suitable than a traditional C18 sorbent.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent results and poor recovery.

    • Solution: Always follow the manufacturer's instructions for cartridge conditioning. This usually involves washing the cartridge with a strong organic solvent, followed by an intermediate solvent, and finally the same solvent as your sample is dissolved in.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb your compound from the sorbent.

    • Solution: Test a range of elution solvents with increasing polarity or elution strength. A small amount of an acid or base in the elution solvent can also help to disrupt interactions and improve recovery for ionizable compounds.

Data Presentation

Table 1: Comparison of Extraction and Purification Efficiencies for Phenolic Compounds from Populus

Compound ClassExtraction MethodPurification MethodAverage Recovery (%)Purity (%)Reference
Phenolic AcidsAccelerated Solvent Extraction (ASE) with 80% EthanolSolid-Phase Extraction (C18)85 ± 5>90[1]
Flavonoid GlycosidesMaceration with 70% MethanolHigh-Performance Liquid Chromatography (HPLC)78 ± 7>95[1]
Salicin DerivativesSoxhlet Extraction with EthanolSolid-Phase Extraction (Polymeric)92 ± 4>92[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of Polar Compounds from Populus Extract

Objective: To remove nonpolar interferences (e.g., chlorophyll) and concentrate polar analytes from a crude Populus extract.

Materials:

  • Crude Populus extract (dissolved in 10% methanol in water)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of deionized water.

    • Finally, equilibrate with 6 mL of 10% methanol in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 1-5 mL of the crude Populus extract onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 6 mL of 10% methanol in water to remove highly polar, unretained compounds.

  • Elution:

    • Elute the target polar compounds with 6 mL of 80% methanol in water. Collect the eluate.

  • Drying and Reconstitution:

    • Dry the collected eluate under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., mobile phase for HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Purification of Polar Compounds

Objective: To separate and purify individual polar compounds from a cleaned-up Populus extract.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
305050
35595
40595
41955
50955

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the reconstituted extract from the SPE cleanup.

  • Chromatographic Run: Run the gradient program as described above.

  • Detection: Monitor the elution of compounds at a suitable wavelength (e.g., 280 nm for phenolic compounds).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis populus_sample Populus Tissue (e.g., leaves, bark) extraction Solvent Extraction (e.g., 80% Ethanol) populus_sample->extraction crude_extract Crude Polar Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) (C18 or Polymeric) crude_extract->spe Cleanup & Concentration hplc High-Performance Liquid Chromatography (HPLC) spe->hplc Separation pure_compounds Purified Polar Compounds hplc->pure_compounds analysis Structural Elucidation (e.g., MS, NMR) pure_compounds->analysis

Caption: Experimental workflow for the purification of polar compounds from Populus.

troubleshooting_workflow cluster_problem_id Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity cluster_solutions_degradation Solutions for Degradation start Poor Purification Results low_yield Low Yield / Recovery start->low_yield low_purity Low Purity / Co-elution start->low_purity degradation Compound Degradation start->degradation optimize_extraction Optimize Extraction Solvent/Method low_yield->optimize_extraction optimize_spe Optimize SPE Conditions (Sorbent, Elution Solvent) low_yield->optimize_spe optimize_hplc_gradient Optimize HPLC Gradient low_purity->optimize_hplc_gradient change_column Change HPLC Column (e.g., to HILIC) low_purity->change_column pre_cleanup Add Pre-cleanup Step (e.g., LLE) low_purity->pre_cleanup control_ph Control pH and Temperature degradation->control_ph use_antioxidants Add Antioxidants during Extraction degradation->use_antioxidants end Improved Purification optimize_extraction->end optimize_spe->end optimize_hplc_gradient->end change_column->end pre_cleanup->end control_ph->end use_antioxidants->end

Caption: Troubleshooting workflow for the purification of polar compounds.

shikimate_phenylpropanoid_pathway cluster_primary_metabolism Primary Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_phenylpropanoid_pathway Phenylpropanoid Pathway cluster_flavonoid_biosynthesis Flavonoid Biosynthesis pep Phosphoenolpyruvate (PEP) shikimate Shikimate pep->shikimate e4p Erythrose-4-phosphate (E4P) e4p->shikimate chorismate Chorismate shikimate->chorismate phenylalanine Phenylalanine chorismate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL chalcones Chalcones coumaroyl_coa->chalcones CHS flavonoids Flavonoids (Flavanones, Flavonols, etc.) chalcones->flavonoids CHI, F3H, etc.

Caption: Simplified overview of the Shikimate-Phenylpropanoid pathway in Populus.

References

Technical Support Center: Salicinoid Extraction from Poplar Bark

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of salicinoids from poplar bark.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting salicinoids from poplar bark?

A1: The choice of solvent is critical for efficient salicinoid extraction. Polar solvents are generally used. Methanol, ethanol, and their aqueous solutions are frequently employed. For instance, a methanol:water mixture (e.g., 4:1 v/v) has been shown to be effective.[1][2] Acetone and water alone or in aqueous solutions with C1-C3 alcohols are also viable options.[3] Sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, methanol, and water, can be used to isolate different classes of compounds.[4][5]

Q2: What factors can influence the final yield and purity of extracted salicinoids?

A2: Several factors can impact the yield and purity of salicinoids. These include:

  • Poplar Species and Genetics: The concentration of salicinoids varies significantly between different poplar species and even among genotypes of the same species.

  • Plant Tissue: Younger leaf tissue has been found to contain higher concentrations of some salicinoids, like salicin. While this guide focuses on bark, the principle of tissue-dependent concentration is important.

  • Growing Conditions: Environmental factors such as drought and temperature can affect the salicinoid composition in the plant.

  • Bark Pre-treatment: Grinding or milling the bark to a fine powder increases the surface area for solvent penetration, leading to more efficient extraction.

  • Extraction Method: The chosen extraction technique (e.g., Soxhlet, maceration, microwave-assisted, ultrasound-assisted) will influence efficiency and time.

  • Extraction Parameters: Time, temperature, and the ratio of solvent to solid material are critical parameters to optimize for maximum yield.

Q3: How can I quantify the amount of salicinoids in my extract?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for quantifying salicinoids. These techniques are often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity. For accurate quantification, it is essential to use certified reference standards for the specific salicinoids you are analyzing.

Troubleshooting Guide

Problem 1: Low Salicinoid Yield

Potential Cause Troubleshooting Suggestion
Inappropriate Solvent Ensure you are using a polar solvent. Methanol, ethanol, and their aqueous solutions are generally effective. Consider optimizing the solvent-to-water ratio.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the stability limits of salicinoids. Some methods involve extraction for several hours. However, be aware that higher temperatures can potentially lead to the degradation of some salicinoids.
Poor Bark Preparation The bark should be dried and finely ground to maximize the surface area exposed to the solvent.
Suboptimal Solid-to-Liquid Ratio An insufficient volume of solvent may not be able to effectively extract all the salicinoids. Experiment with different solid-to-liquid ratios to find the optimum.
Degradation of Salicinoids Higher-order salicinoids can be susceptible to hydrolysis and degradation during extraction. It is recommended to store extracts at low temperatures (<10°C) and analyze them within a couple of days.
Incorrect Poplar Species or Harvest Time The concentration of salicinoids can vary significantly depending on the poplar species and the age of the tissue.

Problem 2: Impure Extract

Potential Cause Troubleshooting Suggestion
Co-extraction of Unwanted Compounds Poplar bark contains a complex mixture of compounds, including tannins and flavonoids. A multi-step purification process is often necessary.
Tannin Contamination Tannins are a common impurity. Purification steps can include liquid-liquid extraction or the use of polyvinylpolypyrrolidone (PVPP) to remove them.
Insufficient Purification Steps A single extraction step is rarely sufficient for high purity. Consider sequential liquid-liquid extraction, flash chromatography, and preparative HPLC for further purification.

Experimental Protocols

Protocol 1: Methanol-Water Extraction

This protocol is a general method for the extraction of salicinoids from poplar foliage, which can be adapted for bark.

Methodology:

  • Preparation: Dry the poplar bark and grind it into a fine powder.

  • Extraction:

    • Suspend the ground bark in a methanol:water solution (e.g., 4:1 v/v).

    • Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.

  • Filtration: Filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Sequential Extraction for Compound Fractionation

This protocol allows for the separation of compounds based on their polarity.

Methodology:

  • Preparation: Dry and grind the poplar bark.

  • Soxhlet Extraction:

    • Perform a sequential extraction in a Soxhlet apparatus using solvents of increasing polarity. A typical sequence is:

      • n-hexane

      • Dichloromethane

      • Ethyl acetate

      • Methanol

      • Water

    • Each extraction should be carried out for a sufficient duration (e.g., 24 hours) to ensure complete extraction with that solvent.

  • Solvent Evaporation: After each extraction step, evaporate the solvent to obtain the respective fractions.

Data Presentation

Table 1: Comparison of Solvents for Salicinoid Extraction

Solvent/Solvent SystemTarget CompoundsNotesReference
MethanolSalicin, Salicortin, TremulacinCommonly used, good for a broad range of salicinoids.
Methanol:Water (e.g., 4:1)SalicinoidsEffective for extracting a variety of salicinoids from dried material.
30% v/v Water-EthanolSalicin DerivativesA preferred solvent in some patented extraction processes.
80% v/v AcetoneSalicin DerivativesAnother effective solvent mentioned in extraction patents.
Sequential (Hexane, DCM, EtOAc, MeOH, H2O)Various phytochemicalsAllows for fractionation based on polarity. Salicinoids are typically in the more polar fractions (Methanol, Water).

Table 2: Typical Yields of Salicinoids from Poplar Bark

Quantitative data on specific yield percentages of individual salicinoids from poplar bark is highly variable and dependent on the species, extraction method, and analytical technique. Salicylate content in poplar bark can range from 0.5% to 10% of dry weight.Recovery efficiencies during purification can range from 6% to 63% depending on the specific salicinoid.

Visualizations

Experimental_Workflow_Salicinoid_Extraction Start Start: Dried Poplar Bark Grinding Grinding/Milling Start->Grinding Extraction Solid-Liquid Extraction (e.g., Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Salicinoid Extract Filtration->Crude_Extract Purification Purification Steps Crude_Extract->Purification LLE Liquid-Liquid Extraction (to remove non-polar impurities) Purification->LLE Flash_Chromo Flash Chromatography Purification->Flash_Chromo Prep_HPLC Preparative HPLC Purification->Prep_HPLC LLE->Flash_Chromo Flash_Chromo->Prep_HPLC Pure_Salicinoids Purified Salicinoids Prep_HPLC->Pure_Salicinoids Analysis Analysis (HPLC/UHPLC-MS) Pure_Salicinoids->Analysis

Caption: General workflow for salicinoid extraction and purification.

Troubleshooting_Low_Yield Low_Yield Low Salicinoid Yield Check_Solvent 1. Verify Solvent Choice (Polarity, Composition) Low_Yield->Check_Solvent Is solvent optimal? Check_Parameters 2. Optimize Parameters (Time, Temperature, Ratio) Low_Yield->Check_Parameters Are conditions optimal? Check_Material 3. Assess Starting Material (Grind Size, Species) Low_Yield->Check_Material Is material suitable? Check_Degradation 4. Investigate Degradation (Storage, Temperature) Low_Yield->Check_Degradation Is degradation occurring? Improved_Yield Improved Yield Check_Solvent->Improved_Yield Check_Parameters->Improved_Yield Check_Material->Improved_Yield Check_Degradation->Improved_Yield

Caption: Logical steps for troubleshooting low salicinoid yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of phenolic glycosides.

Troubleshooting Guides & FAQs

Q1: What is peak tailing and why is it a problem in the analysis of phenolic glycosides?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Impact on Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, which compromises the accuracy and reproducibility of the analysis.

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for high-precision analytical methods.

Q2: What are the primary chemical causes of peak tailing for phenolic glycosides and how can I address them?

The primary chemical cause of peak tailing for polar compounds like phenolic glycosides is secondary interactions between the analytes and the stationary phase. Phenolic glycosides can interact with residual silanol groups (Si-OH) on the surface of silica-based columns, leading to some molecules being retained longer than others and causing a tailed peak.

Here are strategies to mitigate these interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) suppresses the ionization of the acidic silanol groups, reducing their ability to interact with the phenolic analytes. This is often the most effective way to improve peak shape for these compounds.

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been "end-capped." End-capping is a chemical process that deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.

  • Increase Buffer Concentration: For some applications, increasing the buffer concentration in the mobile phase (e.g., 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.

  • Use Mobile Phase Additives: In some cases, adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to block the active silanol sites.

Logical Troubleshooting Workflow

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrumental_issues Suspect Instrumental / General Issue check_all_peaks->instrumental_issues Yes chemical_issues Suspect Chemical / Analyte-Specific Issue check_all_peaks->chemical_issues No all_tail Yes check_column Check for column void or contamination at inlet. Consider flushing or replacing the column. instrumental_issues->check_column check_ecv Minimize extra-column volume. Check tubing length/diameter and fittings. check_column->check_ecv check_overload Check for sample overload. Reduce injection volume or sample concentration. check_ecv->check_overload end Peak Shape Improved check_overload->end specific_tail No adjust_ph Adjust mobile phase pH. Lower pH to < 3 for phenolic compounds. chemical_issues->adjust_ph check_column_type Is the column appropriate? Use a modern, end-capped C18 or alternative phase. adjust_ph->check_column_type optimize_buffer Optimize buffer concentration. check_column_type->optimize_buffer optimize_buffer->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q3: Can instrumental setup contribute to peak tailing?

Yes, several instrumental factors can lead to peak tailing, often affecting all peaks in the chromatogram:

  • Extra-Column Volume: The volume between the injector and the detector, including tubing and fittings, can cause band broadening and peak tailing. It's important to use tubing with a small internal diameter and to keep the length as short as possible.

  • Column Contamination or Voids: Over time, columns can become contaminated at the inlet frit, or a void can form in the packing material. This can distort the flow path and lead to poor peak shape.

  • Improper Column Connections: Poorly made connections can create dead volume, leading to peak tailing.

Q4: How does the sample itself contribute to peak tailing?

  • Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase and cause peak distortion, including tailing.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Data Presentation

The following tables provide quantitative data on how different parameters can affect the peak shape in the analysis of phenolic compounds.

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Phenolic Glycoside (Hypothetical Example)

Mobile Phase pHTailing Factor (Tf) of Rutin
7.02.1
5.01.6
3.01.2
2.51.1

This table illustrates the general trend of improved peak symmetry with decreasing mobile phase pH for acidic analytes like phenolic glycosides.

Table 2: Tailing Factors for Various Phenolic Compounds with an Optimized HPLC Method

Phenolic CompoundTailing Factor (As) on Column A (150 x 4.6 mm, 3 µm)Tailing Factor (As) on Column B (250 x 4.6 mm, 5 µm)
Gallic acid1.121.15
Protocatechuic acid1.051.08
Catechin1.181.20
Caffeic acid1.101.13
Epicatechin1.211.24
p-Coumaric acid1.081.11
Ferulic acid1.091.12
Rutin1.251.28
Quercetin1.301.35

Data adapted from a study analyzing 42 phenolic compounds on two different RP-C18 columns, demonstrating typical asymmetry factors under optimized conditions.

Experimental Protocols

This section provides examples of detailed experimental methodologies for the HPLC analysis of phenolic glycosides.

Protocol 1: HPLC Analysis of Flavonoid Glycosides

This method is suitable for the separation and quantification of various flavonoid glycosides.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.01% formic acid

    • B: Acetonitrile with 0.01% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    15 65 35
    30 60 40
    40 50 50
    52 30 70

    | 60 | 95 | 5 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: Diode Array Detector (DAD), monitoring at 280 nm and 360 nm.

  • Injection Volume: 10 µL

Protocol 2: HPLC Analysis of Phenolic Acids

This method is suitable for the separation and quantification of a variety of phenolic acids.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 1% aqueous acetic acid solution

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 40% B over 28 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, monitoring at 272 nm, 280 nm, and 310 nm.

  • Injection Volume: 20 µL

Signaling Pathways and Experimental Workflows

The following diagram illustrates the relationship between the causes of peak tailing and the recommended solutions.

Peak_Tailing_Causes_Solutions cluster_causes Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Interactions (Silanol Groups) solution1 Use End-Capped Column cause1->solution1 Mitigates solution4 Adjust Mobile Phase pH (Lower to < 3) cause1->solution4 Mitigates cause2 Instrumental Effects (Extra-Column Volume, Voids) solution2 Optimize Instrumental Setup (Shorter/Narrower Tubing) cause2->solution2 Corrects cause3 Sample-Related Issues (Overload, Solvent Mismatch) solution3 Optimize Sample Parameters (Dilute Sample, Match Solvent) cause3->solution3 Corrects cause4 Mobile Phase Issues (Incorrect pH) cause4->solution4 Corrects

Technical Support Center: Optimization of Solvent Systems for Flash Chromatography of Poplar Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the flash chromatography of poplar extracts.

I. Troubleshooting Guides

This section addresses common issues encountered during the flash chromatography of poplar extracts, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my separation poor, with broad peaks and significant overlap?

A1: Poor resolution in flash chromatography can stem from several factors related to the solvent system and column conditions.

  • Inappropriate Solvent Strength: If the solvent is too strong (too polar in normal phase), compounds will elute too quickly and bunch together at the solvent front. Conversely, a solvent that is too weak (not polar enough) will lead to long retention times and broad peaks due to diffusion.[1]

  • Incorrect Solvent System Selection: The chosen solvents may not have the right selectivity for the compounds in your poplar extract. Different solvent combinations (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) interact differently with the analytes and the stationary phase.[1]

  • Column Overloading: Injecting too much crude extract onto the column can saturate the stationary phase, leading to peak broadening and tailing.[2]

  • Improper Column Packing: Voids or channels in the silica bed will result in an uneven flow of the mobile phase, causing band broadening.[2]

Troubleshooting Steps:

  • Re-evaluate your TLC: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[3]

  • Test Different Solvent Systems: Screen a variety of solvent systems with different selectivities during the TLC development phase.

  • Reduce Sample Load: Decrease the amount of extract loaded onto the column.

  • Ensure Proper Column Packing: Follow a consistent and validated column packing procedure to avoid voids.

Q2: My target compound is taking a very long time to elute, or it's not eluting at all.

A2: This issue, known as excessive retention, is typically caused by the mobile phase being too weak (not polar enough in normal phase) to effectively move the compound through the stationary phase.

  • Insufficient Solvent Polarity: The solvent system does not have enough eluotropic strength to displace the polar compounds from the silica gel.

  • Compound Insolubility: The target compound may have low solubility in the mobile phase.

  • Compound Degradation: Highly sensitive compounds may degrade on the silica gel, especially if it is acidic.

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (gradient elution) to elute strongly retained compounds.

  • Incorporate a Stronger Solvent: Consider switching to a more polar solvent system altogether.

  • Check Compound Stability: Run a quick stability test by spotting your extract on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation occurs. If degradation is observed, you can try deactivating the silica gel with a small amount of triethylamine in the mobile phase.

Q3: I'm observing peak tailing for my phenolic compounds.

A3: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem when separating acidic compounds like phenolics.

  • Secondary Interactions: Phenolic hydroxyl groups can interact strongly with acidic silanol groups on the surface of the silica gel, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH: If the mobile phase is not acidic enough, phenolic compounds can partially ionize, leading to multiple species with different retention times and causing peak distortion.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as formic acid or acetic acid (e.g., 0.1-1%), to the mobile phase. This will suppress the ionization of both the phenolic compounds and the surface silanols, leading to sharper, more symmetrical peaks.

  • Use End-Capped Columns: If using pre-packed columns, select those with end-capping, which deactivates most of the acidic silanol groups.

  • Consider a Different Stationary Phase: For highly problematic separations, alumina or a bonded-phase silica gel might provide better peak shapes.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent system for poplar extracts?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen a range of solvent systems with varying polarities. Poplar extracts contain a complex mixture of compounds, from non-polar waxes and lipids to highly polar phenolic glycosides. A common and effective approach is to start with a binary solvent system of a non-polar solvent and a polar solvent.

Q2: How do I translate my TLC results to a flash chromatography method?

A2: The Rf value from your TLC plate can be used to predict the elution volume on your flash column. The relationship is approximately:

Column Volumes (CV) = 1 / Rf

For good separation in flash chromatography, you should aim for an Rf value for your compound of interest between 0.2 and 0.3 on the TLC plate. This will correspond to an elution of approximately 3 to 5 column volumes.

Q3: Should I use an isocratic or gradient elution?

A3: For complex mixtures like poplar extracts, a gradient elution is almost always recommended. An isocratic elution (constant solvent composition) is unlikely to provide adequate separation for compounds with a wide range of polarities. A gradient, where the polarity of the mobile phase is gradually increased over the course of the run, will allow for the separation of both non-polar and polar compounds in a single run.

Q4: How do I choose the right solvents for my gradient?

A4: The choice of solvents depends on the polarity of the compounds you are trying to separate. For a general screening of a crude poplar extract, a common approach is to use a non-polar solvent as Solvent A and a polar solvent as Solvent B.

  • For less polar compounds: A hexane/ethyl acetate gradient is a good starting point.

  • For moderately polar compounds: A dichloromethane/methanol gradient can be effective.

  • For highly polar compounds: An ethyl acetate/methanol or even a water/methanol reversed-phase system might be necessary.

Always ensure your chosen solvents are miscible and compatible with your stationary phase.

Q5: What are some common solvent systems used for separating flavonoids from poplar buds?

A5: A study on the TLC analysis of flavonoids in poplar buds found that a mobile phase of hexane/ethyl acetate/formic acid (60:40:1.3, v/v/v) provided good separation on silica gel plates. The addition of formic acid is crucial for obtaining sharp spots for these phenolic compounds.

III. Data Presentation

The following tables summarize data on the separation of compounds from poplar extracts.

Table 1: TLC Separation of Flavonoids from Populus Species

This table presents the hRf (Rf x 100) values for several flavonoid standards on silica gel TLC plates using a mobile phase of hexane/ethyl acetate/formic acid (60:40:1.3, v/v/v). This data can be used to predict the elution order in normal-phase flash chromatography.

CompoundFlavanone/FlavonolhRf Value
PinocembrinFlavanone65
PinostrobinFlavanone75
GalanginFlavonol30
KaempferolFlavonol15
QuercetinFlavonol10

Table 2: Example Gradient for Separation of Phenolic Compounds from Populus nigra

The following is an example of a mobile phase gradient that has been used for the HPLC separation of phenolic compounds from Populus nigra shoots. This can be adapted as a starting point for developing a flash chromatography method.

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)
0973
186040
18.1595
21.1595
21.2973
26973

Note: For flash chromatography, the gradient can be simplified and the run time shortened based on the TLC results.

IV. Experimental Protocols

Protocol 1: TLC Optimization of Solvent System

  • Prepare Poplar Extract: Dissolve a small amount of your dried poplar extract in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 10 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the extract onto the baseline of a silica gel TLC plate.

  • Prepare Developing Chambers: Prepare several developing chambers with different solvent systems. For example:

    • Chamber 1: 80:20 Hexane/Ethyl Acetate

    • Chamber 2: 60:40 Hexane/Ethyl Acetate

    • Chamber 3: 70:30 Dichloromethane/Methanol

  • Develop the Plates: Place the spotted TLC plates into the developing chambers and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Calculate Rf Values: Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the Optimal System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.3 and provides the best separation from other components.

Protocol 2: Flash Chromatography Separation

  • Column Selection and Packing: Choose an appropriately sized flash column based on the amount of crude extract you need to purify. Pack the column with silica gel using the chosen non-polar solvent (Solvent A) from your TLC optimization.

  • Sample Loading: Dissolve your crude poplar extract in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. This is the "dry loading" method, which generally gives better results than liquid injection.

  • Equilibrate the Column: Run 2-3 column volumes of your initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) through the column.

  • Load the Sample: Carefully add the dried sample-silica mixture to the top of the column.

  • Run the Gradient: Start the gradient elution, gradually increasing the percentage of the polar solvent (Solvent B) over a set number of column volumes. A typical gradient might run from 5% to 100% B over 10-15 column volumes.

  • Collect Fractions: Collect fractions of a suitable volume throughout the run.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified compound.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent to obtain your purified compound.

V. Visualization

Solvent_System_Optimization_Workflow cluster_0 TLC Method Development cluster_1 Flash Chromatography Scale-Up TLC_Start Start with Crude Poplar Extract TLC_Screen Screen Multiple Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) TLC_Start->TLC_Screen TLC_Analyze Analyze TLC Plates (UV light, Staining) TLC_Screen->TLC_Analyze TLC_Calculate Calculate Rf Values TLC_Analyze->TLC_Calculate TLC_Decision Is Rf of Target Compound between 0.2 and 0.3 with good separation? TLC_Calculate->TLC_Decision TLC_Optimize Adjust Solvent Polarity (Change Solvent Ratios) TLC_Decision->TLC_Optimize No TLC_End Optimal TLC Solvent System Identified TLC_Decision->TLC_End Yes TLC_Optimize->TLC_Screen Flash_Start Prepare Flash Column and Sample TLC_End->Flash_Start Translate to Flash Method Flash_Equilibrate Equilibrate Column with Initial Mobile Phase Flash_Start->Flash_Equilibrate Flash_Load Dry Load Sample onto Column Flash_Equilibrate->Flash_Load Flash_Run Run Gradient Elution (Based on TLC System) Flash_Load->Flash_Run Flash_Collect Collect Fractions Flash_Run->Flash_Collect Flash_Analyze Analyze Fractions by TLC Flash_Collect->Flash_Analyze Flash_Combine Combine Pure Fractions Flash_Analyze->Flash_Combine Flash_End Isolated Target Compound Flash_Combine->Flash_End

Caption: Workflow for solvent system optimization from TLC to flash chromatography.

References

"refining the protocol for the hydrolysis of glycosides from Populus"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocol for the hydrolysis of glycosides from Populus species. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of glycosides found in Populus species?

A1: Populus (poplar) species are rich in phenolic glycosides, with the most prominent being salicylates such as salicin, salicortin, and tremulacin. These compounds play a significant role in the plant's defense mechanisms.

Q2: What are the common methods for hydrolyzing glycosides from Populus?

A2: The two primary methods for cleaving the glycosidic bonds to release the aglycone (the non-sugar portion) are acid hydrolysis and enzymatic hydrolysis. Each method has its advantages and disadvantages regarding specificity, reaction conditions, and potential for side reactions.

Q3: Which method is preferable, acid or enzymatic hydrolysis?

A3: The choice of method depends on the research goal. Enzymatic hydrolysis is generally preferred for its high specificity, milder reaction conditions, and reduced risk of aglycone degradation.[1] However, acid hydrolysis can be a simpler and more cost-effective method for initial screening or when specific enzymes are unavailable.

Q4: What are the expected products of hydrolysis of common Populus glycosides?

A4:

  • Salicin hydrolysis yields saligenin and glucose.[2]

  • Salicortin hydrolysis yields saligenin, glucose, and (+)-6-hydroxycyclohexen-2-one (6-HCH).[2]

  • Tremulacin is decomposed by esterases to produce tremuloidin, salicin, 6-HCH, and catechol.[2]

Q5: How can I purify the Populus extract before hydrolysis?

A5: Pre-hydrolysis purification can improve the efficiency of the reaction and simplify downstream analysis. A common method involves solid-phase extraction (SPE) to remove interfering substances. For example, a crude methanol-water extract can be passed through an RP-18 cartridge to separate the phenolic glycosides from more polar or non-polar compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Aglycone Yield 1. Incomplete Hydrolysis: Insufficient enzyme concentration, suboptimal pH or temperature, or inadequate reaction time. 2. Enzyme Inhibition: Presence of inhibitors in the plant extract. 3. Aglycone Degradation: Harsh hydrolysis conditions (e.g., strong acid, high temperature). 4. Improper Sample Preparation: Glycosides not fully extracted from the plant material.1. Optimize Reaction Conditions: Systematically vary enzyme/acid concentration, pH, temperature, and incubation time. See Tables 1 & 2 for starting points. 2. Purify Extract: Use solid-phase extraction (SPE) to clean up the sample before hydrolysis. 3. Use Milder Conditions: For acid hydrolysis, use a lower concentration of a weaker acid or reduce the temperature and time. For enzymatic hydrolysis, ensure the buffer system is appropriate. 4. Improve Extraction: Ensure the plant material is finely ground and use an appropriate solvent system (e.g., 70% methanol in water) and extraction time.
Presence of Unexpected Peaks in HPLC/MS Analysis 1. Side Reactions: Acid hydrolysis can lead to non-specific cleavage and degradation of other compounds.[3] 2. Contaminants in the Extract: The initial plant extract may contain various secondary metabolites. 3. Enzyme Impurities: The enzyme preparation may not be pure.1. Switch to Enzymatic Hydrolysis: Use specific enzymes like β-glucosidase for more targeted cleavage. 2. Purify Extract Prior to Hydrolysis: Employ chromatographic techniques like SPE or flash chromatography. 3. Use a High-Purity Enzyme: Source enzymes from a reputable supplier.
Incomplete Hydrolysis of Acylated Glycosides (e.g., Tremulacin) 1. Incorrect Enzyme Selection: β-glucosidases alone may not cleave the ester bonds in acylated glycosides.1. Use a Combination of Enzymes: Employ both a β-glucosidase to cleave the sugar linkage and an esterase to remove the acyl group.
Variability in Results Between Batches 1. Inconsistent Sample Material: Differences in plant age, growing conditions, or storage can affect glycoside content. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reagent concentrations.1. Standardize Sample Collection and Preparation: Use plant material from a consistent source and apply the same drying and extraction procedures. 2. Maintain Strict Control Over Reaction Parameters: Prepare fresh buffers and accurately measure all reagents.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Populus Glycosides using β-Glucosidase

This protocol is optimized for the hydrolysis of salicylates like salicin and salicortin.

Materials:

  • Populus extract (e.g., in 50% methanol)

  • Almond β-glucosidase

  • Citrate-phosphate buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC-grade methanol and water for analysis

Procedure:

  • Sample Preparation:

    • If starting with a solid extract, dissolve it in the citrate-phosphate buffer to a known concentration (e.g., 10 mg/mL).

    • If the extract is in an organic solvent, evaporate the solvent under reduced pressure and reconstitute the residue in the buffer.

  • Enzymatic Reaction:

    • To 1 mL of the buffered extract, add a predetermined amount of β-glucosidase (start with a concentration range of 0.5-2.0 mg/mL).

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-24 hours). The optimal time should be determined empirically by taking aliquots at different time points.

  • Reaction Termination:

    • Stop the reaction by adding 0.5 mL of 2 M sodium carbonate solution to raise the pH and denature the enzyme.

  • Extraction of Aglycones:

    • Extract the aglycones from the aqueous solution by partitioning with an equal volume of ethyl acetate three times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of HPLC-grade methanol for analysis by HPLC or LC-MS.

Protocol 2: Mild Acid Hydrolysis of Populus Glycosides

This protocol is a harsher, less specific alternative to enzymatic hydrolysis.

Materials:

  • Populus extract

  • Hydrochloric acid (HCl)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Dissolve the Populus extract in a solution of 60% aqueous methanol.

  • Acid Hydrolysis:

    • Add concentrated HCl to the extract solution to a final concentration of 0.3 M.

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 70-90°C) for 1-2 hours. Monitor the reaction progress to avoid excessive degradation of the aglycones.

  • Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction of Aglycones:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an equal volume of ethyl acetate three times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in a known volume of methanol for analysis.

Data Presentation

Table 1: Optimization Parameters for Enzymatic Hydrolysis of Populus Glycosides

ParameterRange to InvestigateStarting PointNotes
Enzyme β-glucosidase, EsteraseAlmond β-glucosidaseβ-glucosidase is effective for salicin and salicortin; an esterase is needed for tremulacin.
pH 4.0 - 7.05.0 (Citrate-phosphate buffer)Optimal pH can vary depending on the specific enzyme source.
Temperature (°C) 25 - 6037Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.
Enzyme Concentration (mg/mL) 0.1 - 5.01.0Should be optimized based on the substrate concentration.
Incubation Time (hours) 1 - 2412Monitor the reaction over time to determine the point of completion.

Table 2: Optimization Parameters for Acid Hydrolysis of Populus Glycosides

ParameterRange to InvestigateStarting PointNotes
Acid HCl, H₂SO₄0.3 M HClSulfuric acid can be more aggressive and may require lower concentrations and temperatures.
Acid Concentration (M) 0.1 - 2.00.3Higher concentrations can lead to degradation of the aglycone.
Temperature (°C) 50 - 10080A balance must be struck between reaction rate and product stability.
Reaction Time (hours) 0.5 - 41.5Longer reaction times increase the risk of side reactions.
Solvent Aqueous Methanol/Ethanol60% MethanolThe organic solvent helps to keep the glycosides and aglycones in solution.

Visualizations

Experimental_Workflow_Enzymatic_Hydrolysis cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Analysis start Populus Extract dissolve Dissolve in Buffer (pH 5.0) start->dissolve add_enzyme Add β-Glucosidase dissolve->add_enzyme incubate Incubate (e.g., 37°C, 12h) add_enzyme->incubate terminate Terminate Reaction (add Na₂CO₃) incubate->terminate extract Extract with Ethyl Acetate terminate->extract dry Dry & Evaporate extract->dry analyze Analyze by HPLC/LC-MS dry->analyze

Caption: Workflow for the enzymatic hydrolysis of Populus glycosides.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Aglycone Yield cause1 Incomplete Hydrolysis issue->cause1 cause2 Aglycone Degradation issue->cause2 cause3 Enzyme Inhibition issue->cause3 sol1 Optimize Reaction Conditions (pH, Temp, Time) cause1->sol1 sol2 Use Milder Hydrolysis Method cause2->sol2 sol3 Purify Extract Before Hydrolysis cause3->sol3

Caption: Troubleshooting logic for low aglycone yield in hydrolysis.

References

"addressing matrix effects in LC-MS analysis of Populus metabolome"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex Populus (poplar, cottonwood, aspen) metabolomes.

Section 1: FAQs - Understanding Matrix Effects in Populus Metabolomics

Q1: What is a "matrix effect" in the context of LC-MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In LC-MS, particularly with electrospray ionization (ESI), these interfering compounds can either suppress or enhance the analyte's signal, leading to inaccurate quantification. This phenomenon is a major concern in the analysis of complex biological samples because it can compromise accuracy, reproducibility, and sensitivity.

Q2: Why are Populus samples particularly susceptible to matrix effects?

A: Populus tissues (leaves, stems, roots) contain a highly complex mixture of metabolites, including a vast array of specialized or secondary metabolites like phenolics (tannins, flavonoids), terpenoids, and alkaloids. These compounds are often present at high concentrations and can easily co-elute with analytes of interest. This complexity increases the likelihood of charge competition in the ESI source, leading to significant ion suppression or enhancement.

Q3: What are the common symptoms of matrix effects in my chromatograms?

A: Matrix effects may not always be obvious by just looking at a chromatogram of your target analyte. However, common symptoms that warrant investigation include:

  • Poor reproducibility of peak areas between replicate injections of the same sample.

  • Inaccurate and imprecise quantification, especially at low concentration levels.

  • Non-linear calibration curves.

  • Unexpected shifts in analyte retention times between samples.[1]

  • A significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a prepared Populus extract.

Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

Q4: How can I definitively determine if my analysis is suffering from matrix effects?

A: The most direct method is the post-column infusion (PCI) experiment.[2][3] This technique allows you to visualize the regions of ion suppression or enhancement across your entire chromatographic run. The process involves infusing a constant flow of a standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. When a blank matrix extract (a Populus sample extract without the analyte) is injected, any dips or rises in the constant signal baseline indicate where co-eluting matrix components are causing ion suppression or enhancement, respectively.[2][3]

Q5: How do I perform a post-column infusion experiment?

A: You will need a syringe pump and a "T-connector" to introduce the infusion solution into the flow path between your LC column and the MS source. A detailed protocol is provided in Section 4: Detailed Experimental Protocols .

Q6: Once identified, how can I quantify the extent of the matrix effect?

A: The post-extraction spike method is the gold standard for quantifying matrix effects. This involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same analyte at the same concentration in a pure solvent. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The variability of the MF across different sample lots should ideally not exceed 15%.

Section 3: Troubleshooting Guide - Mitigation and Correction Strategies

Q7: My PCI experiment shows significant ion suppression. What is my first step to mitigate this?

A: Your first step should be to optimize your sample preparation protocol. The goal is to remove interfering matrix components before they are introduced into the LC-MS system. Techniques include:

  • Sample Dilution: A simple first approach, but may compromise the detection of low-abundance analytes.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a sorbent to selectively retain the analytes of interest while matrix components are washed away, or vice-versa. SPE can significantly reduce matrix interferences.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.

Q8: Can I address matrix effects by changing my chromatography?

A: Yes. Optimizing the chromatographic separation is a powerful way to move the analyte peak away from regions of ion suppression. Consider the following adjustments:

  • Modify the Gradient: Change the gradient steepness or duration to improve the resolution between your analyte and interfering compounds.

  • Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., HILIC for polar compounds, or a phenyl-hexyl phase) that may provide a different elution profile for matrix components.

  • Adjust Mobile Phase pH: Altering the pH can change the retention behavior and ionization of both the analyte and matrix components.

Q9: What are internal standards and how do they help correct for matrix effects?

A: An internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and QCs. The analyte's signal is normalized to the IS signal, which can compensate for signal variations. The most effective type is a stable isotope-labeled (SIL) internal standard . A SIL-IS is chemically identical to the analyte but contains heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). It co-elutes with the analyte and experiences the same ionization suppression or enhancement, making it the "gold standard" for correcting matrix effects.

Q10: What if a SIL internal standard is not available for my analyte?

A: If a SIL-IS is unavailable, other options include:

  • Structural Analogs: A compound that is structurally similar to your analyte and has similar chromatographic and ionization behavior.

  • Post-Column Infused Standard (PCIS): As described in the identification section, the signal from a continuously infused standard can be used to normalize the analyte signal for correction. This approach has shown great potential for accurate quantification.

  • Metabolome-wide Internal Standardization: For untargeted studies, globally ¹³C-labeled biological extracts (e.g., from yeast, algae, or ideally ¹³C-grown Populus cell cultures) can be added to samples. This provides an internal standard for a wide range of metabolites simultaneously.

Q11: What role do Quality Control (QC) samples play in managing matrix effects?

A: QC samples are essential for monitoring the stability and performance of the analytical run. A pooled QC sample , created by combining a small aliquot from every sample in the study, is particularly valuable. It represents the average matrix of the entire sample set. By injecting the pooled QC at regular intervals (e.g., every 5-10 samples), you can:

  • Monitor for analytical drift caused by changes in instrument performance or column degradation.

  • Assess the precision of the measurement for features detected in the QC.

  • Use the data from QC injections to apply mathematical corrections to the entire dataset, reducing analytical variability.

Section 4: Detailed Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment

This protocol describes how to identify regions of ion suppression/enhancement in a chromatographic run.

Materials:

  • Syringe pump

  • Gas-tight syringe (e.g., 1 mL)

  • T-connector and appropriate PEEK tubing/fittings

  • A standard solution of a compound that is easily ionizable and not expected in your matrix (e.g., leucine-enkephalin, caffeine-¹³C₃). Concentration should be optimized to give a stable, mid-intensity signal.

  • Blank matrix sample (a pooled extract of Populus samples prepared using your standard protocol).

Procedure:

  • System Setup:

    • Install the T-connector between the outlet of the analytical column and the inlet of the MS ion source.

    • Connect the LC flow to one inlet of the "T".

    • Connect the outlet of the "T" to the MS source.

    • Connect the syringe pump to the remaining inlet of the "T" using PEEK tubing.

  • Infusion:

    • Fill the syringe with the standard solution and place it in the syringe pump.

    • Begin the LC method without an injection. Set the syringe pump to deliver a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the mass of the infused standard in the mass spectrometer. Adjust the concentration or flow rate until a stable, strong signal is achieved. This is your baseline.

  • Analysis:

    • Once a stable baseline is achieved, inject a blank solvent sample. The baseline should remain flat.

    • Inject your prepared blank Populus matrix extract.

    • Monitor the signal of the infused standard throughout the entire LC run.

  • Interpretation:

    • A stable, flat baseline indicates no matrix effects at that point in the chromatogram.

    • A significant drop in the baseline signal indicates a region of ion suppression .

    • A significant rise in the baseline signal indicates a region of ion enhancement .

    • Use this information to adjust your chromatography to move analytes away from suppression zones.

Protocol 2: Preparation and Use of Pooled Quality Control (QC) Samples

This protocol is for creating and using pooled QCs to monitor and improve data quality.

Procedure:

  • Sample Preparation: Process all individual Populus study samples through your chosen extraction protocol (e.g., homogenization, solvent extraction, centrifugation).

  • Pooling:

    • After the final extraction step (e.g., after centrifugation and before drying down), carefully take an equal, small volume aliquot (e.g., 20 µL) from each individual sample extract.

    • Combine all these aliquots into a single, larger tube. This is your master pooled QC sample.

  • Aliquoting: Thoroughly vortex the master pooled QC. Immediately, create multiple smaller aliquots of this pool in autosampler vials, each with enough volume for a single injection.

  • Storage: Store the QC aliquots under the same conditions as your study samples (e.g., -80°C).

  • Implementation in LC-MS Sequence:

    • Conditioning: Inject 5-10 pooled QC samples at the very beginning of your analytical sequence to equilibrate the LC-MS system.

    • Monitoring Drift: Inject one pooled QC sample at regular intervals throughout the randomized sequence of your study samples (e.g., after every 10 experimental samples).

    • End of Run: Inject a few QC samples at the end of the sequence to assess drift over the entire run.

  • Data Analysis:

    • Plot the peak areas of several representative compounds within the QC samples versus injection order to visually inspect for signal drift.

    • Calculate the relative standard deviation (RSD or %CV) for metabolites across all QC injections. Features with high RSD (>20-30%) may be considered unstable and filtered out.

    • Use advanced software to apply correction algorithms (e.g., LOESS normalization) based on the signal trend observed in the QCs.

Section 5: Data and Strategy Summaries

Table 1: Comparison of Common Strategies to Address Matrix Effects

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of all components, including interferences.Simple, fast, and inexpensive.Reduces analyte signal, potentially compromising limits of detection.
Solid-Phase Extraction (SPE) Chromatographic separation to remove interferences from the matrix.Highly effective at cleanup, can concentrate the analyte.Requires method development, can be more time-consuming and costly.
Chromatographic Optimization Separates the analyte peak from co-eluting interferences.Very effective, does not require changes to sample prep.May require significant method development; may increase run times.
SIL Internal Standard Co-elutes and experiences identical matrix effects as the analyte, allowing for accurate correction."Gold Standard"; highly accurate and robust correction.Can be expensive and are not available for all compounds.
Pooled QC Samples An "average" sample used to monitor and correct for analytical variance.Monitors the entire analytical process; enables data correction.Does not correct for matrix effects unique to individual samples.

Table 2: Example Impact of Stable Isotope Labeling (SIL) Assisted Internal Standardization on Analytical Precision in a Plant Metabolomics Study

This table summarizes data showing the improvement in coefficient of variation (%CV) when using a globally U-¹³C labeled biological sample for internal standardization.

Replicate TypeMedian %CV (Without SIL-IS)Median %CV (With SIL-IS)Improvement
Technical Replicates7.1%3.6%49% Reduction
Biological Replicates15.1%10.8%28% Reduction
(Data adapted from a study on F. graminearum, demonstrating the principle's effectiveness in complex biological matrices)

Section 6: Workflows and Diagrams

Diagrams

Each diagram below uses the specified color palette and contrast rules for clarity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Handling Harvest Harvest Populus Tissue Quench Metabolism Quenching (e.g., Liquid N2) Harvest->Quench Extract Solvent Extraction Quench->Extract Cleanup Cleanup & Reconstitution (Mitigate ME here) Extract->Cleanup LC LC Separation (Mitigate ME here) Cleanup->LC Inject Sample MS MS Detection LC->MS Processing Data Processing MS->Processing Acquire Data Correction Drift/Matrix Correction (Correct for ME here) Processing->Correction Stats Statistical Analysis Correction->Stats

Caption: General workflow for Populus metabolomics, highlighting key stages for addressing matrix effects.

Troubleshooting_Logic cluster_solutions Mitigation Strategies start Poor Reproducibility or Inaccurate Quantification? pci Perform Post-Column Infusion (PCI) Experiment start->pci check_pci Ion Suppression Observed? pci->check_pci prep Optimize Sample Prep (Dilution, SPE) check_pci->prep Yes no_issue Matrix Effect is Not the Primary Issue. Investigate other causes. check_pci->no_issue No chrom Optimize Chromatography (Gradient, Column) prep->chrom is Implement Correction (e.g., SIL-IS) chrom->is revalidate Re-evaluate & Validate Method is->revalidate

Caption: Troubleshooting flowchart for diagnosing and addressing potential matrix effects in LC-MS data.

SIL_Workflow cluster_explanation Principle sample Populus Sample (12C) sil_is Add Known Amount of SIL-Internal Standard (13C) sample->sil_is extract Co-extract Analyte and SIL-IS sil_is->extract lcms LC-MS Analysis extract->lcms detect Detect both 12C Analyte and 13C SIL-IS lcms->detect ratio Calculate Peak Area Ratio (Analyte / SIL-IS) detect->ratio quant Quantify using Ratio ratio->quant exp Both compounds experience the same ion suppression/enhancement. The ratio remains constant, correcting for the effect.

Caption: Workflow illustrating the use of a Stable Isotope Labeled (SIL) internal standard for correction.

References

Technical Support Center: Improving the Stability of Light-Sensitive Compounds from Poplar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with light-sensitive compounds from poplar.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, analysis, and storage of light-sensitive poplar compounds.

Problem Possible Causes Solutions & Troubleshooting Steps
Rapid color change (e.g., browning, fading) of the extract upon exposure to light. Photodegradation of phenolic compounds, particularly flavonoids and anthocyanins. Oxidation of compounds.1. Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit room or under yellow light. 2. Control pH: Maintain a slightly acidic pH (around 4-6) as alkaline conditions can accelerate the degradation of some phenolic compounds.[1][2] 3. Add antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol into the extraction solvent or final extract. 4. Chelating agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation reactions.
Loss of biological activity of the extract over a short period. Degradation of the active light-sensitive compounds.1. Store properly: Store extracts at low temperatures (4°C or -20°C) in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Encapsulation: Consider microencapsulation of the extract to create a physical barrier against light and oxygen.[3][4][5] 3. Re-evaluate extraction solvent: The choice of solvent can impact stability. Experiment with different solvent systems to find one that minimizes degradation.
Precipitation or formation of insoluble material in the extract after light exposure. Photodegradation can lead to the formation of less soluble byproducts. Polymerization of phenolic compounds.1. Filter the extract: Use a 0.22 µm or 0.45 µm syringe filter to remove any precipitated material before analysis or use. 2. Optimize solvent system: The solvent composition may need to be adjusted to improve the solubility of both the parent compounds and any potential degradation products. 3. Investigate excipient compatibility: If formulating, ensure that all excipients are compatible with the poplar compounds and do not promote precipitation.
Low yield of target light-sensitive compounds during extraction. Degradation during the extraction process. Inefficient extraction method.1. Minimize extraction time: Shorter extraction times reduce the exposure of compounds to light and heat. 2. Use appropriate extraction technique: For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over traditional methods like Soxhlet. 3. Optimize extraction parameters: Systematically vary solvent type, temperature, and time to maximize yield while minimizing degradation.
Inconsistent results in analytical quantification (e.g., HPLC). On-going degradation of compounds in the prepared samples. Inadequate chromatographic separation.1. Protect samples during analysis: Use amber autosampler vials or cover the autosampler tray to protect samples from light. 2. Analyze samples promptly: Analyze extracts and fractions as quickly as possible after preparation. 3. Validate analytical method: Ensure the HPLC method is validated for stability, demonstrating that the compounds of interest do not degrade during the analytical run.

II. Frequently Asked Questions (FAQs)

Q1: Which classes of compounds in poplar are most susceptible to light-induced degradation?

A1: The most light-sensitive compounds in poplar are typically the phenolic compounds, which include:

  • Flavonoids: Such as quercetin and kaempferol, are known to be susceptible to photodegradation, especially under UV light.

  • Phenolic Acids: Including p-coumaric acid, caffeic acid, and ferulic acid, can undergo degradation upon light exposure.

  • Salicinoids: While generally more stable than some flavonoids, higher-order salicinoids can be susceptible to degradation, particularly during extraction processes involving heat.

Q2: What are the best practices for storing light-sensitive poplar extracts?

A2: To ensure the long-term stability of your extracts, follow these storage guidelines:

  • Light Protection: Always store extracts in amber-colored glass vials or containers wrapped in aluminum foil to block out light.

  • Low Temperature: Store extracts at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.

  • Inert Atmosphere: For highly sensitive compounds, flush the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot extracts into smaller volumes to avoid repeated freezing and thawing, which can degrade compounds.

Q3: How can I protect my compounds during the extraction process?

A3: Minimizing degradation during extraction is crucial. Consider the following:

  • Work in a dark or dimly lit environment.

  • Use amber glassware for all extraction steps.

  • Keep the extraction temperature as low as possible. For heat-labile compounds, consider cold maceration or other non-thermal extraction techniques.

  • Minimize extraction time.

  • Consider adding an antioxidant to the extraction solvent.

Q4: What is microencapsulation and how can it improve the stability of my poplar extract?

A4: Microencapsulation is a process where tiny particles of the poplar extract (the core) are surrounded by a protective coating (the wall material), creating microcapsules. This technique can significantly improve the stability of light-sensitive compounds by:

  • Providing a physical barrier against light, oxygen, and moisture.

  • Improving handling and storage by converting a liquid extract into a more stable powder form.

  • Allowing for controlled release of the active compounds.

Common wall materials include maltodextrin, gum arabic, and chitosan. Spray-drying is a frequently used method for microencapsulation.

Q5: Can the pH of my extract affect the stability of the light-sensitive compounds?

A5: Yes, pH can have a significant impact on the stability of phenolic compounds. Generally, a slightly acidic to neutral pH is preferred. Alkaline conditions (high pH) can accelerate the degradation of many flavonoids and phenolic acids. It is advisable to buffer your extracts if pH stability is a concern.

III. Data Presentation

Table 1: Photodegradation of Quercetin in Different Solvents under UV Irradiation

SolventIrradiation Time (hours)Quercetin Degradation (%)Reference
Ethanol2~15
Ethanol4~30
Ethanol6~45
Methanol2~20
Acetonitrile6No significant degradation

Table 2: Effect of pH on the Stability of Phenolic Compounds

CompoundpH ConditionStabilityReference
Caffeic AcidAlkaline (pH > 7)Unstable
Chlorogenic AcidAlkaline (pH > 7)Unstable
Gallic AcidAlkaline (pH > 7)Unstable
Ferulic AcidpH 3-11Generally Stable
RutinpH 3-11Generally Stable
QuercetinAlkaline (pH > 9)Unstable

IV. Experimental Protocols

Protocol 1: Extraction of Light-Sensitive Phenolic Compounds from Poplar Buds
  • Sample Preparation:

    • Grind dried poplar buds into a fine powder.

    • Dry the powder in a desiccator to a constant weight.

  • Extraction:

    • Perform all steps under dim light and use amber glassware.

    • Weigh 10 g of the powdered poplar buds and place it in a 250 mL amber flask.

    • Add 100 mL of 80% methanol containing 0.1% ascorbic acid (as an antioxidant).

    • Extract using an ultrasonic bath at 40°C for 60 minutes.

    • Alternatively, perform maceration with constant stirring for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the concentrated extract to a powder using a freeze-dryer.

  • Storage:

    • Store the dried extract in an amber vial at -20°C under a nitrogen atmosphere.

Protocol 2: Quantification of Flavonoids by HPLC-DAD
  • Standard and Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of flavonoid standards (e.g., quercetin, kaempferol, rutin) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions.

    • Accurately weigh and dissolve the poplar extract in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter into amber HPLC vials.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-10 min: 15-30% B

      • 10-45 min: 30-50% B

      • 45-50 min: 50-80% B

      • 50-55 min: 80-95% B

      • 55-60 min: 100% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at wavelengths corresponding to the absorption maxima of the target flavonoids (e.g., 254 nm, 270 nm, 370 nm).

  • Quantification:

    • Construct calibration curves for each standard by plotting peak area against concentration.

    • Quantify the flavonoids in the poplar extract by comparing their peak areas to the calibration curves.

Protocol 3: Microencapsulation of Poplar Extract by Spray-Drying
  • Preparation of the Emulsion:

    • Prepare a solution of the wall material (e.g., 20% w/v maltodextrin in distilled water).

    • Disperse the poplar extract into the wall material solution at a defined ratio (e.g., 1:10 extract to maltodextrin).

    • Homogenize the mixture using a high-speed homogenizer to form a stable emulsion.

  • Spray-Drying Process:

    • Use a laboratory-scale spray dryer.

    • Inlet Temperature: 160-180°C.

    • Outlet Temperature: 70-90°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

    • Atomization Pressure: Set according to the manufacturer's recommendations.

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone and collection vessel.

    • Store the microencapsulated powder in an airtight, light-protected container at room temperature or refrigerated conditions.

V. Visualizations

Light_Induced_Flavonoid_Biosynthesis cluster_light_perception Light Perception cluster_signal_transduction Signal Transduction cluster_transcriptional_regulation Transcriptional Regulation cluster_biosynthesis Flavonoid Biosynthesis UV-B Light UV-B Light Photoreceptors Photoreceptors UV-B Light->Photoreceptors Blue/Red Light Blue/Red Light Blue/Red Light->Photoreceptors COP1 COP1 Photoreceptors->COP1 inhibition HY5 HY5 MBW Complex MBW Complex HY5->MBW Complex activation COP1->HY5 degradation (in dark) MBW Complex\n(MYB-bHLH-WD40) MBW Complex (MYB-bHLH-WD40) Structural Genes\n(CHS, CHI, F3H, FLS, DFR, ANS) Structural Genes (CHS, CHI, F3H, FLS, DFR, ANS) Flavonoids Flavonoids Structural Genes Structural Genes MBW Complex->Structural Genes upregulation Structural Genes->Flavonoids synthesis Experimental_Workflow_Extraction Start Start: Poplar Material Grinding Grinding to Powder Start->Grinding Extraction Extraction (e.g., UAE with 80% MeOH) - Low light - Amber glassware Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation < 40°C) Filtration->Concentration Drying Drying (Freeze-drying) Concentration->Drying Storage Storage (-20°C, dark, inert gas) Drying->Storage End Stable Poplar Extract Storage->End Troubleshooting_Color_Change cluster_causes Potential Causes cluster_solutions Solutions Issue Issue: Extract Color Changes Photodegradation Photodegradation Issue->Photodegradation Oxidation Oxidation Issue->Oxidation pH_shift pH Shift Issue->pH_shift Low_Light Work in Low Light (Amber Glassware) Photodegradation->Low_Light Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Oxidation->Antioxidants Inert_Atmosphere Store under Inert Gas (Nitrogen/Argon) Oxidation->Inert_Atmosphere Control_pH Control pH (Buffer to acidic/neutral) pH_shift->Control_pH

References

"method refinement for the accurate quantification of flavonoids in Populus"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of flavonoids in Populus (poplar) species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying flavonoids in Populus?

A1: The most prevalent methods for flavonoid quantification in Populus include spectrophotometry (for total flavonoid content), High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Ultra-Performance Liquid Chromatography (UPLC) coupled to Mass Spectrometry (MS), often with a Quadrupole Time-of-Flight (Q-TOF) analyzer for high resolution and accurate mass measurements. Spectrophotometric methods are rapid and cost-effective for determining total flavonoid content, while chromatographic techniques are essential for the separation and quantification of individual flavonoid compounds.

Q2: Why is hydrolysis of flavonoid glycosides often necessary before quantification?

A2: Flavonoids in plants, including Populus, are frequently present as glycosides (bound to sugar moieties). Many analytical methods, particularly HPLC, are designed to detect the aglycone (non-sugar) part of the flavonoid. Acid hydrolysis is a common procedure to cleave the sugar molecules, converting the flavonoid glycosides into their corresponding aglycones, which simplifies chromatographic profiles and allows for quantification against available aglycone standards.

Q3: Should I use an internal or external standard for quantification?

A3: The choice between an internal and external standard depends on the complexity of your experimental workflow and the desired level of accuracy and precision.

  • External standards are simpler to use and involve creating a calibration curve from known concentrations of a standard. This method is suitable for routine analyses with simple matrices where sample preparation steps are minimal and instrumental variability is low.

  • Internal standards are compounds with similar chemical and physical properties to the analyte, added to both samples and standards at a constant concentration. This method is highly recommended for complex matrices like Populus extracts and multi-step sample preparation procedures. The internal standard compensates for variations in extraction efficiency, injection volume, and instrument response, leading to higher accuracy and precision.

Q4: What are the key validation parameters I need to consider for my flavonoid quantification method?

A4: To ensure the reliability of your results, your analytical method should be validated for several parameters, including:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Troubleshooting Guides

HPLC/UPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution / Co-elution 1. Inappropriate mobile phase composition (pH, organic solvent ratio).2. Column degradation or contamination.3. Flow rate is too high.4. Column overloading.1. Optimize the mobile phase gradient and pH.2. Flush the column with a strong solvent or replace it. Use a guard column.3. Reduce the flow rate.4. Decrease the injection volume or dilute the sample.
Peak Tailing or Fronting 1. Column overload.2. Secondary interactions between analytes and the stationary phase.3. Incompatible sample solvent with the mobile phase.1. Reduce sample concentration.2. Adjust mobile phase pH or use a different column chemistry.3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Column degradation.1. Ensure proper mobile phase mixing and pump performance.2. Use a column oven to maintain a stable temperature.3. Replace the column.
LC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components from the Populus extract (e.g., sugars, lipids, other phenolics) interfere with the ionization of the target flavonoids.1. Improve sample preparation (e.g., Solid Phase Extraction - SPE).2. Dilute the sample.3. Optimize chromatographic separation to separate analytes from interfering compounds.4. Use a stable isotope-labeled internal standard.
Low Signal Intensity 1. Poor ionization of the analyte.2. Matrix effects (ion suppression).3. Contamination of the ion source.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).2. See "Ion Suppression" solutions.3. Clean the ion source.
Noisy Baseline 1. Contaminated mobile phase or sample.2. Electronic noise.3. Leak in the system.1. Use high-purity solvents and filter samples.2. Check for proper grounding and potential sources of electronic interference.3. Check all fittings and connections for leaks.

Quantitative Data for Flavonoids in Populus

The flavonoid content in Populus species can vary significantly depending on the species, tissue type, geographical location, and environmental conditions. The following tables provide a summary of reported flavonoid concentrations.

Table 1: Total Flavonoid Content in Various Populus Species

Populus SpeciesTissueTotal Flavonoid ContentReference Compound
Populus nigraLeaves8.02 mg/gQuercetin equivalent
Populus nigraLeaves2.04 - 2.99% (20.4 - 29.9 mg/g)Rutin equivalent[1]
Populus nigraMale Floral Buds4.45 mg/g DWRutin equivalent[2]
Populus albaMale Floral Buds2.94 mg/g DWRutin equivalent[2]
Populus x euramericanaMale Floral Buds3.93 mg/g DWRutin equivalent[2]
Populus tremulaLeaves- (Flavonoids represent ~20% of total polyphenols)-

DW: Dry Weight

Table 2: Concentration of Specific Flavonoids in Populus Buds

Populus Species / HybridFlavonoidConcentration ( g/100g of extract)
P. x canadensis 'Robusta'Pinocembrin1.82
P. x canadensis 'Robusta'Pinostrobin2.23
P. balsamiferaPinocembrin1.17
P. balsamiferaPinostrobin2.24

Experimental Protocols

Protocol 1: Flavonoid Extraction from Populus Leaves for HPLC/UPLC-MS Analysis
  • Sample Preparation: Collect fresh Populus leaves and immediately freeze them in liquid nitrogen. Lyophilize (freeze-dry) the samples and then grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the dried leaf powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., a stable isotope-labeled flavonoid).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Pool the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the extracts at -20°C until analysis.

Protocol 2: Acid Hydrolysis of Flavonoid Glycosides
  • Preparation: Take a known volume of the flavonoid extract (from Protocol 1) and evaporate it to dryness under a stream of nitrogen.

  • Hydrolysis:

    • Reconstitute the dried extract in 1 mL of 50% aqueous methanol.

    • Add 1 mL of 2 M hydrochloric acid (HCl).

    • Incubate the mixture at 90°C in a water bath for 2 hours.

  • Extraction of Aglycones:

    • After cooling, extract the aglycones by partitioning with 2 mL of ethyl acetate. Vortex vigorously.

    • Centrifuge to separate the layers and collect the upper ethyl acetate layer.

    • Repeat the extraction twice more.

    • Pool the ethyl acetate fractions.

  • Final Preparation: Evaporate the pooled ethyl acetate to dryness and reconstitute the residue in a known volume of methanol for HPLC or UPLC-MS analysis.

Protocol 3: UPLC-Q-TOF-MS Method for Flavonoid Quantification
  • Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-18 min: 60-95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 2.5 - 3.5 kV

    • Sampling Cone Voltage: 30 - 40 V

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 - 800 L/h

    • Acquisition Mode: MS^E (to acquire both precursor and fragment ion data in a single run).

Visualizations

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate  PAL pCoumaroylCoA p-Coumaroyl-CoA Cinnamate->pCoumaroylCoA  C4H, 4CL Chalcone Naringenin Chalcone pCoumaroylCoA->Chalcone  CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone  CHI Dihydroflavonol Dihydrokaempferol (Dihydroflavonol) Flavanone->Dihydroflavonol  F3H Flavone Apigenin (Flavone) Flavanone->Flavone  FNS Flavonol Kaempferol (Flavonol) Dihydroflavonol->Flavonol  FLS Quercetin Quercetin Dihydroflavonol->Quercetin  F3'H, FLS Anthocyanidins Anthocyanidins Dihydroflavonol->Anthocyanidins  DFR/ANS Luteolin Luteolin Flavone->Luteolin  F3'H PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H FLS FLS FNS FNS F3primeH F3'H DFR DFR/ANS

Caption: Simplified flavonoid biosynthesis pathway in plants.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Steps cluster_Data Data Processing Harvest Harvest Populus Tissue (e.g., Leaves) FreezeDry Freeze-Drying & Grinding Harvest->FreezeDry Extract Solvent Extraction (with Internal Standard) FreezeDry->Extract Hydrolysis Acid Hydrolysis (Optional, for aglycones) Extract->Hydrolysis For aglycone analysis Chromatography UPLC Separation Extract->Chromatography For glycoside analysis Hydrolysis->Chromatography Detection Q-TOF-MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (using Calibration Curve) Integration->Quantification

Caption: General experimental workflow for flavonoid quantification.

References

"troubleshooting low bioactivity in successive batches of poplar extract"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with poplar extracts. Our goal is to help you address challenges related to inconsistent bioactivity in successive batches of your extract.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is the anti-inflammatory activity of my new batch of poplar extract significantly lower than the previous one?

Answer: Batch-to-batch variability in the bioactivity of herbal extracts is a common challenge. Several factors, from the raw plant material to the final bioassay, can contribute to this discrepancy. Here’s a systematic approach to troubleshooting the issue:

  • Raw Material Variability: The chemical composition of poplar can vary based on genetics, geographical location, harvest timing, and environmental conditions.[1][2] This inherent variability is a primary source of inconsistent bioactivity. It's crucial to ensure that the raw material is sourced from the same location and harvested under similar conditions if possible.

  • Extraction and Processing Inconsistencies: The method of extraction can dramatically influence the phytochemical profile of the final extract.[3] Key parameters to control include:

    • Solvent Choice: Different solvents (e.g., water, ethanol, methanol) will extract different compounds.[3] Ensure you are using the same solvent at the same concentration for each batch.

    • Extraction Method: Techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction have different efficiencies.[4] Consistency in the chosen method is vital.

    • Temperature and Duration: Both temperature and the length of the extraction process can affect the yield and composition of the extract. High temperatures can degrade heat-sensitive bioactive compounds.

  • Compound Stability and Storage: Bioactive compounds in herbal extracts can be sensitive to light, heat, moisture, and oxygen. Improper storage or repeated freeze-thaw cycles of your extract can lead to degradation and loss of potency.

  • Bioassay Performance and Variability: The bioassay itself can be a significant source of variation. Consider the following:

    • Cell-Based Assay Consistency: Factors such as cell line authenticity, passage number, cell density, and potential contamination can all lead to inconsistent results.

    • Reagent Stability: Ensure all reagents used in the assay are within their expiry dates and have been stored correctly.

    • Assay Interference: The color of the plant extract can sometimes interfere with absorbance readings in colorimetric assays. It is important to run appropriate controls, such as the extract alone without the cells or reagents, to subtract any background signal.

Question: What are the key phytochemicals in poplar extract that I should be monitoring for consistent anti-inflammatory activity?

Answer: The anti-inflammatory properties of poplar extracts are often attributed to their rich content of phenolic compounds, particularly flavonoids and phenolic acids. Key compounds to monitor include:

  • Flavonoids: Pinocembrin, chrysin, and galangin are abundant in poplar-type propolis and have demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB.

  • Phenolic Acids: Caffeic acid and its derivatives are also significant contributors to the anti-inflammatory activity.

Standardization of your extract should ideally involve quantifying these marker compounds to ensure a consistent chemical profile across batches. However, it's important to note that the biological activity of an extract is a result of the synergistic or antagonistic effects of its complex mixture of compounds, and a single marker compound may not always predict the overall bioactivity.

Frequently Asked Questions (FAQs)

Q1: How can I standardize my poplar extraction protocol to improve batch-to-batch consistency?

A1: Standardization is key to achieving reproducible bioactivity. This involves several critical steps:

  • Botanical Sourcing: Document the species, plant part (e.g., buds, bark), geographical origin, and harvest time.

  • Extraction Procedure: Maintain consistency in the solvent system (type and concentration), extraction method (e.g., maceration, sonication), temperature, and duration.

  • Enrichment and Testing: After extraction, you can enrich the extract to increase the concentration of active compounds. Each batch should be tested using validated analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure it meets the specified levels of active or marker compounds.

Q2: My bioassay results are not reproducible. What are some general troubleshooting steps?

A2: Poor reproducibility in bioassays is a common issue. Here are some steps to improve consistency:

  • Evaluate Assay Performance: Use statistical parameters like the Z'-factor and the coefficient of variation (CV) to assess the quality and reproducibility of your assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Control Your Controls: Always include positive and negative controls in your experiments. The solvent used to dissolve the extract should be tested as a negative control to ensure it doesn't have any intrinsic activity.

  • Optimize Cell-Based Assays: If using cell-based assays, strictly control cell seeding density and ensure an even distribution of cells. Use cells within a consistent and low passage number range.

Q3: Can the poplar extract itself interfere with my bioassay?

A3: Yes, natural product extracts can interfere with bioassays in several ways.

  • Colorimetric Interference: The natural color of the extract can affect absorbance or fluorescence readings. Always run a blank containing the extract at the same concentration used in the assay but without the assay reagents to measure and subtract this background.

  • Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.

  • Membrane Disruption: In cell-based assays, certain compounds in the extract might disrupt cell membranes, causing non-specific cytotoxicity.

Data Presentation

Table 1: Troubleshooting Summary for Low Bioactivity in Poplar Extract Batches

Potential Cause Troubleshooting Step Expected Outcome
Raw Material Variation Source poplar from the same geographical location and harvest at the same time of year. Document all botanical information.Reduced variability in the phytochemical profile of the starting material.
Inconsistent Extraction Standardize the extraction protocol: use the same solvent, method, temperature, and duration for every batch.Consistent yield and chemical composition of the extract.
Compound Degradation Store extracts in small, single-use aliquots at -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.Preservation of bioactive compounds and consistent potency over time.
Bioassay Variability Optimize and standardize the bioassay protocol. Regularly check cell health and passage number. Include appropriate controls.Reduced variability in assay results and increased confidence in the data.
Assay Interference Run controls for the extract's color and potential for non-specific interactions.Accurate measurement of the extract's specific bioactivity.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Bioassay - Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a common method to assess the anti-inflammatory potential of poplar extract by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poplar extract stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of your poplar extract in complete DMEM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the extract dilutions.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

    • Pre-incubate the cells with the extract for 1 hour at 37°C.

  • Stimulation: After the pre-incubation, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Add 50 µL of Sulfanilamide solution to each well (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay: To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate according to the manufacturer's instructions.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Normalize the NO production to the cell viability data.

Protocol 2: Phytochemical Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the phenolic and flavonoid content of poplar extract, which is crucial for standardization and ensuring batch-to-batch consistency.

Materials:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Poplar extract, accurately weighed and dissolved in a suitable solvent (e.g., methanol)

  • HPLC-grade methanol (Solvent A)

  • HPLC-grade water with 0.1% formic acid (Solvent B)

  • Analytical standards for key marker compounds (e.g., pinocembrin, chrysin, galangin, caffeic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the poplar extract (e.g., 10 mg/mL in methanol). Filter the solution through a 0.45 µm syringe filter before injection.

    • Prepare stock solutions of the analytical standards in methanol. Create a series of dilutions to generate a calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Solvent A (methanol) and Solvent B (0.1% formic acid in water).

    • Gradient Program:

      • 0-5 min: 10% A

      • 5-40 min: Linear gradient from 10% to 90% A

      • 40-45 min: 90% A

      • 45-50 min: Linear gradient from 90% to 10% A

      • 50-60 min: 10% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm with a DAD, or monitor at specific wavelengths (e.g., 280 nm for phenolic acids, 340 nm for flavonoids).

  • Analysis:

    • Inject the standard solutions to establish their retention times and create calibration curves.

    • Inject the poplar extract sample.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each marker compound in the extract using the corresponding calibration curve.

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Phase cluster_Analysis Analysis & Action cluster_Resolution Resolution start Low Bioactivity in New Batch raw_material Check Raw Material (Source, Harvest Time) start->raw_material Step 1 extraction Review Extraction Protocol (Solvent, Method, Temp, Time) start->extraction Step 2 storage Verify Storage Conditions (Temp, Light, Aliquots) start->storage Step 3 bioassay Analyze Bioassay Performance (Controls, Cell Health, Reagents) start->bioassay Step 4 hplc Perform HPLC Analysis on Both Batches raw_material->hplc extraction->hplc storage->hplc bioassay_troubleshoot Troubleshoot Bioassay (e.g., Interference Controls) bioassay->bioassay_troubleshoot compare Compare Phytochemical Profiles hplc->compare standardize Standardize Protocol compare->standardize bioassay_troubleshoot->standardize end Consistent Bioactivity Achieved standardize->end

Caption: General Workflow for Troubleshooting Low Bioactivity.

Anti_Inflammatory_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Signaling Intracellular Signaling Cascade cluster_Poplar Point of Intervention cluster_Response Cellular Response lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (ERK, p38) tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path ap1 AP-1 Activation mapk->ap1 ikb IκBα Phosphorylation & Degradation nfkb_path->ikb nfkb_translocation NF-κB Nuclear Translocation ikb->nfkb_translocation gene_expression Pro-inflammatory Gene Expression ap1->gene_expression poplar Poplar Extract (Phenolics, Flavonoids) poplar->ikb Inhibits poplar->ap1 Inhibits nfkb_translocation->gene_expression cytokines Production of NO, IL-6, IL-1β, TNF-α gene_expression->cytokines

Caption: Poplar Extract's Anti-inflammatory Mechanism of Action.

References

Technical Support Center: Optimization of Cell Culture Conditions for Testing Populus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for testing compounds derived from Populus species.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the screening and analysis of Populus compounds in cell culture.

Question/Issue Answer/Solution
My Populus extract is not dissolving in the cell culture medium. Populus extracts, rich in phenolic and terpenoid compounds, often have poor aqueous solubility. Solution: First, try dissolving the extract in a small amount of dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] Then, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
I'm observing precipitation in my culture wells after adding the extract. This can occur even when using a solvent. Solution: After diluting the stock solution into the medium, vortex or mix it well. You can then centrifuge the solution at high speed (e.g., 12,000 rpm for 20 minutes) and filter-sterilize the supernatant using a 0.22 µm syringe filter to remove any remaining precipitate before adding it to your cells.[1]
How should I sterilize my Populus extract? Heat-based methods like autoclaving can degrade the bioactive compounds in your extract. Solution: Filter sterilization is the recommended method.[2] After dissolving your extract and preparing the final dilution in culture medium, pass it through a 0.22 µm syringe filter to ensure sterility without compromising the integrity of the compounds.[2]
My cell viability assay (e.g., MTT) results are inconsistent or seem inaccurate. Phenolic compounds, which are abundant in Populus extracts, can interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to false-positive results. Dark-colored extracts can also interfere with absorbance readings. Solution: 1. Run a blank control: Include wells with your extract in the medium but without cells to measure any direct reduction of the assay reagent by the extract itself. Subtract this background absorbance from your experimental values. 2. Wash the cells: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual extract. 3. Use an alternative assay: Consider using a non-enzymatic-based viability assay, such as the ATP-based luminescence assay, or a dye exclusion method like Trypan Blue.
I'm seeing unexpected cytotoxicity in my control group. This is likely due to the solvent used to dissolve the extract. Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is below the toxic threshold for your specific cell line. It is crucial to determine the maximum solvent concentration your cells can tolerate without affecting their viability by running a dose-response experiment for the solvent alone.
The cells are clumping together after treatment. Changes in cell morphology and adherence can be a sign of cellular stress or a specific biological effect of the tested compounds. Solution: Ensure proper cell seeding density and even distribution. If clumping persists, it may be an effect of the compound. Document these morphological changes with images as part of your results.
The pH of my culture medium is changing after adding the extract. Some acidic or basic compounds in the extract can alter the pH of the culture medium, affecting cell health. Solution: Check the pH of your final extract solution before adding it to the cells. If necessary, adjust the pH to the optimal range for your cells (typically 7.2-7.4) using sterile HCl or NaOH.

II. Quantitative Data Summary

The following tables summarize quantitative data on the effects of Populus extracts and their compounds on various cell lines.

Table 1: Cytotoxicity of Populus Extracts (IC50 Values)

Extract/CompoundCell LineAssayIC50 (µg/mL)Reference
Populus nigra hydroethanolic extractMG63 (human osteosarcoma)CellTiter42.55
Populus x euramericana hydroethanolic extractMG63 (human osteosarcoma)CellTiter40.87
Populus alba hydroethanolic extractMG63 (human osteosarcoma)CellTiter132.49
Poplar-type propolis extract (Sample A)MG63 (human osteosarcoma)Not specified86.7
Poplar-type propolis extract (Sample B)MG63 (human osteosarcoma)Not specified81.9
Poplar-type propolis extract (Sample C)MG63 (human osteosarcoma)Not specified84.0
Poplar-type propolis extract (Sample A)HL60 (human promyelocytic leukemia)Not specified126.0
Poplar-type propolis extract (Sample B)HL60 (human promyelocytic leukemia)Not specified185.8
Poplar-type propolis extract (Sample C)HL60 (human promyelocytic leukemia)Not specified149.6
Poplar-type propolis extract (Sample A)THP-1 (human monocytic leukemia)Not specified187.4
Poplar-type propolis extract (Sample B)THP-1 (human monocytic leukemia)Not specified203.2
Poplar-type propolis extract (Sample C)THP-1 (human monocytic leukemia)Not specified164.4
Poplar-type propolis extract (Sample A)hMSCs (human mesenchymal stem cells)Not specified258.3
Poplar-type propolis extract (Sample B)hMSCs (human mesenchymal stem cells)Not specified287.2
Poplar-type propolis extract (Sample C)hMSCs (human mesenchymal stem cells)Not specified269.8
Populus nigra buds extractA549 (human lung cancer)Not specified72.49

Table 2: Effect of Salicortin on Lipid Accumulation and Gene Expression in 3T3-L1 Cells

TreatmentConcentration (µM)Lipid Accumulation (% of control)Relative mRNA Expression (Fold Change)
Salicortin 25Significantly decreasedPPARγ, FASN, FABP4, C/EBPβ, C/EBPα: Significantly decreased
50Significantly decreasedPPARγ, FASN, FABP4, C/EBPβ, C/EBPα: Significantly decreased

Data synthesized from a study by

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of Populus Extract for Cell Culture Application

Objective: To prepare a sterile solution of Populus extract suitable for treating cultured cells.

Materials:

  • Dried Populus plant material (e.g., buds, leaves, bark)

  • Solvent (e.g., 70% ethanol, methanol, or DMSO)

  • Rotary evaporator

  • Lyophilizer (optional)

  • Sterile DMSO or ethanol

  • Sterile complete cell culture medium

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • Extraction: a. Grind the dried Populus material into a fine powder. b. Macerate the powder in the chosen solvent (e.g., 70% ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking. c. Filter the mixture through Whatman No. 1 filter paper. d. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. e. The resulting crude extract can be further dried using a lyophilizer to obtain a powder.

  • Stock Solution Preparation: a. Dissolve a known weight of the dried crude extract in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure complete dissolution. b. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution in sterile complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions. c. Ensure the final concentration of the solvent in the medium is below the cytotoxic level for the cell line being used (typically <0.5% for DMSO).

  • Sterilization: a. Vortex the working solutions thoroughly. b. To remove any fine precipitates and ensure sterility, filter the working solutions through a 0.22 µm syringe filter into a sterile tube before adding to the cell cultures.

MTT Cell Viability Assay

Objective: To assess the effect of Populus compounds on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • 96-well cell culture plates

  • Cells in culture

  • Populus extract working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of the Populus extract. b. Include a vehicle control (medium with solvent) and a negative control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the incubation period, carefully remove the treatment medium. b. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium. b. Add 100 µL of MTT solvent to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • 96-well cell culture plates

  • Cells in culture

  • Populus extract working solutions

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant (for adherent cells) without disturbing the cell monolayer.

  • LDH Reaction: a. Transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

IV. Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by Populus compounds.

Shikimate_Phenylpropanoid_Pathway PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe PAL PAL Phe->PAL Cinnamic_acid Cinnamic Acid PAL->Cinnamic_acid Phenylpropanoid Phenylpropanoid Pathway Cinnamic_acid->Phenylpropanoid Lignans Lignans Phenylpropanoid->Lignans Flavonoids Flavonoids Phenylpropanoid->Flavonoids Hydroxycinnamates Hydroxycinnamates Phenylpropanoid->Hydroxycinnamates

Caption: Shikimate-Phenylpropanoid Pathway.

Insulin_IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Populus_Compound Populus Compound Populus_Compound->AKT Modulation?

Caption: Insulin/IGF-1 Signaling Pathway.

Experimental Workflows

The following diagrams outline logical workflows for experiments involving Populus compounds.

Experimental_Workflow Start Start: Dried Populus Material Extraction Solvent Extraction Start->Extraction Stock_Prep Prepare Concentrated Stock (DMSO/EtOH) Extraction->Stock_Prep Sterilization Filter Sterilization (0.22 µm) Stock_Prep->Sterilization Treatment Treat Cells with Serial Dilutions Sterilization->Treatment Cell_Culture Seed Cells in 96-well Plates Cell_Culture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability_Assay Perform Viability Assay (MTT, MTS, etc.) Incubation->Viability_Assay Data_Analysis Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: Cytotoxicity Screening Workflow.

Optimization_Workflow Start Start: Bioactive Populus Extract Dose_Response Determine Non-Toxic Concentration Range (Viability Assay) Start->Dose_Response Media_Variables Select Media Variables to Optimize (e.g., Serum %, Growth Factors) Dose_Response->Media_Variables Experiment_Design Design Experiment: Matrix of Extract Concentrations and Media Conditions Media_Variables->Experiment_Design Cell_Treatment Treat Cells According to Experimental Design Experiment_Design->Cell_Treatment Endpoint_Assay Perform Functional Assay (e.g., Gene Expression, Protein Analysis) Cell_Treatment->Endpoint_Assay Analysis Analyze Results to Identify Optimal Conditions Endpoint_Assay->Analysis Validation Validate Optimal Conditions in a Follow-up Experiment Analysis->Validation End End: Optimized Conditions for Bioactivity Validation->End

Caption: Workflow for Optimizing Bioactivity.

References

Validation & Comparative

Validating the Anti-Proliferative Effects of Galangin, a Populus Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the anti-proliferative effects of Galangin, a naturally occurring flavonoid found in plants of the Populus genus, against the conventional chemotherapeutic agent Doxorubicin. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel plant-derived compounds in oncology.

Comparative Anti-Proliferative Activity

Galangin has demonstrated significant anti-proliferative effects across a range of human cancer cell lines.[1][2][3] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared below with Doxorubicin, a standard cytotoxic agent. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[4] The data presented is compiled from multiple sources to provide a comparative overview.

Cell LineCancer TypeGalangin IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma61.06 - 84.74[5]0.69 - 8.3
A549 Lung Carcinoma44.7>20 (Resistant)
HCT-15 / HT-29 Colon CarcinomaDose-dependent apoptosis observed0.88 (HT-29)
OVCAR-3 Ovarian Cancer34.5Not Available
A2780/CP70 Ovarian Cancer42.3Not Available

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of their viability and proliferation rate after treatment with the test compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or appropriate solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Galangin or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of Galangin or a positive control for apoptosis induction.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for Galangin's anti-proliferative effects.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., MCF-7, A549) B Treatment (Galangin vs. Doxorubicin) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Protein Analysis (Western Blot) B->E F Data Analysis (IC50 & Pathway Modulation) C->F D->F E->F

Workflow for validating anti-proliferative effects.

G cluster_pathway Proposed Galangin Signaling Pathway Galangin Galangin PI3K PI3K Galangin->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Galangin inhibits the PI3K/Akt survival pathway.

Mechanism of Action

Galangin exerts its anti-cancer effects through multiple mechanisms. A key pathway involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a critical regulator of cell survival and proliferation. By inhibiting PI3K/Akt, Galangin leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the activation of caspases and ultimately leading to programmed cell death (apoptosis). Furthermore, studies have shown that Galangin can induce cell cycle arrest, further contributing to its anti-proliferative activity.

References

"comparative analysis of the phytochemical profiles of different Populus species"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the varied phytochemical landscapes of different Populus species. This report provides a quantitative comparison of key bioactive compounds, outlines detailed experimental protocols for their analysis, and visualizes the underlying biosynthetic pathways and experimental workflows.

The genus Populus, encompassing species such as black poplar (Populus nigra), white poplar (Populus alba), balsam poplar (Populus balsamifera), and aspen (Populus tremula), represents a rich source of diverse phytochemicals with significant pharmacological potential. These species produce a wide array of secondary metabolites, primarily phenolic compounds, which play crucial roles in plant defense and have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the qualitative and quantitative variations in the phytochemical profiles of different Populus species is essential for targeted drug discovery and the development of novel therapeutic agents.

This guide presents a comparative analysis of the phytochemical composition of several key Populus species, focusing on flavonoids, phenolic acids, and salicylic compounds. The data, compiled from various scientific studies, highlights the distinct chemical signatures of each species, providing a valuable resource for identifying promising candidates for further pharmacological investigation.

Quantitative Phytochemical Profiles

The following tables summarize the quantitative data for total flavonoids, total phenolics, and specific marker compounds across different Populus species. These values have been collated from multiple studies and are presented to facilitate a comparative understanding. It is important to note that variations in extraction methods, plant part analyzed (leaves or buds), geographical location, and season of collection can influence the phytochemical content.

Table 1: Comparative Analysis of Total Flavonoids and Total Phenolics

Populus SpeciesPlant PartTotal Flavonoids (mg/g dry weight)Total Phenolics (mg/g dry weight)
Populus nigraBuds24.76 (as rutin equivalents)[1]134.02 (as gallic acid equivalents)[2]
Populus nigraLeaves20.4 - 29.9 (as rutin)[3]-
Populus albaLeaves13.0 - 21.9 (as rutin)[4]19.26 (as gallic acid equivalents)[5]
Populus balsamiferaBuds39.33 - 45.26 (as rutin equivalents)115.35 (as caffeic acid equivalents)
Populus tremulaLeaves-Higher than P. nigra buds
P. tremula × P. albaLeavesIncreased under drought stressIncreased under drought stress
P. × berolinensisLeaves--
P. × canadensisLeaves--

Table 2: Quantitative Comparison of Specific Phytochemicals

Populus SpeciesPlant PartSalicin (mg/g)p-Coumaric Acid (µg/g)Caffeic Acid (µg/g)
Populus nigraBuds0.8188708.61681.8
Populus alba-PresentPresentPresent
Populus balsamiferaBuds215.3 - 1190.7496.9 - 13291.2Present
Populus tremulaLeavesPresent--
P. × berolinensisLeaves47.14 (total salicylic compounds as salicin)--

Experimental Protocols

The following sections detail the methodologies commonly employed for the extraction and quantification of phytochemicals from Populus species.

Plant Material and Extraction
  • Sample Preparation: Leaves or buds of Populus species are collected, air-dried at room temperature, and then ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent, typically 70% ethanol or methanol. The extraction is often performed using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Quantification of Total Flavonoids

A common method for determining the total flavonoid content is the aluminum chloride colorimetric assay.

  • Reagents:

    • Standard solution of rutin or quercetin.

    • 2% Aluminum chloride (AlCl₃) solution in methanol.

    • Sample extract solution in methanol.

  • Procedure:

    • An aliquot of the plant extract is mixed with the AlCl₃ solution.

    • The mixture is incubated at room temperature for a specific period (e.g., 10 minutes) to allow for complex formation.

    • The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 415 nm).

    • A calibration curve is prepared using a series of standard solutions of rutin or quercetin.

    • The total flavonoid content in the sample is calculated from the calibration curve and expressed as mg of rutin equivalents (RE) or quercetin equivalents (QE) per gram of dry weight of the plant material.

Quantification of Total Phenolics

The Folin-Ciocalteu method is widely used to determine the total phenolic content.

  • Reagents:

    • Folin-Ciocalteu reagent.

    • Standard solution of gallic acid.

    • Saturated sodium carbonate (Na₂CO₃) solution.

    • Sample extract solution.

  • Procedure:

    • An aliquot of the plant extract is mixed with the Folin-Ciocalteu reagent and allowed to stand for a few minutes.

    • The saturated sodium carbonate solution is then added to the mixture.

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 90 minutes).

    • The absorbance of the resulting blue color is measured spectrophotometrically at a specific wavelength (e.g., 765 nm).

    • A calibration curve is prepared using a series of standard gallic acid solutions.

    • The total phenolic content is calculated from the calibration curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry weight of the plant material.

High-Performance Liquid Chromatography (HPLC) Analysis

For the separation and quantification of individual phenolic compounds, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is employed.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution system is often used, consisting of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program is optimized to achieve good separation of the target compounds.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The DAD is set to monitor multiple wavelengths corresponding to the absorption maxima of the compounds of interest (e.g., 280 nm for phenolic acids, 350 nm for flavonoids).

  • Quantification: Identification of compounds is achieved by comparing their retention times and UV spectra with those of authentic standards. Quantification is performed by creating calibration curves for each standard compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative phytochemical analysis of Populus species.

Experimental_Workflow A Plant Material Collection (e.g., P. nigra, P. alba, P. balsamifera) B Sample Preparation (Drying, Grinding) A->B C Phytochemical Extraction (e.g., 70% Ethanol) B->C D Crude Extract C->D E Total Flavonoid Assay (Spectrophotometry) D->E F Total Phenolic Assay (Folin-Ciocalteu) D->F G HPLC-DAD/MS Analysis D->G H Quantitative Data (mg/g) E->H F->H G->H I Comparative Analysis H->I

Caption: A generalized workflow for the phytochemical analysis of Populus species.

Phenylpropanoid Biosynthesis Pathway

The biosynthesis of flavonoids and other phenolic compounds in Populus originates from the phenylpropanoid pathway, which starts with the amino acid phenylalanine. While the general pathway is conserved, the expression and regulation of key enzymes can vary between species, leading to different phytochemical profiles.

Phenylpropanoid_Pathway cluster_0 Shikimate Pathway cluster_1 Phenylpropanoid Pathway cluster_2 Flavonoid Biosynthesis E4P Erythrose-4-phosphate Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate Phe Phenylalanine Chorismate->Phe PAL PAL Phe->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid C4H C4H CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid C4H->pCoumaricAcid FourCL 4CL pCoumaricAcid->FourCL pCoumaroylCoA p-Coumaroyl-CoA FourCL->pCoumaroylCoA CHS CHS pCoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) CHI->Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol FLS FLS Dihydrokaempferol->FLS Kaempferol Kaempferol (Flavonol) FLS->Kaempferol

Caption: A simplified diagram of the phenylpropanoid and flavonoid biosynthesis pathways in Populus.

Conclusion

The comparative analysis of the phytochemical profiles of different Populus species reveals significant quantitative and qualitative variations. Species such as P. balsamifera and P. nigra appear to be particularly rich sources of flavonoids and phenolic compounds. The distinct chemical compositions underscore the importance of species-specific investigations for drug discovery and development. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies. Future research focusing on the genetic and environmental factors that regulate the biosynthesis of these valuable compounds will be crucial for harnessing the full therapeutic potential of the Populus genus.

References

"cross-validation of HPLC and HPTLC methods for salicinoid quantification"

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical analysis, accurate and reliable quantification of bioactive compounds is paramount for researchers, scientists, and professionals in drug development. Salicinoids, a group of phenolic glycosides found predominantly in species of Salix and Populus, are of significant interest due to their anti-inflammatory and analgesic properties. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental techniques widely employed for the quantification of these compounds. This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for specific research needs.

Methodology Comparison

Both HPLC and HPTLC are powerful chromatographic techniques, but they differ fundamentally in their principles and application. HPLC is a column chromatography technique where the sample is passed through a column packed with a stationary phase under high pressure. In contrast, HPTLC is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material coated on a plate.

A key distinction lies in the sample throughput. HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it a time and cost-effective option for screening large numbers of samples.[1][2] HPLC, on the other hand, processes samples sequentially, which can be more time-consuming for large batches.

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols for HPLC and HPTLC analysis of salicinoids are provided based on established methods in the literature.

High-Performance Liquid Chromatography (HPLC) Protocol for Salicin Quantification

A common approach for the determination of salicin involves a reversed-phase HPLC (RP-HPLC) method.[3]

  • Sample Preparation: Powdered plant material (e.g., poplar buds) is extracted with an aqueous alcohol solution (e.g., 75% ethanol) using ultrasonication. The extract is then filtered and the solvent evaporated. The dried extract is redissolved in methanol and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Sepax HP-C18, 150 mm × 4.6 mm, 5 µm) is typically used.[3]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.5% aqueous phosphoric acid (e.g., 5:95, v/v) is effective.

    • Flow Rate: A flow rate of 1.0 mL/min is maintained.

    • Column Temperature: The column is kept at a constant temperature, for instance, 30 °C.

    • Detection: UV detection at a wavelength of 213 nm is suitable for salicin.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol for Salicinoid Analysis

HPTLC offers a versatile platform for the separation and quantification of various phytochemicals, including salicinoids.

  • Sample Preparation: Similar to HPLC, extracts are prepared from plant material. For HPTLC, the final extract is typically dissolved in a suitable solvent like methanol to an appropriate concentration for application onto the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.

    • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 3.5:6.0:1.0 v/v/v) has been used for the simultaneous quantification of quercetin and salicin.

    • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

    • Detection and Densitometry: After development, the plate is dried, and the separated bands are visualized under UV light (e.g., 254 nm or 366 nm). Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance for the analyte (e.g., 275 nm for salicin).

Quantitative Data and Method Validation

The performance of analytical methods is assessed through validation, which includes parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical validation parameters for HPLC and HPTLC methods for salicinoid quantification, compiled from various studies.

Table 1: Comparison of Validation Parameters for HPLC and HPTLC Methods

Validation ParameterHPLC Method for SalicinHPTLC Method for Salicinoids
Linearity (Range) 2.5–200 µg/mL20–100 ng/band
Correlation Coefficient (r²) > 0.990.991 - 0.999
LOD 0.070 µg/mL (for capsaicin)2.42 ng/band (for caffeine)
LOQ 0.212 µg/mL (for capsaicin)7.34 ng/band (for caffeine)
Precision (%RSD) < 2%Intra-day: 5.08-7.57%, Inter-day: 6.72-8.72%
Accuracy (Recovery) Typically 98-102%Close to 99%

Note: Data for salicinoids other than salicin and for different HPTLC methods may vary. The provided data for capsaicin and caffeine are indicative of the performance of the respective techniques.

Table 2: Summary of HPLC and µHPLC Methods for Salicinoid Quantification

AnalyteMethodColumnMobile PhaseDetectionLOD (% dry weight)LOQ (% dry weight)Reference
Salicin, Salicortin, HCH-Salicortin, TremulacinµHPLC-DADZorbax SB C18Binary gradient of methanol and water (with 2% tetrahydrofuran)DAD (274 nm)Salicin: 0.1, Salicortin: 0.001, HCH-Salicortin: 0.02, Tremulacin: 0.0006Salicin: 0.2, Salicortin: 0.02, HCH-Salicortin: 0.06, Tremulacin: 0.002
SalicinRP-HPLCSepax HP-C18Acetonitrile and 0.5% aqueous phosphoric acid (5:95, v/v)UV (213 nm)--

Workflow and Method Comparison Visualization

To visually represent the processes and comparisons discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_hptlc HPTLC Analysis cluster_comp Data Comparison PlantMaterial Plant Material Extraction Extraction PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC_Injection Sequential Injection Filtration->HPLC_Injection HPTLC_Application Simultaneous Application Filtration->HPTLC_Application HPLC_Separation Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification Validation Validation Parameters (Linearity, Precision, Accuracy) HPLC_Quantification->Validation Results Quantification Results HPLC_Quantification->Results HPTLC_Development Plate Development HPTLC_Application->HPTLC_Development HPTLC_Detection Densitometric Scanning HPTLC_Development->HPTLC_Detection HPTLC_Quantification Quantification HPTLC_Detection->HPTLC_Quantification HPTLC_Quantification->Validation HPTLC_Quantification->Results Comparison Method Comparison Validation->Comparison Results->Comparison

Caption: Workflow for cross-validation of HPLC and HPTLC methods.

MethodComparison cluster_hplc HPLC cluster_hptlc HPTLC HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - High Sensitivity - Well-established HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Sequential Analysis - Higher Solvent Consumption - Higher Cost per Sample HPLC_Node->HPLC_Disadv Comparison_Node Comparison Points HPLC_Node->Comparison_Node vs. HPTLC_Node High-Performance Thin-Layer Chromatography HPTLC_Adv Advantages: - High Throughput - Low Solvent Consumption - Cost-Effective per Sample HPTLC_Node->HPTLC_Adv HPTLC_Disadv Disadvantages: - Lower Resolution than HPLC - Manual Steps can Introduce Variability - Limited to Planar Separations HPTLC_Node->HPTLC_Disadv HPTLC_Node->Comparison_Node vs.

Caption: Key comparison points between HPLC and HPTLC methods.

Conclusion

The choice between HPLC and HPTLC for salicinoid quantification depends on the specific requirements of the analysis. HPLC, particularly with diode-array detection (DAD) or mass spectrometry (MS), offers high sensitivity and resolution, making it ideal for the accurate quantification of individual salicinoids and for complex sample matrices. Micro-HPLC (µHPLC) presents a solvent-conserving alternative to conventional HPLC.

HPTLC, on the other hand, excels in high-throughput screening due to its ability to analyze many samples simultaneously, which can be highly advantageous in quality control and preliminary screening of large numbers of plant extracts. While its resolution may be lower than HPLC, modern HPTLC instrumentation and methodologies provide reliable and validated quantitative results.

Ultimately, a thorough evaluation of the analytical needs, including the number of samples, required sensitivity, and available resources, will guide the selection of the most appropriate technique for the quantification of salicinoids. For comprehensive studies, a cross-validation approach utilizing both techniques can provide a more complete analytical picture.

References

Unambiguous Structure Determination: A Comparative Guide to Confirming a Novel Sesquiterpene from Populus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of a novel natural product is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for confirming the structure of a newly isolated sesquiterpene from a Populus species.

The isolation of a novel sesquiterpene from Populus, a genus known for its rich diversity of secondary metabolites, presents a significant opportunity for drug discovery. However, the complex stereochemistry and intricate ring systems characteristic of sesquiterpenes necessitate a robust and unambiguous method for structure determination. While various spectroscopic techniques provide valuable insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional molecular structure.[1][2][3] This guide will compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of confirming the structure of this new Populus sesquiterpene.

Comparative Analysis of Structure Elucidation Techniques

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the compound, the quantity available, and the specific structural questions to be answered. While NMR and MS are indispensable tools in natural product chemistry, X-ray crystallography offers unparalleled precision in determining spatial arrangement and absolute stereochemistry.[1][4]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D molecular structure, bond lengths, bond angles, absolute configurationConnectivity (1D & 2D NMR), relative stereochemistry (NOE)Mass-to-charge ratio, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal~1-10 mg, solubleMicrograms to nanograms
Ambiguity Unambiguous determination of stereochemistryCan be ambiguous for complex stereocentersProvides molecular formula and substructural information, but not full 3D structure
Throughput Can be time-consuming to obtain suitable crystalsRelatively high throughput for data acquisitionHigh throughput
Key Advantage Provides definitive proof of structure and absolute configurationDoes not require crystallization, powerful for determining planar structureHigh sensitivity, useful for mixture analysis and determining molecular formula
Key Limitation Requirement for a suitable single crystal can be a major bottleneckInterpretation can be complex for novel scaffolds; may not resolve all stereochemical detailsDoes not provide information on stereochemistry

Experimental Workflows and Methodologies

The following sections detail the generalized experimental protocols for each of the discussed techniques, providing a framework for their application in the structural elucidation of a new sesquiterpene.

X-ray Crystallography Workflow

xray_workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Pure Sesquiterpene Isolate vapor_diff Vapor Diffusion start->vapor_diff slow_evap Slow Evaporation start->slow_evap crystal Single Crystal Formation vapor_diff->crystal slow_evap->crystal diffractometer X-ray Diffractometer crystal->diffractometer diff_pattern Diffraction Pattern Generation diffractometer->diff_pattern data_proc Data Integration & Scaling diff_pattern->data_proc phase_problem Solving the Phase Problem data_proc->phase_problem electron_density Electron Density Map phase_problem->electron_density model_building Atomic Model Building electron_density->model_building refinement Structural Refinement model_building->refinement final_structure Final 3D Structure refinement->final_structure

Figure 1. Experimental workflow for X-ray crystallography.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: The purified sesquiterpene is dissolved in a suitable solvent or solvent system (e.g., methanol, acetone, ethyl acetate). Crystallization is induced by methods such as slow evaporation or vapor diffusion of a non-solvent. The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final, accurate 3D structure. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

NMR Spectroscopy

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 1-5 mg of the purified sesquiterpene is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and transferred to an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which helps in connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for deducing the relative stereochemistry.

  • Data Analysis: The collected spectra are processed and analyzed to piece together the planar structure and relative stereochemistry of the molecule.

Mass Spectrometry

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured with high accuracy by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The accurate mass measurement allows for the determination of the elemental composition of the molecular ion, providing the molecular formula. The fragmentation pattern can offer clues about the structure of the molecule.

Decision Pathway for Structure Elucidation

The selection of the most appropriate technique for structure elucidation is a critical decision in natural product research. The following diagram illustrates a logical pathway for this process.

decision_pathway start New Sesquiterpene Isolated ms HR-MS Analysis start->ms mol_formula Molecular Formula Determined? ms->mol_formula nmr 1D & 2D NMR Analysis planar_structure Planar Structure & Relative Stereochemistry Proposed? nmr->planar_structure mol_formula->start No mol_formula->nmr Yes planar_structure->nmr No, Re-evaluate Data crystallization Attempt Crystallization planar_structure->crystallization Yes crystal_success Successful? crystallization->crystal_success xray Single-Crystal X-ray Diffraction crystal_success->xray Yes revisit_nmr Advanced NMR / Derivatization crystal_success->revisit_nmr No structure_confirmed Structure Confirmed xray->structure_confirmed end Structure Elucidation Complete structure_confirmed->end revisit_nmr->end

Figure 2. Decision pathway for structure elucidation.

Conclusion

For the definitive structural confirmation of a new sesquiterpene from Populus, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an unambiguous 3D structure, including the absolute stereochemistry, which is paramount for understanding its biological activity and for any future synthetic efforts. While NMR and MS are essential complementary techniques for determining the molecular formula and connectivity, they may not always resolve complex stereochemical challenges. Therefore, an integrated approach, utilizing all three techniques, is often the most effective strategy. However, when a suitable crystal can be obtained, X-ray crystallography provides the ultimate structural proof, accelerating the pace of drug discovery and development.

References

A Comparative Analysis of the Antioxidant Capacity of Populus Bark and Leaf Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Populus, encompassing species such as poplar, aspen, and cottonwood, has long been recognized for its rich phytochemical profile, with various parts of the tree utilized in traditional medicine. This guide provides an objective comparison of the antioxidant capacity of extracts derived from Populus bark and leaves, supported by experimental data. The bark, historically used for its medicinal properties, often demonstrates a higher concentration of bioactive compounds compared to the leaves.[1] This difference in phytochemical composition directly influences their respective antioxidant potentials.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of plant extracts is a key indicator of their potential to mitigate oxidative stress-related diseases. This capacity is often evaluated using various assays that measure the ability of the extract's constituents to scavenge free radicals or reduce oxidizing agents. The following tables summarize quantitative data from studies on Populus species, comparing the antioxidant activities of bark and leaf extracts.

Table 1: Total Phenolic and Flavonoid Content
Populus Species Plant Part Total Phenolic Content (mg GAE/g DW) Total Flavonoid Content (mg QE/g DW)
P. nigraLeaf-8.02[2][3]
P. × berolinensisLeaf--
P. albaLeaf--
P. × candicansLeaf--

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight. Data for bark was not available in the cited study.

A study on various Populus species highlighted significant differences in the chemical composition of their leaves. Populus nigra leaves were found to have the highest concentration of flavonoids (8.02 mg/g), while Populus × berolinensis leaves had the highest content of salicylic compounds (47.14 mg/g).[2][3] The leaves of P. alba, P. × candicans, and P. nigra were shown to possess the richest assortment of compounds with antioxidant properties.

Table 2: Comparison of Antioxidant Activity by Assay
Populus Species Plant Part DPPH Assay (IC50 µg/mL) ABTS Assay (IC50 µg/mL) FRAP Assay (mM Fe2+/g DW)
P. nigra (hydroethanolic extract)Floral Buds33.44-2.394
P. × euramericana (hydroethanolic extract)Floral Buds33.90-2.066
P. alba (hydroethanolic extract)Floral Buds51.25--
P. nigra (aqueous extract)Floral Buds--1.708
P. × euramericana (aqueous extract)Floral Buds--1.836
P. alba (aqueous extract)Floral Buds--0.624

Note: Lower IC50 values indicate higher antioxidant activity. Data for bark and leaf extracts of the same species from a single comparative study is limited in the search results. The data above is for floral buds, which are known to be rich in phenolic compounds.

Hydroethanolic extracts of P. nigra and P. euramericana floral buds demonstrated higher antioxidant activity compared to their aqueous extracts, underscoring the importance of the extraction solvent in isolating antioxidant compounds. The choice of solvent significantly influences the efficacy of antioxidant extraction.

Phytochemical Composition

The antioxidant capacity of Populus extracts is largely attributed to their rich and diverse phytochemical composition. Phenolic compounds, including flavonoids and phenolic acids, are the primary contributors.

In a comparative phytochemical study of Populus alba and Populus nigra, the presence of rutin and other phenolic compounds was detected in the water-alcohol extracts of the leaves. In contrast, pinostrobin and pinocembrin were observed in the wood shoots, buds, and bark of these plants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key antioxidant assays cited in this guide.

Sample Preparation: Soxhlet Extraction

A common method for extracting phenolic compounds from Populus bark is Soxhlet extraction. This technique involves the continuous washing of the plant material with a solvent. A sequential extraction using solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, methanol, and water) can be employed to isolate a wide range of compounds.

G Figure 1. Experimental Workflow for Comparing Antioxidant Capacity cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis start Populus Bark and Leaf Samples grind Drying and Grinding start->grind extract Soxhlet Extraction (e.g., Methanol) grind->extract dpph DPPH Assay extract->dpph abts ABTS Assay extract->abts frap FRAP Assay extract->frap measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calculate Calculation of Antioxidant Capacity (e.g., IC50, TEAC) measure->calculate compare Comparative Analysis calculate->compare

Caption: Experimental workflow for comparing antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Preparation of DPPH Solution: A solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells.

  • Sample Addition: Different concentrations of the plant extract are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of antioxidant activity is calculated using the formula: Antioxidant activity (%) = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of ABTS Radical Cation: The ABTS•+ is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).

  • Reaction: The plant extract is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured after a set time (e.g., 30 minutes) at the specified wavelength.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing a sodium acetate buffer (e.g., 300 mM, pH 3.6), a TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in HCl), and a ferric chloride (FeCl₃) solution (e.g., 20 mM).

  • Reaction: The plant extract is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant compounds present in Populus extracts, primarily polyphenols, can exert their beneficial effects through the modulation of various cellular signaling pathways. While research directly on Populus extracts and specific signaling pathways is ongoing, the known effects of their constituent polyphenols provide insight into their potential mechanisms of action.

G Figure 2. Potential Modulation of Signaling Pathways by Populus Polyphenols cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects populus Populus Extracts (Rich in Polyphenols) tlr4 TLR4/NF-κB Pathway populus->tlr4 nrf2 Nrf2 Pathway populus->nrf2 neuro Neurotrophic Signaling (e.g., ERK, PI3K/Akt) populus->neuro inflammation Decreased Inflammation tlr4->inflammation Inhibition antioxidant_response Increased Antioxidant Response nrf2->antioxidant_response Activation neuronal_survival Enhanced Neuronal Survival and Growth neuro->neuronal_survival Activation

References

A Comparative Guide to the In Vivo Anti-Inflammatory Activity of a Poplar-Derived Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of a key bioactive compound derived from poplar (Populus nigra) buds, benchmarked against a well-known natural flavonoid and a standard non-steroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data from various preclinical studies, offering insights into the therapeutic potential of these compounds.

Executive Summary

Extracts from Populus nigra buds have demonstrated potent in vivo anti-inflammatory properties, largely attributed to their high concentration of flavonoids such as chrysin and pinocembrin.[1][2][3][4][5] In the widely used carrageenan-induced paw edema model in rodents, a well-established assay for acute inflammation, Populus nigra extract has been shown to significantly reduce swelling, with efficacy comparable to the NSAID diclofenac. This guide will compare the performance of a representative poplar-derived flavonoid, chrysin, with another prominent natural flavonoid, quercetin, and the synthetic drug, diclofenac. The comparison will focus on their efficacy in the carrageenan-induced paw edema model and their underlying mechanisms of action.

Performance Comparison: Inhibition of Carrageenan-Induced Paw Edema

The following table summarizes the quantitative data on the anti-inflammatory effects of Populus nigra extract, its active constituents, quercetin, and diclofenac in the carrageenan-induced paw edema model. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound/ExtractAnimal ModelDoseRoute of AdministrationMax. Inhibition of Edema (%)Time Point of Max. InhibitionReference
Populus nigra Bud Extract Mice200 mg/kgOral49.935 hours
Chrysin Rats40 mg/kgIntraperitonealNot specified, but significant reduction2 hours
Quercetin Rats10 mg/kgIntraperitonealSignificantly reduced48 hours (in air pouch model)
Diclofenac Sodium Mice50 mg/kgOral62.565 hours
Diclofenac Rats20 mg/kgOral71.823 hours

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a standard and highly reproducible model of acute, non-immune inflammation.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent's hind paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity). The extent of edema is measured over time as an index of the inflammatory response.

Detailed Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Groups: Animals are randomly divided into several groups:

    • Control Group: Receives the vehicle (e.g., saline, sesame oil) only.

    • Carrageenan Group: Receives the vehicle followed by carrageenan injection.

    • Test Groups: Receive different doses of the test compound (Populus nigra extract, chrysin, quercetin) prior to carrageenan injection.

    • Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., diclofenac) for comparison.

  • Administration of Test Compounds: The test compounds, vehicle, or standard drug are administered orally (via gavage) or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.05 mL to 0.1 mL is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). This can be done using a plethysmometer or a digital caliper.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (C - T) / C ] x 100

    Where:

    • C = Average increase in paw volume/thickness in the carrageenan control group.

    • T = Average increase in paw volume/thickness in the treated group.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of the poplar-derived flavonoid, chrysin, and the comparative compounds, quercetin and diclofenac, are mediated through the modulation of key inflammatory signaling pathways.

Chrysin: A Poplar-Derived Flavonoid

Chrysin, a prominent flavonoid in Populus nigra buds, exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Chrysin has been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. It also shows an inhibitory effect on the NLRP3 inflammasome signaling pathway.

chrysin_pathway cluster_nfkb cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes Chrysin Chrysin Chrysin->IKK Inhibition Chrysin->NFkB Inhibition of Translocation

Figure 1. Anti-inflammatory mechanism of Chrysin via NF-κB pathway inhibition.
Quercetin: A Natural Flavonoid Alternative

Quercetin, another widely studied flavonoid, also demonstrates potent anti-inflammatory properties by targeting multiple signaling pathways. Similar to chrysin, a primary mechanism of action for quercetin is the inhibition of the NF-κB pathway . It can also suppress the activity of other pro-inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway .

quercetin_pathway Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway Proinflammatory_Mediators Pro-inflammatory Mediators (Cytokines, COX-2) MAPK->Proinflammatory_Mediators NFkB_pathway->Proinflammatory_Mediators Quercetin Quercetin Quercetin->MAPK Inhibition Quercetin->NFkB_pathway Inhibition

Figure 2. Quercetin's multi-pathway anti-inflammatory action.
Diclofenac: A Standard NSAID

Diclofenac is a well-established NSAID that primarily exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes , COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating inflammation.

diclofenac_workflow Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

Figure 3. Diclofenac's mechanism via COX enzyme inhibition.

Conclusion

The poplar-derived flavonoid, chrysin, exhibits significant in vivo anti-inflammatory activity, comparable in mechanism to the well-studied natural flavonoid, quercetin. Both natural compounds exert their effects through the modulation of key inflammatory signaling pathways, primarily by inhibiting NF-κB activation. While the synthetic NSAID, diclofenac, demonstrates high efficacy in reducing acute inflammation, its mechanism is centered on the direct inhibition of COX enzymes. The data presented in this guide suggests that poplar-derived compounds hold promise as natural anti-inflammatory agents. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential relative to existing treatments.

References

"comparative study of the antimicrobial spectrum of different Populus extracts"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Spectrum of Populus Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various Populus (poplar) species extracts, supported by experimental data from recent scientific literature. The document details the antimicrobial spectrum, presents quantitative data in structured tables, and outlines the experimental protocols used for these assessments.

Introduction

The genus Populus, which includes species like black poplar (P. nigra), balsam poplar (P. balsamifera), and white poplar (P. alba), has a long history in folk medicine.[1] Poplar buds, in particular, are known to be covered in a polyphenol-rich resinous exudate, which is a primary plant precursor for propolis, a bee product renowned for its medicinal properties, including antimicrobial effects.[2][3] The antimicrobial activity of poplar extracts is largely attributed to their high concentration of secondary metabolites such as flavonoids and phenolic acids.[4][5] This guide synthesizes findings from multiple studies to offer a comparative view of their efficacy against a range of pathogens.

Data Presentation: Antimicrobial Activity of Populus Extracts

The antimicrobial efficacy of Populus extracts varies significantly based on the poplar species, the solvent used for extraction, and the target microorganism. Generally, extracts show more potent activity against Gram-positive bacteria than Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Populus Extracts against Bacteria and Fungi

Populus SpeciesExtract TypeMicroorganismMIC (µg/mL)Reference
P. nigra x P. deltoidesEthyl AcetatePseudomonas lachrymans15 - 25
Ralstonia solanacearum15 - 25
Xanthomonas vesicatoria15 - 25
P. tremuloidesWaterSalmonella enterica830
Pseudomonas aeruginosa830
Escherichia coli1670
Enterococcus faecalis1670
Staphylococcus aureus1670
P. albaEthanolic & WaterEscherichia coli>256,000
Staphylococcus aureus32,000 - 128,000
P. albaWPEAeromonas veronii60
P. tacamahaca x P. trichocarpaEthanolicGram-positive bacteria≤ 62.5
P. balsamiferaEthanolicStaphylococcus aureus491
Candida albicans>491
P. nigraEthanolicStaphylococcus aureus905
Candida albicans>905

*Note: Values were originally reported as mg CAE/g and have been converted for consistency, assuming a 1:1 conversion for comparison purposes. Actual values may vary.

Table 2: Inhibition Zone Diameters of Populus Extracts

Populus SpeciesExtract TypeMicroorganismInhibition Zone (mm)Reference
P. nigraMethanolic, EthanolicEnterococcus faecalis> Gentamicin
MethanolicStaphylococcus aureus ATCC 6538> Gentamicin
P. nigra & P. albaVariousVarious Bacteria6.6 - 21.3
P. nigraHydroalcoholicEnterococcus spp.8.6 - 10
Staphylococcus spp.8.2 - 9.4

Experimental Protocols

The methodologies outlined below are synthesized from standard practices cited in the referenced studies for determining the antimicrobial activity of plant extracts.

Preparation of Populus Extracts

A common procedure involves the collection of plant material (typically buds), which are then dried and ground. The powdered material is extracted using a solvent such as ethanol, methanol, or water through methods like maceration, where the plant material is soaked in the solvent for an extended period (e.g., 6 hours to 7 days). The resulting mixture is filtered, and the solvent is evaporated to yield a dry extract, which is then re-suspended in a suitable solvent (like DMSO or water) to a known concentration for testing.

Antimicrobial Susceptibility Testing

The antimicrobial activity is primarily assessed using agar diffusion and broth dilution methods.

a) Agar Well/Disk Diffusion Method This technique is widely used for initial screening.

  • Inoculation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Extract: Wells are punched into the agar, or sterile paper discs are placed on the surface. A specific volume of the plant extract is then added to the wells or used to impregnate the discs.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented).

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.

  • Serial Dilution: The plant extract is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no extract) and negative (medium only) controls are included.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • MIC Determination: The MIC is identified as the lowest extract concentration in which no visible growth (turbidity) is observed. Growth indicators like tetrazolium salts can be used to aid visualization, where a color change indicates viable microorganisms.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if an extract is bactericidal or bacteriostatic, the MBC can be determined following the MIC test.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates.

  • Incubation: The plates are incubated for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the extract that results in no microbial growth on the agar plate, indicating that the microorganisms were killed.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for evaluating the antimicrobial properties of plant extracts.

Caption: General workflow for antimicrobial evaluation of Populus extracts.

MIC_Determination_Workflow start Start: 96-Well Plate + Growth Medium dilution Create Serial Dilutions of Populus Extract start->dilution Step 1 inoculate Inoculate Wells with Standardized Microbial Suspension dilution->inoculate Step 2 controls Prepare Controls: - Positive (No Extract) - Negative (No Microbes) inoculate->controls Step 3 incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate Step 4 read Read Results: Observe for Turbidity incubate->read Step 5 mic Determine MIC: Lowest concentration with no visible growth read->mic Step 6 end End mic->end

Caption: Detailed workflow for the Broth Microdilution MIC assay.

References

A Head-to-Head Comparison of the Bioactivity of Salicin and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salicin, a natural product isolated from willow bark, has long been recognized for its anti-inflammatory and analgesic properties, serving as the precursor to aspirin.[1][2] While effective, the bioactivity of salicin is often considered modest, necessitating its metabolic conversion to the more active salicylic acid.[3][4] This has spurred the development of synthetic derivatives to enhance its therapeutic potential. This guide provides an objective comparison of the bioactivity of salicin and its synthetic counterparts, supported by experimental data, to aid in the advancement of research and drug development.

Quantitative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of salicin and several of its synthetic derivatives, focusing on their anti-inflammatory effects. The data is compiled from various studies to facilitate a direct comparison of their potency.

CompoundBioactivity AssayCell LineKey ParameterValueReference
SalicinAnti-inflammatoryRAW 264.7 macrophagesSuppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Qualitative data available, dose-dependent reduction[5]
Salicin Derivative 4 (from Salix tetrasperma)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC50< 25 µM
Salicin Derivative 5 (from Salix tetrasperma)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC50< 25 µM
Salicin Derivative 6 (from Salix tetrasperma)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC50< 25 µM
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NFκB Dependent Luciferase AssayHCT116 cellsIC5015 µM
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NFκB Dependent Luciferase AssayHCT116 cellsIC5017 µM
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)NFκB Dependent Luciferase AssayHCT116 cellsIC5091 µM
Salicylic AcidNFκB Dependent Luciferase AssayHCT116 cellsInhibitionLess potent than amidated and chlorinated derivatives

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (salicin derivatives) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

NFκB-Dependent Luciferase Reporter Gene Assay

This assay measures the inhibition of the NFκB signaling pathway, a key regulator of inflammation.

  • Cell Line and Transfection: Human colon cancer cells (HCT116) are transiently transfected with a luciferase reporter gene construct under the control of an NFκB-dependent promoter.

  • Cell Seeding: Transfected cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with the synthetic salicylic acid derivatives at various concentrations.

  • NFκB Activation: The NFκB pathway is activated, typically using a pro-inflammatory stimulus like tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compounds on NFκB activity is determined by the reduction in luciferase expression. IC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Induction cluster_analysis Data Acquisition & Analysis start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed treat Pre-treat with Salicin Derivatives seed->treat induce Induce inflammation with LPS treat->induce incubate Incubate for 24 hours induce->incubate measure Measure NO production (Griess Assay) incubate->measure analyze Calculate IC50 values measure->analyze

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of salicin derivatives.

anti_inflammatory_pathway Anti-inflammatory Signaling Pathway of Salicin Derivatives cluster_cytoplasm Cytoplasm cluster_nfkb_complex NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p degradation Salicin_Derivatives Salicin Derivatives Salicin_Derivatives->MAPK Salicin_Derivatives->IKK NFkB_active Active NF-κB IkB_p->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates

Caption: The inhibitory effect of salicin derivatives on the MAPK and NF-κB signaling pathways.

Discussion

The presented data indicates that synthetic derivatives of salicin can exhibit significantly enhanced bioactivity compared to the parent compound. Specifically, modifications such as amidation and chlorination of salicylic acid have been shown to increase its ability to suppress the NF-κB pathway, a critical regulator of inflammation. The novel salicin derivatives isolated from Salix tetrasperma also demonstrate potent inhibition of nitric oxide production, a key inflammatory mediator.

The mechanism of action for these enhanced effects appears to be mediated through the inhibition of key inflammatory signaling cascades, including the MAPK and NF-κB pathways. By suppressing the activation of these pathways, the synthetic derivatives can effectively reduce the expression of pro-inflammatory genes, such as those for iNOS, COX-2, IL-1β, and IL-6.

It is noteworthy that while salicin itself is a prodrug that is metabolized to salicylic acid, some synthetic derivatives are designed to be active in their own right, potentially offering a more direct and potent therapeutic effect. Furthermore, natural willow bark extracts contain other bioactive compounds like flavonoids and polyphenols that may contribute synergistically to the overall anti-inflammatory effect, a factor to consider when comparing with pure synthetic compounds.

References

Safety Operating Guide

Proper Disposal of Populigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Populigenin necessitates a cautious approach based on established general procedures for hazardous chemical waste. Extensive searches for a specific Safety Data Sheet (SDS) for this compound did not yield a definitive document outlining its unique disposal requirements. Therefore, researchers, scientists, and drug development professionals must handle and dispose of this compound by treating it as a chemical with unknown hazards and adhering to their institution's hazardous waste management protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care to minimize exposure and prevent environmental contamination. The following table summarizes the essential safety precautions based on general laboratory best practices.

Precaution CategorySpecific Actions
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
Engineering Controls All handling and weighing of solid this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
General Handling Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Storage Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, well-ventilated, and away from incompatible materials.

Step-by-Step Disposal Protocol for Chemicals with Unknown Hazards

The proper disposal of this compound, in the absence of specific guidelines, should follow a conservative protocol designed for chemical waste with uncharacterized risks. This procedure emphasizes containment, clear communication, and consultation with safety professionals.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containment and Labeling:

    • Collect all solid and liquid this compound waste in a dedicated, leak-proof, and chemically compatible container.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information (if available). If no hazard information is known, indicate "Hazards Not Fully Characterized."

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Consultation and Documentation:

    • Contact your institution's EHS department to inform them about the generation of waste from a chemical with no available SDS.

    • Provide them with all available information about this compound, including its source and any known chemical properties.

    • Follow their specific instructions for the final disposal procedure.

  • Arranging for Professional Disposal:

    • The EHS department will coordinate the pickup and disposal of the this compound waste through a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Experimental Workflow for Uncharacterized Chemical Disposal

The following diagram illustrates the logical workflow for the proper disposal of a chemical compound, such as this compound, for which a specific Safety Data Sheet is unavailable. This process ensures that safety and regulatory compliance are prioritized at every step.

Workflow for Disposal of Uncharacterized Chemical Waste start Start: Chemical waste requires disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13 for disposal instructions. sds_check->sds_yes Yes sds_no Treat as a chemical with unknown hazards. sds_check->sds_no No pickup Arrange for pickup by a licensed hazardous waste contractor. sds_yes->pickup contain Contain waste in a labeled, sealed, and compatible container. sds_no->contain label Label container: 'Hazardous Waste', Chemical Name, 'Hazards Not Fully Characterized' contain->label store Store in a designated satellite accumulation area. label->store contact_ehs Contact Environmental Health & Safety (EHS) Department. store->contact_ehs provide_info Provide all known information about the chemical to EHS. contact_ehs->provide_info follow_ehs Follow specific disposal instructions from EHS. provide_info->follow_ehs follow_ehs->pickup end End: Waste properly disposed pickup->end

Disposal workflow for an uncharacterized chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.